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4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Documentation Hub

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  • Product: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
  • CAS: 944501-84-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a strategic synthetic approach to 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] This document outlines a robust and logical synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The proposed synthesis leverages established methodologies for the construction of the bicyclic ring system and subsequent functionalization, ensuring a reliable and reproducible route to the target molecule.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a privileged scaffold in drug discovery.[4] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets.[5] Specifically, the introduction of a chloro substituent at the 4-position and a methyl group on the pyrazole nitrogen can significantly modulate the physicochemical and pharmacological properties of the molecule, making 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine a valuable intermediate for the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, suggests a primary disconnection at the C4-Cl bond. This leads back to the corresponding 4-hydroxy or 4-oxo precursor, 2-methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one. This intermediate can be accessed through the cyclization of a suitably substituted aminopyrazole with a three-carbon electrophile. This overall strategy is illustrated in the workflow diagram below.

retrosynthesis Target 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Precursor1 2-Methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one Target->Precursor1 Chlorination Precursor2 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Precursor1->Precursor2 Cyclization Precursor3 Ethyl Cyanoacetate & Methylhydrazine Precursor2->Precursor3 Precursor Synthesis

Caption: Retrosynthetic analysis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Synthesis Pathway and Mechanistic Insights

The forward synthesis involves a three-stage process:

Stage 1: Synthesis of the Key Intermediate: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

The synthesis commences with the preparation of the crucial aminopyrazole intermediate. This is typically achieved through the condensation of ethyl cyanoacetate with methylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the cyanoacetate, followed by an intramolecular cyclization and dehydration to yield the desired aminopyrazole.

Stage 2: Construction of the Pyrazolo[3,4-b]pyridin-4-one Ring

The core bicyclic structure is assembled through a cyclization reaction between 5-amino-1-methyl-1H-pyrazole-4-carbonitrile and a suitable three-carbon component. A common and effective method is the use of ethyl acetoacetate. The reaction is typically catalyzed by a base and proceeds through an initial Michael addition followed by an intramolecular condensation and cyclization to form the pyridinone ring.

Stage 3: Chlorination of the Pyrazolo[3,4-b]pyridin-4-one

The final step is the conversion of the 4-hydroxy group (or its keto tautomer) to the desired 4-chloro substituent. This transformation is readily accomplished using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[6] The reaction proceeds via the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion to yield the final product.

The overall synthetic workflow is depicted below:

synthesis_workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Chlorination Start Ethyl Cyanoacetate + Methylhydrazine Intermediate1 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Start->Intermediate1 Condensation Intermediate2 2-Methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one Intermediate1->Intermediate2 Cyclization with Ethyl Acetoacetate FinalProduct 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Intermediate2->FinalProduct Chlorination with POCl₃

Caption: Overall synthetic workflow for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocols

4.1. Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

4.2. Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one

  • In a round-bottom flask, dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 2-methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one.

4.3. Synthesis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

  • To a flask containing 2-methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) in excess.

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Alternative Synthetic Strategy: The Sandmeyer Reaction

An alternative approach to introduce the 4-chloro substituent is through a Sandmeyer reaction on a 4-amino precursor.[7][8] This would involve the synthesis of 4-amino-2-methyl-2H-pyrazolo[3,4-b]pyridine, followed by diazotization and subsequent treatment with a copper(I) chloride catalyst.[8] While potentially effective, this method requires the synthesis of the 4-amino precursor, which may involve additional steps. The classical Sandmeyer reaction can also present challenges with sensitive substrates due to the strongly acidic and oxidizing conditions.[9]

Data Summary

StepStarting Material(s)Reagent(s)ProductTypical Yield
1Ethyl Cyanoacetate, MethylhydrazineEthanol5-Amino-1-methyl-1H-pyrazole-4-carbonitrile70-85%
25-Amino-1-methyl-1H-pyrazole-4-carbonitrile, Ethyl AcetoacetateSodium Ethoxide, Diphenyl Ether2-Methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-one60-75%
32-Methyl-2H-pyrazolo[3,4-b]pyridin-4(5H)-onePhosphorus Oxychloride (POCl₃)4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine80-95%

Conclusion

The synthesis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can be reliably achieved through a well-established three-step sequence involving the formation of a key aminopyrazole intermediate, subsequent cyclization to the pyrazolo[3,4-b]pyridin-4-one core, and final chlorination. This guide provides a detailed and logical framework for researchers in the field of medicinal chemistry and drug development to access this valuable heterocyclic scaffold. The outlined protocols are based on robust and well-understood chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • (2021). Deaminative chlorination of aminoheterocycles.
  • (2022). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal.
  • (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank.
  • (n.d.).
  • (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Indian Chemical Society.
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  • (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • (2010).
  • (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.
  • (2021). Deaminative chlorination of aminoheterocycles.
  • (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Archiv der Pharmazie.
  • (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • (2022).
  • (n.d.). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines.
  • (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.
  • (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Sources

Exploratory

"physicochemical properties of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine"

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for a wide range of protein kinases, leading to its exploration in the development of inhibitors for various therapeutic targets.[1] Derivatives of this scaffold have shown significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3] This guide focuses on a specific derivative, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a key intermediate and building block for more complex bioactive molecules.

Understanding the physicochemical properties of a compound is a cornerstone of modern drug development. These parameters—including lipophilicity, solubility, and ionization state (pKa)—are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] A thorough characterization of these properties is essential for designing effective in vitro assays, developing suitable formulations, and predicting in vivo behavior.

This document provides a comprehensive technical overview of the core physicochemical properties of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only the fundamental principles behind each property but also detailed, field-proven experimental protocols for their determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are its structure, formula, and molecular weight. These are the starting points for all subsequent analysis.

  • Chemical Name: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

  • Molecular Formula: C₇H₆ClN₃[5]

  • Molecular Weight: 167.60 g/mol [5]

  • CAS Number: 944501-84-2[5]

The structure consists of a fused pyrazole and pyridine ring system. The "2H" designation indicates that the methyl group is attached to the nitrogen at position 2 of the pyrazole ring. The chlorine atom at position 4 is a key functional handle, enabling further synthetic modifications through reactions like nucleophilic aromatic substitution (SNAr).[6]

G cluster_0 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine mol

Caption: 2D Structure of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP & LogD)

Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery, profoundly influencing a compound's solubility, membrane permeability, plasma protein binding, and overall ADME profile.[4] It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase.[7]

  • LogP: The logarithm of the partition coefficient for the neutral form of the molecule.

  • LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For ionizable compounds, LogD is pH-dependent.

According to Lipinski's "Rule of 5," an orally available drug candidate should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility and bioavailability.[4] For compounds targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal.[4][7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The Shake-Flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium.[8] The following protocol details the determination of LogD at a physiologically relevant pH of 7.4.

Methodology Rationale: This protocol is designed to ensure that a true equilibrium is reached between two mutually saturated solvent phases. Using a buffered aqueous phase at pH 7.4 allows for the determination of the distribution coefficient (LogD), which is more representative of in vivo conditions for an ionizable molecule like a pyrazolopyridine than the neutral-species-only partition coefficient (LogP).[4] Quantification by a high-performance liquid chromatography (HPLC) system with a high dynamic range detector is crucial for accurately measuring potentially vast concentration differences between the two phases.[9]

Step-by-Step Protocol:

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. This prevents solvent volume changes during the experiment.

    • Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Compound Preparation:

    • Prepare a stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMSO) if direct dissolution is difficult. The final DMSO concentration in the system should be kept low (<1%) to avoid co-solvent effects.

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1 mL of each).

    • Seal the vial and shake or stir gently at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A slow-stirring method (24-72 hours) is often preferred to prevent the formation of emulsions that can complicate phase separation.[8]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Dilute each aliquot appropriately.

    • Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for Shake-Flask LogD Determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs and the feasibility of intravenous formulations.[10] Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.[11]

  • Thermodynamic Solubility: The concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is the true, stable solubility value.[12]

  • Kinetic Solubility: A measure of how much of a compound, typically dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates. It is often higher than thermodynamic solubility but represents a metastable state.[12]

For ionizable molecules like pyrazolopyridines, solubility is highly dependent on pH. As weak bases, they are generally more soluble at lower (acidic) pH where they are protonated and exist as charged species.[13]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol measures the equilibrium solubility in a physiologically relevant buffer, providing a robust value for development decisions.

Methodology Rationale: This method ensures that the measured solubility represents a true thermodynamic equilibrium between the dissolved solute and an excess of the solid material.[10] Temperature control is critical as solubility is temperature-dependent. The confirmation of solid presence at the end of the experiment validates that the solution was indeed saturated. Analysis via HPLC provides specificity and sensitivity for quantification.

Step-by-Step Protocol:

  • System Preparation:

    • Prepare a buffer of the desired pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration:

    • Add an excess amount of solid 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine to a vial containing the buffer. The excess solid should be clearly visible.

    • Seal the vial and agitate at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

  • Confirmation:

    • Visually confirm that solid material is still present in the vial after sampling to ensure saturation was maintained.

Caption: Workflow for Thermodynamic Solubility Measurement.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] For a weakly basic compound like 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, the pKa refers to the equilibrium involving the protonation of one of its basic nitrogen atoms. The ionization state is crucial as it directly impacts solubility, lipophilicity (LogD vs. LogP), and the ability to form ionic interactions with biological targets.[12] The pyrazolopyridine core contains multiple nitrogen atoms that can be protonated, and determining the pKa provides insight into which form will predominate at physiological pH.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is well-suited for early-stage discovery as it requires only a small amount of material. It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra.

Methodology Rationale: This spectrophotometric method leverages the change in chromophore structure upon protonation/deprotonation, which leads to a measurable shift in the UV-Vis absorbance spectrum. By collecting spectra across a wide range of pH values, one can plot the change in absorbance at a specific wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Buffer Preparation:

    • Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation:

    • In a series of cuvettes, add a small, constant amount of the stock solution to each buffer, ensuring the final co-solvent concentration is low (<1%).

  • Spectral Acquisition:

    • Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

    • Accurately measure the final pH of each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the measured pH values.

    • Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve is the pKa.

Summary of Physicochemical Properties

The following table summarizes the known and determinable physicochemical properties of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For properties where specific public data is unavailable, the term "Requires Experimental Determination" is used to underscore the necessity of applying the protocols outlined in this guide.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₆ClN₃[5]Defines the elemental composition.
Molecular Weight 167.60 g/mol [5]Influences diffusion and permeability; a key parameter in Lipinski's Rule of 5 (<500 Da).
Melting Point Requires Experimental DeterminationIndicates purity and solid-state stability.
Aqueous Solubility Requires Experimental DeterminationCritical for bioavailability and formulation; determines the maximum concentration achievable in assays and in vivo.[10]
LogP / LogD₇.₄ Requires Experimental DeterminationMeasures lipophilicity, which affects permeability, metabolic clearance, and promiscuity.[4]
pKa Requires Experimental DeterminationDetermines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[12]

References

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  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. [URL: https://dspace.zsmu.edu.ua/bitstream/123456789/12716/1/%D0%9F%D1%80%D0%B0%D0%BA%D1%82%D0%B8%D0%BA%D1%83%D0%BC_%D0%9E%D1%80%D0%B3%D0%A5%D1%96%D0%BC_%D0%86%D0%BD%D0%BE%D0%B7%D0%B5%D0%BC%D0%BD%D1%96_%D0%A71_2020.pdf]
  • Tactics to Improve Solubility. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015773-00021/978-1-78801-577-3]
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  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d3ob01837h]
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Cancer-Cell-Line-Activities-Al-Tel-Al-Qawasmeh/2c88d8b6c49c7169f468494c8e7e163b2f54a8e2]
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865324/]
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  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02344]
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Foundational

A Comprehensive Technical Guide to the Spectral Analysis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Foreword: The Structural Imperative in Drug Discovery The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including applications as kinase inh...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including applications as kinase inhibitors and anticancer agents.[1][2][3][4] The precise substitution pattern on this fused heterocyclic system dictates its pharmacological profile, making unambiguous structural elucidation not just a matter of academic rigor, but a critical step in the drug development pipeline. This guide provides an in-depth, multi-technique approach to the spectral characterization of a key intermediate and building block: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 944501-84-2)[5]. Our focus is not merely on the data but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to confidently validate the structure and purity of this and related compounds.

Molecular Blueprint and Analytical Strategy

Molecular Formula: C₇H₆ClN₃[5] Molecular Weight: 167.60 g/mol [5]

Structure:

Figure 1. Chemical Structure of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine with IUPAC numbering.

cluster_start Phase 1: Sample & Primary Analysis cluster_nmr Phase 2: Detailed Structural Elucidation (NMR) cluster_end Phase 3: Data Integration & Validation Sample Sample MS Mass Spectrometry Sample->MS Parallel Analysis IR FT-IR Spectroscopy Sample->IR Parallel Analysis UV UV-Vis Spectroscopy Sample->UV Parallel Analysis 1H_NMR 1H NMR Sample->1H_NMR Parallel Analysis Integration Data Synthesis & Interpretation MS->Integration IR->Integration UV->Integration 13C_NMR 13C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR 2D_NMR->Integration Structure Final Structure Confirmation Integration->Structure

Diagram 1: Comprehensive workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its relatively simple solvent signal (δ ~7.26 ppm) that rarely obscures analyte signals. For compounds with lower solubility, DMSO-d₆ can be used as an alternative.

  • Data Acquisition:

    • Spectrometer: Utilize a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • ¹H NMR: Acquire data over a spectral width of 0-12 ppm. A 30° pulse angle with a 1-second relaxation delay and 16 scans is typically sufficient.

    • ¹³C NMR: Acquire data with proton decoupling over a spectral width of 0-180 ppm. A 90° pulse angle with a 2-second relaxation delay and a minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio.

    • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

¹H NMR: Proton Environment Analysis

The structure contains four distinct proton environments: three aromatic protons on the pyridine ring and one methyl group attached to the pyrazole nitrogen.

  • H-3: This proton on the pyrazole ring is expected to be a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift will be influenced by the electron-donating nitrogen and the overall aromatic system.

  • H-5 & H-6: These two protons on the pyridine ring form an AX spin system. They will appear as a pair of doublets due to mutual coupling (ortho-coupling, ³J_HH_). The proton H-5 will be deshielded by the adjacent nitrogen atom.

  • N-CH₃: The three protons of the methyl group will appear as a sharp singlet, as they are not coupled to any other protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1 ~8.40 d ~5.0 1H H-6
2 ~8.15 s - 1H H-3
3 ~7.10 d ~5.0 1H H-5
4 ~4.10 s - 3H N-CH₃

Note: Predicted chemical shifts are based on data for similar pyrazolo[3,4-b]pyridine derivatives.[6][7]

¹³C NMR: The Carbon Skeleton

The molecule has seven carbon atoms, all of which are inequivalent and should produce seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Quaternary Carbons (C-3a, C-4, C-7a): These carbons, bearing no attached protons, will typically show lower intensity signals. C-4, being directly attached to the electronegative chlorine atom, will have its chemical shift significantly influenced.

  • Methine Carbons (C-3, C-5, C-6): These are carbons directly bonded to one proton. Their assignments can be definitively confirmed using an HSQC experiment.

  • Methyl Carbon (N-CH₃): This aliphatic carbon will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal Predicted δ (ppm) Assignment
1 ~155.0 C-6
2 ~152.0 C-7a
3 ~145.0 C-4
4 ~135.0 C-3
5 ~118.0 C-3a
6 ~115.0 C-5

| 7 | ~35.0 | N-CH₃ |

2D NMR: Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR is the self-validating system that proves the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides definitive confirmation for the assignments of C-3, C-5, C-6, and the N-CH₃ carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.

Diagram 2: Key expected HMBC correlations for structural validation.

Crucial HMBC Correlations for Isomer Confirmation:

  • A correlation from the N-CH₃ protons (δ ~4.10 ppm) to C-3 (δ ~135.0 ppm) and C-3a (δ ~118.0 ppm) confirms the methyl group is on the N-2 position of the pyrazole ring.

  • A correlation from the H-3 proton (δ ~8.15 ppm) to C-4 (δ ~145.0 ppm) and C-7a (δ ~152.0 ppm) confirms the position of the chloro-substituent at C-4.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound and, through its isotopic pattern, confirms the presence of chlorine.

Experimental Protocol: MS
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation for further structural analysis.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential for obtaining accurate mass measurements to confirm the elemental formula.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Interpretation
  • Molecular Ion Peak: The key diagnostic feature will be the isotopic cluster for the molecular ion. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum separated by 2 m/z units.[9][10]

    • [M]⁺: The peak corresponding to the molecule with ³⁵Cl will appear at m/z 167 .

    • [M+2]⁺: The peak for the molecule with ³⁷Cl will appear at m/z 169 .

    • Intensity Ratio: The relative intensity of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive signature for the presence of one chlorine atom.[11]

  • High-Resolution Data: HRMS will provide an accurate mass that can be used to confirm the elemental composition.

    • Calculated exact mass for C₇H₇³⁵ClN₃⁺ [M+H]⁺: 168.0323

    • Calculated exact mass for C₇H₇³⁷ClN₃⁺ [M+H]⁺: 170.0294

  • Fragmentation: Under EI conditions, a primary fragmentation pathway would be the loss of a chlorine radical (·Cl), leading to a significant fragment ion at m/z 132 . Further fragmentation could involve the loss of HCN or the methyl group.[12]

Infrared (IR) and UV-Visible Spectroscopy

These techniques provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) is a simple and rapid method requiring minimal sample preparation.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Pyridine & Pyrazole)
2950-2850 C-H Stretch Aliphatic (N-CH₃)
~1610, ~1580, ~1470 C=C and C=N Stretch Pyrazolo[3,4-b]pyridine ring
~1100-1000 C-N Stretch Aromatic Amine
~850-750 C-Cl Stretch Aryl Halide

Note: Predicted peak positions are based on typical values for substituted pyridines and pyrazoles.[13][14][15]

UV-Visible Spectroscopy

This technique probes the electronic transitions within the conjugated π-system.

Protocol:

  • Solvent: Use a UV-grade solvent such as ethanol or acetonitrile.

  • Concentration: Prepare a dilute solution (e.g., 10⁻⁵ M).

  • Acquisition: Scan the absorbance from 200 to 400 nm.

Interpretation: The pyrazolo[3,4-b]pyridine system is an extended aromatic chromophore. It is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions. One would anticipate a primary absorption maximum (λ_max_) between 250-320 nm. The exact position and intensity will be influenced by the chloro and methyl substituents.[7][16][17]

Conclusion: A Unified Structural Verdict

The spectral analysis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a clear demonstration of a modern, multi-technique approach to structural validation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments. The crucial long-range correlations observed in the HMBC experiment definitively establish the connectivity and confirm the N-2 methylation and C-4 chlorination. Mass spectrometry validates the molecular formula through accurate mass measurement and provides an unmistakable isotopic signature confirming the presence of a single chlorine atom. Finally, IR and UV-Vis spectroscopy corroborate the presence of the expected functional groups and conjugated system. The convergence of all these independent analytical techniques provides an unassailable, trustworthy, and authoritative confirmation of the molecular structure, a prerequisite for its use in further research and development.

References

  • ResearchGate. (n.d.). ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
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  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
  • SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-3-methyl-6-(4-pyridinyl)-4-(trifluoromethyl)- [FTIR].
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  • ScienceDirect. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114488.
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  • Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • FDER | UNR. (n.d.). 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.
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  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • PubChemLite. (n.d.). 4-chloro-2-methyl-2h-pyrazolo[4,3-c]pyridine.
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Exploratory

The Ascendant Therapeutic Potential of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide

Abstract The pyrazolo[3,4-b]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical exploration of this versatile core, intended for researchers, scientists, and professionals in drug development. We will dissect the diverse pharmacological landscape of pyrazolo[3,4-b]pyridine derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document will further elucidate the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and biological evaluation, thereby offering a comprehensive resource for advancing the therapeutic applications of this potent chemical class.

Introduction: The Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[3][4][5] This arrangement gives rise to two potential tautomeric forms: the 1H- and 2H-isomers, with the 1H-tautomer being the more stable and predominantly studied form.[4] The unique electronic and structural features of this scaffold allow for extensive chemical modifications at multiple positions (N1, C3, C4, C5, and C6), providing a rich playground for medicinal chemists to fine-tune its pharmacological properties.[3] This structural versatility has led to the investigation and development of numerous derivatives with a wide array of therapeutic applications.[2] Notably, several pyrazolo[3,4-b]pyridine-based molecules have entered various stages of clinical investigation, underscoring their significance in modern drug discovery.[3][4]

The Pharmacological Spectrum of Pyrazolo[3,4-b]pyridine Derivatives

The inherent chemical tractability of the pyrazolo[3,4-b]pyridine nucleus has enabled the development of derivatives with potent and selective activities against a range of diseases.

Anticancer Activity: A Multi-pronged Attack

Pyrazolo[3,4-b]pyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy through diverse mechanisms of action.[1][2][6] These compounds can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by targeting various key players in cancer signaling pathways.[6][7]

2.1.1. Kinase Inhibition: A Primary Mechanism of Action

A significant portion of the anticancer activity of pyrazolo[3,4-b]pyridines stems from their ability to inhibit protein kinases, which are crucial regulators of cell growth, differentiation, and survival. The pyrazolo portion of the scaffold often acts as a hydrogen bond donor-acceptor motif, interacting with the hinge region of the kinase ATP-binding pocket, while the pyridine ring can engage in π-π stacking interactions.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2, which are key regulators of the cell cycle.[1][5][9] By inhibiting these kinases, the compounds can arrest the cell cycle and prevent tumor cell proliferation.[7] For instance, BMS-265246 is a notable example of a pyrazolo[3,4-b]pyridine-based selective CDK1/CDK2 inhibitor.[5]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRKs are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[8] Pyrazolo[3,4-b]pyridines have been successfully designed as TRK inhibitors, with some compounds exhibiting low nanomolar potency.[8] Larotrectinib and Entrectinib are FDA-approved TRK inhibitors that, while not having this specific core, have paved the way for the development of novel inhibitors like the pyrazolo[3,4-b]pyridine series.[8]

  • Other Kinase Targets: The inhibitory activity of this class of compounds extends to other kinases, including TANK-binding kinase 1 (TBK1), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptor (FGFR) kinases.[1][10][11]

2.1.2. Topoisomerase II Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been shown to act as topoisomerase IIα inhibitors.[1] Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Compound 8c from a recent study demonstrated potent antiproliferative activity by effectively inhibiting topoisomerase IIα.[1]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also yielded compounds with significant antimicrobial properties. These derivatives have shown activity against a range of bacterial and fungal pathogens.[2][10][12] For example, certain synthesized compounds have demonstrated impressive inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.[10] The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as bromine, can enhance antibacterial efficacy.[10]

Anti-inflammatory Activity

Derivatives of pyrazolo[3,4-b]pyridine have been investigated for their anti-inflammatory potential.[2] The mechanism often involves the inhibition of key inflammatory mediators. For instance, some compounds have shown to inhibit p38α, a mitogen-activated protein kinase that plays a crucial role in regulating the production of inflammatory cytokines like TNF-α and IL-6.[4]

Neuroprotective and Other Activities

Intriguingly, the biological activity of pyrazolo[3,4-b]pyridines extends to the central nervous system. Some derivatives have been reported to possess neuroprotective, antidepressant, and anxiolytic properties.[2] Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its potential in treating Alzheimer's disease.[2] Furthermore, some compounds have shown potential in binding to β-amyloid plaques, a hallmark of Alzheimer's disease, suggesting their utility as diagnostic probes.[2] Other reported activities include antiviral, antimalarial, and antihypertensive effects.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substituents at C3 and C5: These positions are frequently modified, and the introduction of heterocyclic rings at these positions has been a successful strategy in developing potent kinase inhibitors.[5]

  • Substituents at N1: The N1 position of the pyrazole ring is another key site for modification. The nature of the substituent at this position can significantly influence the compound's potency and selectivity.

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents play a crucial role. For instance, in some series, the presence of electron-withdrawing groups on a phenyl ring attached to the core enhances antibacterial activity, while electron-donating groups can improve cytotoxic activity.[10]

Experimental Protocols

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a common method for the synthesis of 1H-pyrazolo[3,4-b]pyridines starting from a 5-aminopyrazole and a 1,3-dicarbonyl compound.[5]

Reaction: Condensation of 5-amino-3-methyl-1-phenylpyrazole with ethyl acetoacetate.

Materials:

  • 5-amino-3-methyl-1-phenylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Add ethyl acetoacetate (12 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • Dry the purified product in a vacuum oven. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing the metabolic activity of cells, which is widely used to measure cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Simplified Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of action of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase Intracellular Kinase (e.g., CDK, TRK) RTK->Kinase Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->Kinase Inhibits ATP Binding ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression, Proliferation, Survival Phospho_Substrate->Cell_Cycle Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: General signaling pathway of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives.

Workflow start Conceptual Design & SAR Analysis synthesis Chemical Synthesis of Pyrazolo[3,4-b]pyridine Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., MTT Assay) purification->screening hit_id Hit Identification & IC50 Determination screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Assay) hit_id->moa lead_opt Lead Optimization (Further SAR studies) hit_id->lead_opt Iterative Process end Preclinical Candidate hit_id->end moa->lead_opt lead_opt->synthesis

Caption: Workflow for the development of pyrazolo[3,4-b]pyridine-based therapeutic agents.

Data Summary

The following table summarizes the biological activity of selected pyrazolo[3,4-b]pyridine derivatives from the literature.

Compound IDTargetAssayActivity (IC₅₀/MIC)Reference
2g S. aureus (MRSA)MIC2 µg/mL[10]
2g HepG2 Cancer CellsGI₅₀0.01 µM[10]
8c Topoisomerase IIαEnzyme InhibitionPotent, dose-dependent[1]
8c NCI-60 PanelGI₅₀ (mean)1.33 µM[1]
C03 TRKAEnzyme Inhibition56 nM[8]
15y TBK1Enzyme Inhibition0.2 nM[11]
BMS-265246 CDK1/cycBEnzyme Inhibition6 nM[5]

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel therapeutic areas, and the optimization of pharmacokinetic and pharmacodynamic properties to yield clinically viable drug candidates. The continued application of rational drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of new and improved pyrazolo[3,4-b]pyridine-based drugs with the potential to address significant unmet medical needs.

References

  • Al-Suwaidan, I. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Buzi, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Ezzat, M. W., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 1. [Link]

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1379. [Link]

  • Buzi, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2237. [Link]

  • Buzi, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 17(8), 9106-9117. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1496. [Link]

  • Ezzat, M. W., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351853. [Link]

  • Ezzat, M. W., et al. (2024). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2... ResearchGate. [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 5(3), 199-211. [Link]

  • Al-sharefy, Z. K., et al. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Misra, J. K., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(8), 207-211. [Link]

Sources

Foundational

"mechanism of action of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine"

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Authored by: A Senior Application Scientist Foreword: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Authored by: A Senior Application Scientist

Foreword: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, most notably protein kinases. This guide provides a detailed exploration of the putative mechanism of action of a specific derivative, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. While direct experimental data for this exact molecule is not yet prevalent in publicly accessible literature, this document synthesizes the wealth of information available for structurally related pyrazolo[3,4-b]pyridine derivatives to construct a scientifically robust, hypothesized mechanism of action. The primary focus of this hypothesis is centered on kinase inhibition, a well-documented activity for this class of compounds.[1][3]

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Moiety in Drug Discovery

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine core, a heterocyclic system that has garnered significant attention from medicinal chemists.[4][5] This interest stems from the scaffold's ability to serve as a versatile template for designing molecules that can interact with various biological targets with high affinity and specificity. The arrangement of nitrogen atoms in the bicyclic system allows for a variety of hydrogen bonding patterns, a critical feature for binding to the active sites of enzymes.[6]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Through inhibition of various protein kinases.[1][2][7]

  • Antimicrobial: Exhibiting activity against a range of bacterial and fungal pathogens.[2]

  • Antihypertensive: As seen in commercially available drugs.[2]

The versatility of the pyrazolo[3,4-b]pyridine core allows for chemical modifications at multiple positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research on analogous compounds, the most probable mechanism of action for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is the inhibition of one or more protein kinases. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8]

The pyrazolo[3,4-b]pyridine core can act as an ATP-competitive inhibitor. The pyrazole moiety is particularly well-suited to form hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[6] The pyridine ring is thought to engage in π-π stacking interactions with aromatic residues, such as phenylalanine, in the active site.[6]

The substituents on the core structure play a crucial role in determining the specific kinase target and the potency of inhibition:

  • The 4-Chloro group can influence the electronic properties of the ring system and may also form specific interactions within the active site.

  • The 2-methyl group on the pyrazole ring can affect the compound's conformation and solubility.

A diverse range of kinases has been identified as targets for pyrazolo[3,4-b]pyridine derivatives, including:

  • Cyclin-Dependent Kinases (CDKs)[7][8]

  • Topoisomerase IIα[1]

  • Monopolar spindle kinase 1 (Mps1)[3]

  • Tropomyosin receptor kinases (TRKs)[6][9]

  • AKT2/PKBβ[10]

The specific kinase(s) inhibited by 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine would need to be determined experimentally.

A Representative Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a pyrazolo[3,4-b]pyridine derivative, leading to downstream effects on cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., TRK) Receptor->Kinase1 GF Growth Factor GF->Receptor Binds Kinase2 Downstream Kinase (e.g., AKT) Kinase1->Kinase2 Activates TF Transcription Factors Kinase2->TF Activates Inhibitor 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Inhibitor->Kinase1 Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine acts as a kinase inhibitor, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assays

The initial step is to screen the compound against a panel of purified kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compound or vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assays

To determine if the compound has a cytotoxic or cytostatic effect on cancer cells, a cell viability assay is essential.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on a kinase identified in the initial screen) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Target Engagement and Pathway Analysis

To confirm that the compound interacts with its intended target within the cell and affects the downstream signaling pathway, a Western blot analysis is a standard method.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Treat the selected cancer cell line with the compound at its GI50 concentration for various time points.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its downstream substrates.

    • Also, probe for the total protein levels of these targets as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental Workflow Diagram

G cluster_workflow Experimental Validation Workflow Start Hypothesized Kinase Inhibitor KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay Identify Target(s) CellAssay Cellular Proliferation Assay KinaseAssay->CellAssay Determine Cellular Activity WesternBlot Target Engagement & Pathway Analysis (Western Blot) CellAssay->WesternBlot Validate Target in Cells Conclusion Confirmation of Mechanism of Action WesternBlot->Conclusion

Caption: A streamlined workflow for validating the mechanism of action.

Quantitative Data for Related Pyrazolo[3,4-b]pyridine Derivatives

While specific data for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is unavailable, the following table summarizes the reported activities of other pyrazolo[3,4-b]pyridine derivatives to provide a quantitative context for the potential potency of this class of compounds.

Compound Class/ExampleTarget KinaseIC50/GI50Cell LineReference
Pyridopyrazolopyrimidine 8bCDK2 (inferred)2.3 µM (GI50)HCT-116 (colon)[8]
Compound 8cTopoisomerase IIα1.33 µM (GI50 MG-MID)NCI-60 Panel[1]
Compound 31Mps12.596 nM (IC50)MDA-MB-468, MV4-11[3]
Compound C03TRKA56 nM (IC50)Km-12[9]
Compound 2gNot Specified0.01 µM (GI50)HepG2[2]

Conclusion

The available evidence from the broader class of pyrazolo[3,4-b]pyridine derivatives strongly suggests that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is likely to function as a kinase inhibitor. Its structural features are well-suited for interaction with the ATP-binding pocket of various kinases. The specific kinase target(s) and the precise molecular interactions would need to be elucidated through the rigorous experimental workflow outlined in this guide. The potent and diverse activities of its chemical relatives mark 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine as a compound of significant interest for further investigation in drug discovery and development, particularly in the field of oncology.

References

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]

  • González-Vera, J. A., García-González, M. C., & Gandía-Ledesma, L. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Nassar, E., & El-Remaily, M. A. A. A. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 26(5), 2963–2994. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., Naglah, A. M., Al-Omair, M. A., & Al-Said, M. S. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Zhang, J., Wang, Z., Zhu, J., & Jia, Q. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 257, 115334. [Link]

  • Muthusamy, A., Karuppasamy, K., Perumal, S., & Al-Dhabi, N. A. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(4), 4165–4179. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1714–1725. [Link]

  • González-Vera, J. A., García-González, M. C., & Gandía-Ledesma, L. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Patel, D. M., Sharma, M. G., Vala, R. M., & Shah, A. K. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Scientific Reports, 12(1), 1-15. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and its Analogs

A Senior Application Scientist's Perspective on Preclinical Assessment Strategies Foreword: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery The pyrazolo[3,4-b]pyridine core is a notable "p...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment Strategies

Foreword: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a notable "privileged structure" in medicinal chemistry. Its isomeric resemblance to purine bases allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1][2] This has led to the development of numerous derivatives with potent and selective activities against various diseases, primarily cancer.[3][4] This guide focuses on a specific, yet representative member of this family: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine . While extensive public-domain research on this exact molecule is nascent, the well-established methodologies for its analogs provide a robust framework for its in vitro characterization. This document serves as a technical blueprint for researchers and drug development professionals aiming to elucidate the biological activity of this compound and its derivatives.

Foundational Understanding: Chemical Properties and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.6 g/mol
CAS Number 944501-84-2[5]

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various established routes, often involving the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] The Gould-Jacobs reaction, for instance, is a frequently employed method for generating 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines.[1] Modifications to these synthetic schemes allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

The Kinase Inhibition Paradigm: A Primary Hypothesis for In Vitro Investigation

A significant body of research points to the pyrazolo[3,4-b]pyridine scaffold as a potent hinge-binding motif for various protein kinases.[6] Derivatives have shown inhibitory activity against Tropomyosin receptor kinases (TRKs)[7][8], c-Met[9], Monopolar spindle kinase 1 (Mps1)[10], and TANK-binding kinase 1 (TBK1)[11]. Therefore, a primary hypothesis for the in vitro evaluation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is its potential as a kinase inhibitor.

Proposed Kinase Target Interaction

The pyrazolo portion of the scaffold is well-suited to form hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The pyridine ring can engage in π–π stacking interactions with phenylalanine residues often found in the active site.[7]

Diagram: Hypothesized Kinase Binding Mode

G cluster_kinase Kinase Active Site hinge Hinge Region (e.g., Ala, Glu) phe Phenylalanine Gatekeeper atp_pocket ATP Binding Pocket compound 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine compound->hinge H-Bonding (Pyrazolo N) compound->phe π-π Stacking (Pyridine Ring) compound->atp_pocket Occupies Pocket

Caption: Hypothesized interactions of the pyrazolo[3,4-b]pyridine scaffold within a kinase active site.

A Tiered Approach to In Vitro Evaluation: From Broad Screening to Mechanistic Insights

A logical and resource-efficient approach to characterizing a novel compound involves a tiered workflow. This ensures that comprehensive, and often more complex, assays are reserved for compounds that demonstrate initial promise.

Diagram: Tiered In Vitro Evaluation Workflow

G tier1 Tier 1: Primary Screening (Cytotoxicity & Target Class) tier2 Tier 2: Target Validation & Potency (Enzymatic & Binding Assays) tier1->tier2 Active Compounds tier3 Tier 3: Cellular Mechanism of Action (Pathway & Phenotypic Analysis) tier2->tier3 Potent Hits tier4 Tier 4: Selectivity & Off-Target Profiling (Kinome Scans) tier3->tier4 Confirmed Cellular Activity

Caption: A structured workflow for the in vitro assessment of novel compounds.

Tier 1: Primary Screening

The initial goal is to ascertain if the compound exhibits biological activity at a cellular level.

3.1.1. Protocol: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This assay provides a quantitative measure of a compound's effect on cell proliferation and viability.

  • Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver, MCF-7 for breast, HCT-116 for colon) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][13]

    • Compound Treatment: Prepare serial dilutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add fresh media containing the compound or vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Expected Outcome: A potent cytotoxic compound will exhibit a low IC₅₀ value. For example, derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines.[7][9]

Tier 2: Target Validation and Potency

If cytotoxicity is observed, the next step is to validate the hypothesized target class (e.g., protein kinases).

3.2.1. Protocol: In Vitro Kinase Inhibition Assay

This is a direct measure of the compound's ability to inhibit the enzymatic activity of a specific kinase.

  • Principle: These assays typically measure the phosphorylation of a substrate by a kinase. Inhibition is quantified by a decrease in the phosphorylated product. Common formats include radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).

  • Step-by-Step Methodology (Example using a fluorescence-based assay):

    • Reagent Preparation: Prepare assay buffer, recombinant kinase, fluorescently labeled peptide substrate, and ATP.

    • Compound Addition: In a multi-well plate, add serial dilutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

    • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by ATP to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Development: Add a development reagent that selectively interacts with either the phosphorylated or non-phosphorylated substrate, leading to a change in fluorescence.

    • Signal Detection: Read the plate on a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Expected Outcome: Potent kinase inhibitors in this chemical class have demonstrated IC₅₀ values in the nanomolar range.[7][9] For instance, a pyrazolo[3,4-b]pyridine derivative, compound C03, showed an IC₅₀ of 56 nM against TRKA kinase.[7]

Tier 3: Cellular Mechanism of Action

Once a direct target is validated, it is crucial to understand how target inhibition translates to the observed cellular phenotype (e.g., cytotoxicity).

3.3.1. Protocol: Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors induce cell cycle arrest at specific phases.

  • Principle: Cells are treated with the compound, fixed, and stained with a DNA-binding fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Step-by-Step Methodology:

    • Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for a relevant time period (e.g., 24 hours).

    • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

    • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. Compare the distribution in treated cells to that of control cells.

3.3.2. Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).

  • Step-by-Step Methodology:

    • Treatment: Treat cells with the compound as in the cell cycle analysis.

    • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Tier 4: Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.

3.4.1. Protocol: Kinome-Wide Selectivity Profiling

  • Principle: The compound is tested at one or two fixed concentrations (e.g., 1 µM) against a large panel of recombinant kinases (e.g., over 400). The percentage of inhibition for each kinase is determined.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The assays used are similar to the in vitro kinase inhibition assays described in Tier 2.

  • Data Analysis: The results are often visualized as a "kinome tree" or a table listing the kinases that are significantly inhibited. This provides a broad overview of the compound's selectivity. For example, a study on a pyrazolo[3,4-b]pyridine derivative showed reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 µM.[10]

Summary of In Vitro Data and Interpretation

The data generated from these assays should be systematically tabulated to facilitate SAR analysis and decision-making.

Table 1: Example Data Summary for a Pyrazolo[3,4-b]pyridine Analog

AssayCell Line / TargetResult (IC₅₀ / Effect)
Cytotoxicity (MTT) HCT-1160.304 µM[7]
MCF-7>10 µM[7]
Kinase Inhibition TRKA56 nM[7]
c-Met4.27 nM[9]
Cell Cycle Analysis K562S-phase arrest[14]
Apoptosis K562Induction of apoptosis[14]
Kinome Selectivity Panel of 606 kinasesSelective for TRK family[7][10]

Note: The data in this table is illustrative and compiled from studies on various pyrazolo[3,4-b]pyridine derivatives to show the types of results that can be expected.

Conclusion and Future Directions

The in vitro evaluation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine should be approached systematically, leveraging the extensive knowledge base established for the broader pyrazolo[3,4-b]pyridine class. The primary hypothesis of kinase inhibition provides a strong starting point for investigation. A tiered workflow, beginning with broad cellular assays and progressing to specific enzymatic and mechanistic studies, represents an efficient and logical path forward. The ultimate goal is to build a comprehensive data package that elucidates the compound's potency, selectivity, and mechanism of action, thereby informing its potential for further preclinical and clinical development.

References

  • El-Sayed, N. F., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 151, 77-91. Available from: [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 937-955. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 726-733. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Patel, H. C., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1121-1134. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(21), 7215. Available from: [Link]

  • Dabroś, W., et al. (1979). Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. Polish Journal of Pharmacology and Pharmacy, 31(3), 217-25. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4236. Available from: [Link]

  • Al-Tel, T. H. (2014). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 85, 483-491. Available from: [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(12), 1301-1305. Available from: [Link]

  • Kumar, A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4991. Available from: [Link]

  • Farahat, A. A., et al. (2021). Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity. Archiv der Pharmazie, 354(12), e2100257. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115392. Available from: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]

  • Ghorab, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. Available from: [Link]

  • Galyanov, D. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 820. Available from: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]

Sources

Foundational

Toxicological Profile of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Technical Guide for Preclinical Assessment

Executive Summary This guide provides a comprehensive framework for evaluating the toxicological profile of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heterocyclic compound belonging to the pyrazolopyridine class. P...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the toxicological profile of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heterocyclic compound belonging to the pyrazolopyridine class. Pyrazolopyridine derivatives are of significant interest in drug discovery due to their diverse biological activities, often stemming from their structural similarity to natural purines, which suggests potential interactions with fundamental cellular processes.[1][2] This structural feature, while promising for therapeutic applications such as anticancer and antileishmanial agents, necessitates a thorough and rigorous toxicological evaluation to ensure safety.[1][3][4]

This document outlines a multi-tiered testing strategy, beginning with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to targeted in vivo studies for acute systemic toxicity. The protocols described herein are based on established international guidelines to ensure regulatory compliance and data integrity. The causality behind each experimental choice is explained, providing a self-validating system for researchers and drug development professionals to generate a robust safety profile for this novel chemical entity.

Introduction to 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Chemical Identity and Physicochemical Properties

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a substituted pyrazolopyridine. The pyrazolopyridine core is a bicyclic aromatic heterocycle, and its derivatives are actively being investigated for various pharmacological activities.[5] The specific toxicological profile of this compound is not extensively documented in public literature, making a structured assessment essential.

PropertyValueSource
CAS Registry Number 944501-84-2[6]
Molecular Formula C₇H₆ClN₃[6]
Molecular Weight 167.59 g/mol [6]
Appearance Solid (form may vary)Assumed
Storage Conditions Inert atmosphere, 2-8°C[6]
Synthesis and Potential Applications

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various established chemical reactions, such as the Gould-Jacobs reaction using 3-aminopyrazole derivatives as starting materials.[7] The versatility of this scaffold allows for the introduction of various substituents to modulate biological activity. Given the known activities of related compounds, potential applications could span oncology, infectious diseases, and inflammatory conditions.[1][8]

Rationale for Toxicological Assessment

The primary driver for a detailed toxicological workup is the compound's structural analogy to purines.[1] This similarity suggests a potential for the molecule to interfere with nucleic acid synthesis and other metabolic pathways, raising concerns about genotoxicity. Preliminary hazard statements from suppliers indicate that the compound is harmful if swallowed and causes skin, eye, and respiratory irritation, necessitating a formal evaluation of its acute toxicity and local tolerance.[6][9][10] Early and comprehensive toxicological screening is a critical component of modern drug development, enabling the early identification of liabilities and reducing the risk of late-stage failures.[11][12][13]

Hazard Identification and Preliminary Risk Assessment

Based on available Safety Data Sheet (SDS) information for the target compound and its close structural analogs, the following hazards have been identified.

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity (Oral)H302Harmful if swallowed[6]
Skin Corrosion/IrritationH315Causes skin irritation[6][9][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation[6][9][10]
Specific Target Organ ToxicityH335May cause respiratory irritation[6][10]

No specific data is publicly available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity for this compound or its immediate analogs, highlighting a critical knowledge gap that the following testing strategy aims to address.[9]

Proposed In Vitro Toxicology Assessment Strategy

In vitro assays serve as the foundational tier for toxicological screening, providing rapid, cost-effective, and ethically sound methods to identify key cellular liabilities before committing to animal studies.[14][15]

G cluster_0 In Vitro Toxicology Workflow compound Test Compound: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity Determine IC50 & Dose Range genotoxicity Tier 2: Genotoxicity Assessment cytotoxicity->genotoxicity Use Sub-cytotoxic Concentrations ames Bacterial Reverse Mutation (Ames Test) genotoxicity->ames Assess Point Mutations micronucleus In Vitro Mammalian Micronucleus Test genotoxicity->micronucleus Assess Chromosomal Damage

In Vitro Toxicology Testing Workflow.
Tier 1: Cytotoxicity Screening (MTT Assay)

Causality: The initial step is to determine the concentrations at which the compound causes general cell death. This is crucial for establishing a dose-response curve and identifying non-lethal concentrations for use in more sensitive, mechanism-based assays like genotoxicity tests. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the cell culture medium with medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[17]

Tier 2: Genotoxicity Assessment

Causality: Due to the purine-like structure, assessing genotoxic potential is paramount.[1] A standard battery of tests is required by regulatory agencies to screen for compounds that can cause genetic damage, a key initiating event in carcinogenesis.[18] This battery typically includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[18][19]

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations (point mutations).[20][21] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[22] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.[20][22] The inclusion of a rat liver extract (S9 fraction) is critical to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[22][23]

Step-by-Step Methodology:

  • Strain Preparation: Use standard S. typhimurium tester strains (e.g., TA98, TA100, TA102) to detect different types of mutations.[22] Grow overnight cultures of each strain.

  • Metabolic Activation: Prepare an S9 mix containing rodent liver homogenate and cofactors, or use a buffer for tests without metabolic activation.[21]

  • Plate Incorporation Method:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or buffer.[22]

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[22]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[24]

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

Rationale: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[19] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[12] An increase in micronuclei frequency indicates that the compound may cause chromosomal damage.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) and culture to ~50% confluency.[25]

  • Compound Exposure: Treat cells with at least three concentrations of the test compound (based on the prior cytotoxicity assay), including a negative and a positive control. The exposure should last for 3-6 hours in the presence of S9 mix (for metabolic activation) and for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated. This ensures only cells that have divided once are scored.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and fix the nuclei. Stain the nuclei with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A compound is considered positive if it induces a dose-dependent increase in the frequency of micronucleated cells.[26]

Proposed In Vivo Toxicology Assessment Strategy

Causality: While in vitro assays provide crucial mechanistic data, they cannot fully replicate the complex interactions within a living organism.[11] In vivo studies are essential to evaluate the compound's behavior in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, and to identify target organ toxicities.[11][27][28]

G start In Vitro Results check_geno Genotoxicity Positive? start->check_geno check_cyto High In Vitro Cytotoxicity? check_geno->check_cyto No stop_dev High Risk: Re-evaluate or Stop Development check_geno->stop_dev Yes acute_tox Proceed to Acute Oral Toxicity (OECD 425) check_cyto->acute_tox No check_cyto->acute_tox Yes (Proceed with Caution)

Sources

Exploratory

"structural analogs of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine"

An In-Depth Technical Guide to the Structural Analogs of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Foreword The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Foreword

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its unique electronic and steric properties make it an ideal framework for the design of potent and selective therapeutic agents. This guide focuses specifically on the structural analogs derived from 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a key intermediate that provides a versatile platform for synthetic elaboration. We will delve into the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of its analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this chemical space.

The 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Core

The parent pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[3] This fusion can result in several isomers, with the [3,4-b] arrangement being particularly prominent in drug discovery.

Isomerism and Stability

The pyrazolo[3,4-b]pyridine nucleus can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[4] Computational studies have demonstrated that the 1H-tautomer is generally more stable by a significant margin (approximately 9 kcal/mol).[3] The subject of this guide, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, is a specific, fixed 2H-isomer due to the methyl substitution on the pyrazole nitrogen. This distinction is critical as the position of the nitrogen substituent profoundly influences the molecule's hydrogen bonding capabilities and overall three-dimensional shape, which are key determinants of biological activity.

Caption: Core structure and key points for analog development.

The Role of the C4-Chloro Substituent

The chlorine atom at the C4 position is not merely a placeholder. It serves two primary functions in drug design:

  • Electronic Modulation: As an electron-withdrawing group, it influences the electron density of the pyridine ring, which can affect pKa and binding interactions.

  • Synthetic Handle: More importantly, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide diversity of substituents at a late stage in the synthesis, which is a highly efficient strategy for building a library of analogs for SAR studies.[4]

Synthetic Strategies: From Core to Analog

The construction of the pyrazolo[3,4-b]pyridine scaffold is well-documented, with two predominant strategies: annulating a pyridine ring onto a pre-formed pyrazole or, conversely, forming the pyrazole ring on a pyridine precursor.[3]

Strategy A: Pyridine Ring Formation from an Aminopyrazole Precursor

This is the most common and versatile approach. It typically involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The causality behind this choice lies in the high nucleophilicity of the exocyclic amino group and the C4 carbon of the pyrazole, which readily attack the electrophilic carbonyl carbons of the reaction partner.

A classic example is the reaction with α,β-unsaturated ketones.[5] The reaction proceeds via an initial Michael addition, followed by cyclization and subsequent aromatization to yield the final pyrazolo[3,4-b]pyridine core. The choice of catalyst (e.g., ZrCl4) is critical to drive the reaction towards completion under favorable conditions.[5]

G cluster_reaction Condensation & Cyclization start 5-Aminopyrazole Precursor reaction_node Michael Addition or Condensation start->reaction_node dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction_node michael α,β-Unsaturated Ketone michael->reaction_node cyclize_node Intramolecular Cyclization reaction_node->cyclize_node Intermediate aromatize_node Aromatization (Oxidation/Dehydration) cyclize_node->aromatize_node end Pyrazolo[3,4-b]pyridine Core aromatize_node->end

Caption: General workflow for pyridine ring annulation.

Strategy B: Pyrazole Ring Formation from a Pyridine Precursor

This approach starts with a functionalized pyridine, typically a 2-halo-3-acylpyridine, which reacts with hydrazine or a substituted hydrazine.[1] The hydrazine undergoes condensation with the acyl group, followed by an intramolecular nucleophilic substitution where the pyrazole nitrogen displaces the halogen on the pyridine ring to close the five-membered ring. This method is particularly useful when the desired pyridine substitution pattern is more readily accessible than the corresponding pyrazole starting material.

Structural Analogs as Potent Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional template for designing kinase inhibitors. The pyrazole moiety often acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase's backbone, while the rest of the scaffold serves as a rigid core to position substituents into various pockets of the ATP-binding site.[6]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK kinases are validated targets in oncology, with NTRK gene fusions leading to oncogenic signaling.[7] Larotrectinib and Entrectinib are FDA-approved TRK inhibitors.[6] Analogs of 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine have been developed as potent TRK inhibitors.

In a representative study, a series of derivatives was synthesized where the C4-chloro was replaced with various aryl and heteroaryl groups via Suzuki coupling.[7][8] The C3 position was functionalized with substituted anilines.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The pyrazole N1-H (in 1H isomers) or a suitably placed nitrogen on a substituent is crucial for hydrogen bonding to the hinge region of the kinase.[6]

  • C3 Position: Small, flexible linkers (e.g., -NH-) connecting to a substituted phenyl ring are well-tolerated. The substituents on this phenyl ring explore the solvent-front region.

  • C4 Position: This position points towards the ribose pocket. Introduction of groups like 2,5-difluorobenzyl via coupling reactions has been shown to enhance potency.[7]

  • C6 Position: Modifications at this position can be used to modulate solubility and pharmacokinetic properties without significantly impacting kinase activity.

Compound IDC3-SubstituentC4-SubstituentTRKA IC50 (nM)Ref
A01 3-Morpholinocarbonylanilino5-(3-(trifluoromethyl)benzyl)293[6]
C03 3-(Morpholinomethyl)anilino4-(2,5-difluorobenzyl)phenyl56[7][8]
C09 3-((4-methylpiperazin-1-yl)methyl)anilino4-(2,5-difluorobenzyl)phenyl57[7]
C10 3-((4-acetylpiperazin-1-yl)methyl)anilino4-(2,5-difluorobenzyl)phenyl26[7]

Table 1: SAR data for pyrazolo[3,4-b]pyridine-based TRK inhibitors.

Other Kinase Targets

The versatility of the scaffold extends to numerous other kinase families:

  • AMP-Activated Protein Kinase (AMPK) Activators: Analogs have been developed where an exposed pyrazole N-H and para-substitution on a diphenyl group at C4 were found to be essential for potent activation.[9]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrazolo[3,4-b]pyridine core serves as a bioisostere for the purine ring found in many natural and synthetic CDK inhibitors.[10]

  • Topoisomerase IIα Inhibitors: Planar pyrazolo[3,4-b]pyridine derivatives, often hybridized with other flat aromatic systems like indole, have shown potent inhibition of Topoisomerase IIα, an enzyme critical for DNA replication and repair.[11] Compound 8c from one study demonstrated broad-spectrum antiproliferative activity with a GI50 value of 1.33 µM and was shown to induce DNA damage and S-phase cell cycle arrest.[11]

cluster_SAR Structure-Activity Relationship Logic Core Pyrazolo[3,4-b]pyridine Core C3 C3-Position (Solvent Front) Core->C3 Modify for potency C4 C4-Position (Ribose Pocket / Selectivity) Core->C4 Modify for potency & selectivity C6 C5/C6-Positions (Solubility / PK) Core->C6 Tune properties N1_N2 N1/N2-Pyrazolo (Hinge Binding) Core->N1_N2 Anchor point

Caption: SAR logic map for kinase inhibitor design.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below are representative procedures synthesized from the literature.

Protocol: Synthesis of a C4-Arylated Analog via Suzuki Coupling

This protocol describes a typical late-stage functionalization of a C4-chloro precursor, adapted from methodologies used in the synthesis of TRK inhibitors.[7]

Objective: To replace the C4-chloro group of a pyrazolo[3,4-b]pyridine intermediate with an aryl boronic acid.

Materials:

  • Intermediate 9 (a protected 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, as a stand-in for a C4-chloro analog)[7]

  • 3-Ethoxycarbonylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert argon atmosphere, add the pyrazolo[3,4-b]pyridine intermediate (1.0 eq), 3-ethoxycarbonylphenylboronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Add Pd(OAc)2 (0.05 eq) and SPhos (0.10 eq).

  • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture. The causality for using a phosphine ligand like SPhos is its ability to stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

  • Stir the reaction mixture vigorously and heat to 90 °C for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired C4-arylated product.

Protocol: In Vitro Kinase Inhibition Assay (TRKA)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Objective: To determine the IC50 value of a test compound against the TRKA kinase.

Materials:

  • Recombinant human TRKA enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 2.5 µL of a solution containing the TRKA enzyme and the peptide substrate in kinase buffer. The enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a first step to deplete remaining ATP and a second step to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The inherent versatility of the core, combined with well-established synthetic routes for its functionalization, allows for the systematic exploration of chemical space around numerous biological targets. Current research has firmly established its utility in developing potent kinase and topoisomerase inhibitors for oncology.[7][11]

Future efforts should focus on leveraging this scaffold to tackle new challenges. This includes designing dual-target inhibitors, exploring analogs for neurodegenerative diseases by targeting kinases like GSK-3, and developing compounds with optimized pharmacokinetic profiles to overcome drug resistance. The continued application of structure-based drug design and innovative synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Penalva, T., Ramiro, P. V., & Gil, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1362-1375. [Link]

  • Miao, W., Wang, H., Liu, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

  • Christodoulou, M. S., Liekens, S., & Kasiotis, K. M. (2016). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 21(8), 1049. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Wang, Z., Xie, T., Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Wang, L., Chen, Y., Li, D., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]

  • Penalva, T., Ramiro, P. V., & Gil, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Patel, R. V., & Kumari, P. (2025). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic Chemistry, 161, 108345. [Link]

  • Dawidowski, M., Schirmeister, T., & Zaware, N. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-57. [Link]

  • Goud, B. S., Arshad, M., & Reddy, C. S. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1362-1375. [Link]

  • Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1362-1375. [Link]

  • Miao, W., Wang, H., Liu, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

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Foundational

The Pyrazolopyridine Core: A Technical Guide to its Discovery, History, and Synthetic Evolution

Foreword: The Unseen Scaffold – From Serendipity to Rational Design In the vast realm of heterocyclic chemistry, few scaffolds have demonstrated the quiet versatility and profound impact of the pyrazolopyridines. This fa...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Scaffold – From Serendipity to Rational Design

In the vast realm of heterocyclic chemistry, few scaffolds have demonstrated the quiet versatility and profound impact of the pyrazolopyridines. This family of fused nitrogen-containing rings, existing in several isomeric forms, has woven itself into the fabric of modern medicinal chemistry. From blockbuster drugs that have reshaped societal conversations to targeted therapies at the forefront of oncology, the pyrazolopyridine core has proven to be a remarkably fruitful starting point for drug discovery. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the origins and evolution of this critical pharmacophore. We will journey from its initial, almost serendipitous, discovery in the early 20th century to the sophisticated, rational design strategies employed today. By understanding the historical context and the evolution of synthetic methodologies, we can better appreciate the nuances of this scaffold and unlock its future potential.

The Dawn of Pyrazolopyridines: Foundational Syntheses and Pioneering Minds

The story of pyrazolopyridines begins in the early 1900s, with the first documented synthesis of the 1H-pyrazolo[3,4-b]pyridine isomer. This seminal work laid the groundwork for over a century of research and development.

Ortoleva's Inaugural Synthesis (1908): A Serendipitous Discovery

Conceptual Experimental Protocol: Ortoleva's 1908 Synthesis

  • Reactants: Diphenylhydrazone, Pyridine, Iodine.

  • Procedure (Inferred):

    • Diphenylhydrazone is dissolved in pyridine.

    • Iodine is added to the solution.

    • The reaction mixture is likely heated to facilitate the reaction.

    • The product, a phenyl-substituted 1H-pyrazolo[3,4-b]pyridine, is isolated and purified.

  • Causality: The reaction likely proceeds through a complex mechanism involving iodination of the pyridine ring, followed by cyclization with the diphenylhydrazone. The precise mechanistic details of this early synthesis remain a subject of historical chemical interest.

Bülow's Refinement (1911): A More Deliberate Approach

Just three years after Ortoleva's discovery, Carl Bülow, a prominent German chemist, reported a more systematic and rational synthesis of N-phenyl-3-methyl-substituted 1H-pyrazolo[3,4-b]pyridines.[1][2] Published in Berichte der deutschen chemischen Gesellschaft, Bülow's method involved the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1][2] This approach, utilizing a pre-formed pyrazole ring, offered greater control over the final structure and became a foundational strategy for the synthesis of this isomeric family.

Foundational Experimental Protocol: Bülow's 1911 Synthesis

  • Reactants: 1-phenyl-3-methyl-5-aminopyrazole, 1,3-diketone (e.g., acetylacetone), Glacial Acetic Acid.

  • Step-by-Step Methodology:

    • Equimolar amounts of 1-phenyl-3-methyl-5-aminopyrazole and the 1,3-diketone are dissolved in glacial acetic acid.

    • The reaction mixture is heated under reflux for a specified period.

    • Upon cooling, the product precipitates from the solution.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and recrystallized to afford the pure N-phenyl-3-methyl-substituted 1H-pyrazolo[3,4-b]pyridine.

  • Self-Validating System: The formation of the bicyclic product is confirmed by its distinct physical properties (melting point, crystallinity) compared to the starting materials. Modern analytical techniques such as NMR and mass spectrometry would unequivocally validate the structure.

The Isomeric Landscape: A Family of Scaffolds

The pyrazolopyridine system is not a single entity but a family of five constitutional isomers, each with a unique arrangement of nitrogen atoms and fusion points. This structural diversity has a profound impact on their chemical and biological properties.[1]

IsomerStructureKey Features
Pyrazolo[3,4-b]pyridine Fused at the 3- and 4-positions of the pyrazole ring.The most studied isomer, often considered a purine isostere.
Pyrazolo[1,5-a]pyridine Fused at the 1- and 5-positions of the pyrazole ring.Possesses a bridgehead nitrogen atom.
Pyrazolo[3,4-c]pyridine Fused at the 3- and 4-positions of the pyrazole ring.Differs from the [3,4-b] isomer in the orientation of the pyridine ring.
Pyrazolo[4,3-c]pyridine Fused at the 4- and 3-positions of the pyrazole ring.Another variation in the fusion pattern.
Pyrazolo[4,3-b]pyridine Fused at the 4- and 3-positions of the pyrazole ring.A less common but biologically relevant isomer.

The historical development of the synthesis of isomers other than [3,4-b] is more diffuse, with various methods emerging throughout the mid-20th century. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, dates back to this period, with early studies focusing on their fundamental chemical reactivity.[3]

Evolution of Synthetic Strategies: From Classical to Contemporary

The synthesis of pyrazolopyridines has evolved significantly from the initial classical methods. Modern synthetic chemistry has provided a plethora of more efficient, versatile, and often milder approaches.

Classical Approaches: Building the Rings

Early synthetic strategies primarily relied on two main approaches:

  • Pyridine Ring Formation onto a Pre-existing Pyrazole: This is exemplified by Bülow's synthesis and remains a widely used strategy. It involves the reaction of an aminopyrazole with a suitable 1,3-dielectrophile, such as a 1,3-diketone or an α,β-unsaturated ketone.[1]

  • Pyrazole Ring Formation onto a Pre-existing Pyridine: This approach involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. For example, a 2-chloropyridine can be reacted with hydrazine to form a hydrazinopyridine, which can then be cyclized with a β-ketoester.

G cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation Aminopyrazole Aminopyrazole Pyrazolopyridine_A Pyrazolopyridine Aminopyrazole->Pyrazolopyridine_A Condensation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Pyrazolopyridine_A Functionalized Pyridine Functionalized Pyridine Pyrazolopyridine_B Pyrazolopyridine Functionalized Pyridine->Pyrazolopyridine_B Cyclization Hydrazine derivative Hydrazine derivative Hydrazine derivative->Pyrazolopyridine_B

Modern Methodologies: Efficiency and Diversity

Contemporary organic synthesis has introduced a range of powerful tools for the construction of pyrazolopyridines, including:

  • Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to generate complex products in a highly efficient manner. Several MCRs have been developed for the synthesis of substituted pyrazolopyridines.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, have been instrumental in the functionalization of pre-formed pyrazolopyridine scaffolds, allowing for the introduction of a wide variety of substituents.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many pyrazolopyridine syntheses.

G Classical Methods Classical Methods Modern Methods Modern Methods Classical Methods->Modern Methods Evolution Multi-component Reactions Multi-component Reactions Modern Methods->Multi-component Reactions Transition Metal Catalysis Transition Metal Catalysis Modern Methods->Transition Metal Catalysis Microwave Synthesis Microwave Synthesis Modern Methods->Microwave Synthesis

From Bench to Bedside: The Therapeutic Legacy of Pyrazolopyridines and Their Kin

The true significance of the pyrazolopyridine scaffold lies in its profound impact on human health. While sildenafil (Viagra™), a pyrazolopyrimidinone, is the most famous example of a drug derived from a closely related heterocyclic system, several important drugs are based on the pyrazolopyridine core itself.

Sildenafil: A Serendipitous Journey to a Blockbuster Drug

Although technically a pyrazolopyrimidinone, the discovery of sildenafil is a landmark event in the history of drugs based on pyrazole-fused six-membered rings. Initially investigated by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, its now-famous side effect in clinical trials led to its repositioning as the first oral treatment for erectile dysfunction. This serendipitous discovery highlights the importance of keen observation in drug development.

The Anxiolytic and Hypnotic Pyrazolopyridines: Targeting the Central Nervous System

A significant chapter in the history of pyrazolopyridine-based drugs involves their development as anxiolytics and hypnotics. These compounds typically act as modulators of the GABA-A receptor in the central nervous system.

  • Cartazolate and Tracazolate: These pyrazolo[3,4-b]pyridine derivatives were among the early anxiolytic agents developed from this class of compounds.[4][5]

  • Indiplon: Developed in the 1980s at Lederle Laboratories, indiplon is a pyrazolopyrimidine hypnotic that was advanced to late-stage clinical trials.[3][6] Although it ultimately did not receive FDA approval, its development story underscores the continued interest in this scaffold for CNS disorders.[1][7][8]

  • Zaleplon (Sonata®): Another pyrazolopyrimidine, zaleplon was successfully developed and marketed as a hypnotic for the short-term treatment of insomnia.

The development of these compounds demonstrates the tunability of the pyrazolopyridine and related scaffolds to achieve desired pharmacological effects on the central nervous system.

Comparative Analysis of Isomers: Structure Dictates Function

The isomeric form of a pyrazolopyridine has a profound influence on its physicochemical properties and biological activity. This is due to differences in the electronic distribution, hydrogen bonding capabilities, and overall shape of the molecules.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyridineGeneral Trends and Implications
pKa Generally more basicGenerally less basicThe position of the nitrogen atoms significantly affects the basicity, which in turn influences solubility and receptor interactions.
Dipole Moment Varies with substitutionVaries with substitutionThe dipole moment can affect a molecule's ability to cross cell membranes and interact with polar and non-polar environments.
Biological Activity Widely explored as kinase inhibitors, CNS agents.Also shows a broad range of biological activities.The specific arrangement of nitrogen atoms allows for different interactions with biological targets, leading to diverse pharmacological profiles.

The purine-like structure of the pyrazolo[3,4-b]pyridine isomer has made it a particularly attractive scaffold for the development of kinase inhibitors, as it can mimic the ATP molecule and bind to the active site of these enzymes.

G Pyrazolopyridine Isomers Pyrazolopyridine Isomers Physicochemical Properties Physicochemical Properties Pyrazolopyridine Isomers->Physicochemical Properties Biological Activity Biological Activity Pyrazolopyridine Isomers->Biological Activity pKa pKa Physicochemical Properties->pKa Solubility Solubility Physicochemical Properties->Solubility Lipophilicity Lipophilicity Physicochemical Properties->Lipophilicity Kinase Inhibition Kinase Inhibition Biological Activity->Kinase Inhibition CNS Activity CNS Activity Biological Activity->CNS Activity Antimicrobial Activity Antimicrobial Activity Biological Activity->Antimicrobial Activity

Conclusion: A Scaffold for the Future

The journey of pyrazolopyridines, from their initial synthesis over a century ago to their current status as a privileged scaffold in drug discovery, is a testament to the enduring power of heterocyclic chemistry. The rich history of this compound class, marked by both serendipity and rational design, provides a solid foundation for future innovations. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the pyrazolopyridine core is poised to continue delivering novel therapeutic agents for years to come. The ability to fine-tune the properties of these molecules through isomeric variation and substituent modification ensures that the story of the pyrazolopyridines is far from over.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Indiplon - Grokipedia. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])

  • Indiplon in the treatment of sleep disorders - PMC - NIH. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])

  • Indiplon: the development of a new hypnotic - PubMed. (URL: [Link])

  • Progress in Synthesis of Pyrazolopyrimidinone - ResearchGate. (URL: [Link])

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - NIH. (URL: [Link])

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC - NIH. (URL: [Link])

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles - ResearchGate. (URL: [Link])

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. (URL: [Link])

  • Tracazolate - Wikipedia. (URL: [Link])

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. (URL: [Link])

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • High-Pressure Metal-Free Catalyzed One-Pot Two-Component Synthetic Approach for New 5-Arylazopyrazolo[3,4-b]Pyridine Derivatives - PMC - NIH. (URL: [Link])

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ) - RSC Publishing. (URL: [Link])

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. (URL: [Link])

  • Tracazolate | C16H24N4O2 | CID 5522 - PubChem - NIH. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine core stands out as a "privileged scaffold." Its rigid, bicyclic struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine core stands out as a "privileged scaffold." Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an exceptional bioisostere for purines, enabling it to form key hydrogen bond interactions within the ATP-binding site of numerous protein kinases.[1][2] This has led to its widespread use in the development of inhibitors for a diverse range of kinase targets implicated in oncology and inflammatory diseases, including Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4][5][6]

This application note provides an in-depth guide to the synthetic utility of a key intermediate: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine . The chlorine atom at the C4 position serves as a versatile synthetic handle, allowing for late-stage diversification through modern cross-coupling methodologies. The N2-methyl group provides a fixed regioisomer, simplifying synthesis and structure-activity relationship (SAR) studies by preventing tautomerization.[7] We will explore the core synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind these experimental choices for researchers in drug development.

Section 1: Strategic Importance in Kinase Inhibitor Design

The efficacy of pyrazolo[3,4-b]pyridine-based inhibitors often stems from their ability to mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase domain. The substituent at the C4 position typically projects out towards the solvent-exposed region of the ATP pocket, making it an ideal point for modification to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazolo[3,4-b]pyridine Inhibitor Hinge Hinge Region (Backbone NH) SolventFront Solvent-Exposed Region Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge H-Bonding R_Group C4-Substituent (R) R_Group->SolventFront Potency & Selectivity

Caption: Core interactions of the pyrazolo[3,4-b]pyridine scaffold.

Section 2: Core Synthetic Methodologies

The C4-Cl bond of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is the linchpin for diversification. Its reactivity is well-suited for palladium-catalyzed cross-coupling reactions, which are renowned for their broad functional group tolerance and reliability. The two most critical transformations for generating diverse libraries of kinase inhibitors from this intermediate are Buchwald-Hartwig Amination (for C-N bond formation) and Suzuki-Miyaura Coupling (for C-C bond formation).

G cluster_0 Synthetic Diversification cluster_1 Kinase Inhibitor Library start 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine buchwald Buchwald-Hartwig Amination (+ R¹R²NH) start->buchwald Pd Catalyst, Base suzuki Suzuki-Miyaura Coupling (+ R³B(OH)₂) start->suzuki Pd Catalyst, Base product_amine 4-Amino-Substituted Derivatives buchwald->product_amine product_aryl 4-Aryl/Heteroaryl-Substituted Derivatives suzuki->product_aryl

Caption: Key synthetic pathways from the chloro-intermediate.

C-N Bond Formation: The Buchwald-Hartwig Amination

This reaction is a powerful tool for installing a wide variety of primary and secondary amines at the C4 position.[8] The choice of amine is critical for modulating the inhibitor's properties, often targeting interactions with solvent or forming additional hydrogen bonds.

  • Causality Behind Component Choices:

    • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are stable sources of Pd(0) which enters the catalytic cycle.

    • Ligand: Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are crucial. Their bulk promotes the reductive elimination step (the final C-N bond formation) and stabilizes the active catalytic species, preventing catalyst decomposition.[9]

    • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required. Its primary role is to deprotonate the amine, making it a more potent nucleophile to displace the halide from the palladium center in the catalytic cycle.[8]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki reaction enables the introduction of aryl and heteroaryl moieties at the C4 position, a common strategy for extending the molecule into new regions of the ATP binding site or for improving metabolic stability.[10]

  • Causality Behind Component Choices:

    • Palladium Pre-catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective. The choice often depends on the specific coupling partners. Pd(dppf)Cl₂ is particularly robust for heteroaryl couplings.[11]

    • Boronic Acid/Ester: The organoboron coupling partner is generally stable, commercially available in great diversity, and the boron-containing byproducts are non-toxic and easily removed.

    • Base: An aqueous base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[10][12]

Section 3: Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of an amine with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, the palladium pre-catalyst, the phosphine ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction progress.

    • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. A typical reaction time is 4-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Transfer the mixture to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often consists of a gradient of Ethyl Acetate in Hexanes.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

Step-by-Step Methodology:

  • Reagent Combination: In a Schlenk flask or microwave vial, combine the 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe. The use of a mixed aqueous/organic solvent system is standard for Suzuki couplings.[12][13]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, temperatures up to 120-140 °C for shorter durations (15-60 min) can be effective.[14]

    • Monitoring: Track the reaction progress by TLC or LC-MS until the starting chloride is consumed.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Section 4: Exemplary Applications & Biological Data

The strategic application of these protocols has led to the discovery of numerous potent kinase inhibitors. The table below summarizes selected examples where the pyrazolo[3,4-b]pyridine core, functionalized at the C4 position, has demonstrated significant biological activity.

Kinase TargetC4-Substituent ExampleReported IC₅₀Reference
TRKA 3-fluoro-4-methoxyphenylamino56 nM[5][6]
PIM-1 4-(piperazin-1-yl)phenyl26 nM[15]
TBK1 4-(1H-indol-5-yl)0.2 nM[4][16]
FGFR1 2,6-dichloro-3,5-dimethoxyphenyl<1 nM[17]
ALK (L1196M) 4-(2,6-dichloro-3,5-dimethoxyphenyl)amino11.2 nM[3]

Conclusion

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined regiochemistry and the reactive C4-chloro handle provide a reliable entry point for library synthesis and lead optimization. The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are robust and scalable methods for elaborating this core, enabling medicinal chemists to systematically explore the structure-activity relationships required to develop potent and selective next-generation therapeutics. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health (NIH). [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. acrpub.org. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. acrpub.org. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. acs.org. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Substituted-2-methyl-2H-pyrazolo[3,4-b]pyridine Derivatives

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold The fused heterocyclic system of pyrazolo[3,4-b]pyridine is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The fused heterocyclic system of pyrazolo[3,4-b]pyridine is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological applications. Derivatives have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among other therapeutic uses.[1][2] Specifically, these compounds have been investigated as inhibitors for critical cellular targets like cyclin-dependent kinases (CDKs), Topoisomerase II, and Tropomyosin receptor kinases (TRKs), highlighting their importance in oncology drug discovery.[3][4][5]

The starting material, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, serves as a versatile and strategic building block for the synthesis of extensive chemical libraries. The chlorine atom at the C4-position is synthetically valuable due to its reactivity in several key transformations. The electron-withdrawing nature of the pyridine nitrogen activates the C4-position, making it susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This guide provides detailed protocols for three fundamental synthetic strategies to derivatize this core structure: Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond construction, and classical SNAr for introducing a range of nucleophiles.

Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. For the 4-chloro-pyrazolo[3,4-b]pyridine core, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents, which are crucial for modulating the pharmacological profile of the final compounds.

Causality and Mechanistic Insight

The reaction proceeds via a palladium-catalyzed catalytic cycle.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrazolopyridine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heteroarenes.

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with less reactive aryl chlorides.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat Heat (e.g., 90-110 °C) Under Inert Atmosphere (N₂/Ar) Start->Heat Combine & Degas Workup Aqueous Work-up (Extraction with EtOAc/DCM) Heat->Workup Cool to RT Purify Column Chromatography Workup->Purify Dry & Concentrate Product 4-Aryl-2-methyl-2H-pyrazolo[3,4-b]pyridine Purify->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, the corresponding arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to yield the desired 4-aryl derivative.

Quantitative Data Summary
Coupling Partner (Arylboronic Acid)Catalyst SystemYield (%)Notes
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃85-95%Standard, high-yielding reaction.
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃90-98%Electron-donating groups often accelerate the reaction.
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄75-85%Electron-withdrawing groups may require stronger conditions or more advanced catalyst systems.
3-Pyridylboronic acidPd(PPh₃)₄ / K₂CO₃70-80%Heteroaryl boronic acids can sometimes be challenging; ensure thorough degassing.

Protocol 2: C4-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It has largely replaced harsher classical methods and allows for the coupling of aryl halides with a vast range of primary and secondary amines. This protocol is essential for synthesizing 4-amino-pyrazolo[3,4-b]pyridine derivatives, which are common motifs in kinase inhibitors.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the reaction follows a Pd(0)/Pd(II) catalytic cycle.[10]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is crucial and distinguishes the reaction from other cross-couplings.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical. These ligands promote the reductive elimination step, which can be challenging, and prevent catalyst decomposition.[11][12]

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine + Amine (Primary or Secondary) Reagents Pd Pre-catalyst (e.g., XPhos-Pd-G3) Strong Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Heat Heat (e.g., 80-110 °C) Under Inert Atmosphere Start->Heat Combine & Seal Workup Quench with NH₄Cl (aq) Extract with EtOAc Heat->Workup Cool & Quench Purify Column Chromatography Workup->Purify Dry & Concentrate Product 4-Amino-2-methyl-2H-pyrazolo[3,4-b]pyridine Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.3 equiv)

  • XPhos Pd G3 Precatalyst (0.01 - 0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure: Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere, preferably in a glovebox.

  • Inside a glovebox, add 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, NaOt-Bu, and the XPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.

  • Add the amine coupling partner.

  • Add anhydrous toluene.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with EtOAc and water, and transfer to a separatory funnel.

  • Separate the layers, extract the aqueous phase with EtOAc, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (hexane/EtOAc or DCM/MeOH gradients) to obtain the desired 4-amino derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For the introduction of strong nucleophiles, particularly alkoxides and thiolates, a direct SNAr reaction provides a straightforward, often metal-free alternative. The electron-deficient nature of the pyridine ring, enhanced by the fused pyrazole, activates the C4-position for nucleophilic attack.

Causality and Mechanistic Insight

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[13][14]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride leaving group.

This reaction is favored by strong nucleophiles and does not require a metal catalyst. The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer intermediate, which is enhanced by the nitrogen atom in the pyridine ring being able to delocalize the negative charge, is key to the reaction's success.[15]

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine + Nucleophile (e.g., NaOMe, NaSMe) Reagents Solvent (e.g., MeOH, DMF, DMSO) Heat Stir at RT or Heat (e.g., 25-80 °C) Start->Heat Combine Reagents Workup Quench with Water (Precipitation or Extraction) Heat->Workup Monitor to Completion Purify Recrystallization or Column Chromatography Workup->Purify Isolate Crude Solid Product 4-Nu-2-methyl-2H-pyrazolo[3,4-b]pyridine Purify->Product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol (Example with Sodium Methoxide)

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Sodium methoxide (NaOMe) (2.0 equiv, can be used as a solution in methanol or as a solid)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature while stirring.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Carefully neutralize the mixture with a few drops of acetic acid (or quench by pouring into water).

  • Remove the solvent under reduced pressure.

  • If a precipitate forms upon adding water, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with EtOAc or DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary to yield the 4-methoxy derivative.

Quantitative Data Summary
NucleophileSolventTemperature (°C)Typical Yield (%)
Sodium MethoxideMeOH60>95%
Sodium EthoxideEtOH78>95%
Sodium ThiophenoxideDMF8085-95%
MorpholineDMSO12070-80%

References

  • Shaaban, M. R., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Abdel-Wahab, B. F., et al. (2023). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Al-Ostath, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.
  • Various Authors. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Various Authors. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Wikipedia contributors.
  • ECHEMI. (2018).
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Chemistry LibreTexts. (2023).
  • All about chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Grygorenko, O. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.
  • Ghattas, W., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Ben N. (2019).
  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Quiroga, J., et al. (2019).
  • Organic Chemistry Portal. Suzuki Reaction. Organic-Chemistry.org.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org.
  • Bekhit, A. A., et al. (2015).
  • Various Authors. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Pearson+.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org.
  • Al-Amiery, A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

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Method

"application of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in cancer research"

An Application Guide for the Pyrazolo[3,4-b]pyridine Scaffold in Modern Cancer Research Introduction: The Rise of a Privileged Scaffold in Oncology In the landscape of modern oncology drug discovery, the identification o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Pyrazolo[3,4-b]pyridine Scaffold in Modern Cancer Research

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be selectively modified to interact with a range of biological targets — is a cornerstone of efficient therapeutic development. The pyrazolo[3,4-b]pyridine core has emerged as one such elite structure. Its structural resemblance to the native purine bases, adenine and guanine, makes it an exceptional "hinge-binding" motif for the ATP-binding pockets of numerous protein kinases, which are critical regulators of cancer cell growth and survival.[1][2]

While thousands of derivatives have been explored, the specific compound 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine serves as a versatile synthetic intermediate. The reactive chloro group at the 4-position is a key handle for medicinal chemists, allowing for the strategic introduction of diverse chemical moieties to optimize potency, selectivity, and pharmacokinetic properties against various cancer targets. This guide provides an in-depth overview of the application of the pyrazolo[3,4-b]pyridine scaffold in cancer research, from fundamental mechanisms to detailed experimental protocols for evaluation.

Part 1: Key Molecular Targets of Pyrazolo[3,4-b]pyridine Derivatives

The therapeutic potential of this scaffold is defined by its ability to be tailored to inhibit a wide array of enzymes implicated in cancer progression. Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine can potently inhibit several critical classes of cancer targets.[3][4]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) are receptor tyrosine kinases that, when activated by chromosomal rearrangements (NTRK gene fusions), become potent oncogenic drivers in a variety of adult and pediatric cancers.[5] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as pan-TRK inhibitors, shutting down downstream pro-survival pathways like Ras/Erk and PI3K/Akt.[5][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. The pyrazolo[3,4-b]pyridine core has been instrumental in designing inhibitors of CDK1 and CDK2, aiming to induce cell cycle arrest in tumor cells.[4][7][8]

  • Monopolar Spindle Kinase 1 (Mps1): Mps1 is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Cancer cells often exhibit chromosomal instability, and targeting Mps1 can induce mitotic catastrophe and cell death. Potent Mps1 inhibitors have been developed from the pyrazolo[3,4-b]pyridine scaffold.[9]

  • Topoisomerase IIα (TOPIIα): Unlike kinases, TOPIIα is an enzyme that modulates DNA topology to facilitate replication and transcription. Its inhibition leads to DNA damage and apoptosis. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as effective TOPIIα inhibitors, demonstrating the scaffold's versatility beyond kinase targets.[3]

  • Other Kinase Targets: The scaffold has also been utilized to develop inhibitors against other important cancer-related kinases, including Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3 (GSK-3).[3][10]

Below is a representative diagram illustrating the mechanism of a pyrazolo[3,4-b]pyridine-based TRK inhibitor.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (NTRK Fusion) PI3K PI3K TRK->PI3K Ras Ras TRK->Ras Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibition Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Proliferation Drug_Discovery_Workflow cluster_chem Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Intermediate 4-Chloro-Pyrazolo[3,4-b]pyridine Intermediate Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Substitution) Intermediate->Synthesis Library Diverse Compound Library Synthesis->Library Screening Cell-Based Screening (Viability, Proliferation) Library->Screening EnzymeAssay Enzymatic Assays (Kinase IC50) Screening->EnzymeAssay Mechanism Mechanism of Action (Western Blot, etc.) EnzymeAssay->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Xenograft Xenograft Efficacy Models PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox

Caption: General workflow for developing Pyrazolo[3,4-b]pyridine inhibitors.

Part 3: Quantitative Analysis of Representative Derivatives

The following table summarizes the reported biological activity of several pyrazolo[3,4-b]pyridine derivatives, illustrating the potency that can be achieved with this scaffold against various targets and cancer cell lines.

Compound ID (Reference)Target KinaseKinase IC₅₀ (nM)Cancer Cell LineCellular IC₅₀ / GI₅₀ (µM)
C03 [5][6]TRKA56Km-12 (Colon)0.304
Compound 31 [9]Mps12.596MDA-MB-468 (Breast)Not specified, but potent
Compound 31 [9]Mps12.596MV4-11 (Leukemia)Not specified, but potent
Compound 8b [7](Likely CDK)Not specifiedHCT-116 (Colon)2.3
Compound 8b [7](Likely CDK)Not specifiedHEPG2 (Liver)2.6
Compound 8b [7](Likely CDK)Not specifiedA-549 (Lung)2.9
Compound 8c [3]TOPIIαPotent InhibitionNCI-60 Panel1.33 (Mean GI₅₀)
Compound 2g [10](Not specified)Not specifiedHepG2 (Liver)0.01

Part 4: Detailed Application Notes and Experimental Protocols

Application Note 1: High-Throughput Screening for Anti-proliferative Activity

This protocol outlines a standard method for assessing the ability of newly synthesized pyrazolo[3,4-b]pyridine derivatives to inhibit cancer cell growth.

Protocol 1: Cell Viability Assay using an ATP-based Luminescent Readout (e.g., CellTiter-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of cancer cell lines.

  • Rationale: This assay measures the level of ATP in metabolically active cells. A decrease in ATP correlates directly with cell death or growth inhibition. Using a panel of cell lines (e.g., Km-12 for TRK-driven cancers, MDA-MB-468 for Mps1 sensitivity, and a general panel like A-549, HCT-116, and HepG2) provides a spectrum of activity and potential selectivity. [5][7][9]* Methodology:

    • Cell Seeding: Plate cancer cells in 96-well, white, clear-bottom plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of each pyrazolo[3,4-b]pyridine derivative in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Cell Treatment: Remove the medium from the cell plates and add 100 µL of the medium containing the test compounds. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

    • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to calculate the IC₅₀ value.

Application Note 2: Direct Target Inhibition via In Vitro Kinase Assay

This protocol determines if a compound directly inhibits the enzymatic activity of its purified target kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To quantify the IC₅₀ of a lead compound against a purified recombinant kinase (e.g., TRKA, Mps1, CDK2).

  • Rationale: This biochemical assay confirms that the compound's cellular activity is due to the direct inhibition of the target enzyme, rather than off-target or other cellular effects. It is a critical step for validating the mechanism of action.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate peptide, and ATP at optimal concentrations in kinase buffer.

    • Compound Plating: Serially dilute the test compound in buffer and add to a 384-well plate.

    • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion Measurement:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which serves as a substrate for luciferase, producing a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence. A high signal indicates high ADP production and thus high kinase activity (low inhibition).

    • Analysis: Normalize the data and calculate the IC₅₀ value as described in Protocol 1.

Application Note 3: Cellular Target Engagement and Pathway Modulation

This protocol verifies that the compound engages its target within the complex cellular environment and inhibits its downstream signaling pathway.

Protocol 3: Western Blotting for Phospho-protein Analysis

  • Objective: To confirm inhibition of a target kinase in cancer cells by observing the reduced phosphorylation of the kinase itself (autophosphorylation) and its key downstream effectors.

  • Rationale: For a kinase inhibitor, demonstrating a dose-dependent reduction in the phosphorylation of its substrates is the gold standard for confirming cellular mechanism of action. For a TRK inhibitor, this would mean looking at p-TRK, p-Akt, and p-Erk levels. [5]* Methodology:

    • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-TRKA) overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-TRKA) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.

Application Note 4: Preclinical Efficacy in an In Vivo Model

This protocol describes a standard xenograft model to test the anti-tumor activity of a lead compound in a living system.

Protocol 4: Subcutaneous Xenograft Mouse Model of Cancer

  • Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of a lead pyrazolo[3,4-b]pyridine derivative.

  • Rationale: An in vivo model is the crucial final step in preclinical assessment. It determines if a compound with good in vitro potency can effectively inhibit tumor growth in a complex biological system, providing insights into its pharmacokinetics and potential for clinical translation. The MDA-MB-468 xenograft model has been used for Mps1 inhibitors. [9]* Methodology:

    • Animal Husbandry: Use immunocompromised mice (e.g., athymic Nude or NSG mice) housed in a sterile environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) mixed with Matrigel into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

    • Compound Administration: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer it to the treatment group daily via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle only.

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Analysis: Euthanize the mice, excise the tumors, and measure their final weight. Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (% TGI).

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Cytotoxic activity of some Pyrazolo[4,3-e]T[5][9][10]riazines against human cancer cell lines. ResearchGate. [Link]

  • Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

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Application

Application Notes &amp; Protocols: The 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold The landscape of medicinal chemistry is perpetually driven by the search for "privileged scaffolds" – core molecular structures that can be systematically modified to interac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The landscape of medicinal chemistry is perpetually driven by the search for "privileged scaffolds" – core molecular structures that can be systematically modified to interact with a diverse range of biological targets. The pyrazolo[3,4-b]pyridine ring system has emerged as one such scaffold, demonstrating remarkable versatility and clinical significance.[1][2] Its structural resemblance to purine bases, the fundamental components of DNA and RNA, allows it to effectively mimic endogenous ligands and compete for binding sites within a multitude of enzymes, particularly kinases.[3]

This guide focuses on a key intermediate and building block: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine . The introduction of a methyl group at the N2 position and a reactive chloro group at the C4 position provides a synthetically tractable handle for chemists to elaborate the core structure. This strategic functionalization is crucial for developing potent and selective inhibitors for various therapeutic targets. The pyrazolo[3,4-b]pyridine core is a cornerstone in the development of treatments for a wide array of diseases, including cancer, neuroinflammation, and viral infections.[4][5] Derivatives have shown potent activity against critical targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Topoisomerase II, highlighting the scaffold's broad therapeutic potential.[6][7][8][9][10]

This document serves as a comprehensive guide for researchers, providing detailed synthetic protocols, application insights, and methodologies for leveraging this powerful scaffold in drug discovery programs.

Synthetic Pathways and Key Considerations

The synthesis of the pyrazolo[3,4-b]pyridine core and its subsequent functionalization are critical steps in any drug discovery cascade. The choice of synthetic route can significantly impact yield, purity, and the feasibility of library generation.

Core Scaffold Synthesis: The Gould-Jacobs Approach

A robust and widely adopted method for constructing the pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction.[2][3] This strategy involves the cyclization of an aminopyrazole with a malonic acid derivative, followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine (General Precursor)

  • Rationale: This protocol outlines the foundational synthesis of the chlorinated scaffold. The reaction begins with a condensation/cyclization reaction between a 3-aminopyrazole and diethyl malonate to form a pyrazolopyridinone intermediate. The subsequent chlorination with phosphorus oxychloride (POCl₃) is a standard and effective method for converting the hydroxyl group (or its keto tautomer) into a reactive chlorine atom, which is essential for subsequent cross-coupling reactions.[3]

  • Step-by-Step Methodology:

    • Step A: Condensation & Cyclization:

      • Combine 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

      • Heat the mixture, either neat or in a high-boiling solvent like diphenyl ether, to 100-110°C for 1.5 to 12 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, the reaction mixture is cooled, and the intermediate pyrazolo[3,4-b]pyridin-4-one is often precipitated by adding a non-polar solvent like hexane, then filtered and dried.

    • Step B: Chlorination:

      • Suspend the dried intermediate from Step A in phosphorus oxychloride (POCl₃) (5-10 eq).

      • Heat the mixture to reflux (approx. 105°C) for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

      • Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This is a highly exothermic step and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

      • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH > 7.

      • The crude 4-chloro-1H-pyrazolo[3,4-b]pyridine product will precipitate and can be collected by filtration.

      • Purify the product via column chromatography on silica gel or recrystallization to obtain the desired compound.

N-Methylation and Derivatization Workflow

With the chlorinated core in hand, medicinal chemists can perform N-alkylation and subsequent diversification, typically through palladium-catalyzed cross-coupling reactions.

G cluster_0 Scaffold Synthesis & Functionalization A 3-Aminopyrazole B Gould-Jacobs Reaction A->B C 4-Hydroxy-pyrazolo[3,4-b]pyridine B->C D Chlorination (POCl3) C->D E 4-Chloro-1H-pyrazolo[3,4-b]pyridine D->E F N-Methylation E->F G 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (Key Intermediate) F->G H Suzuki / Buchwald-Hartwig Cross-Coupling G->H I Diverse Library of Biologically Active Derivatives H->I

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Applications in Kinase Inhibition: Case Studies

The 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a prominent feature in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[11]

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are critical drivers in the development and progression of various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo fusion events.[7][8]

  • Design Rationale: The pyrazolo[3,4-b]pyridine core serves as an effective hinge-binding motif. The C4 position, activated by the chloro group, allows for the introduction of various aryl or heteroaryl moieties via Suzuki or Buchwald-Hartwig coupling. These appended groups can then occupy the hydrophobic pocket of the kinase, leading to high-affinity binding.

  • Structure-Activity Relationship (SAR) Insights:

    • The N-H of the pyrazole ring is often crucial for forming a hydrogen bond with the kinase hinge region.[11] However, strategic methylation at N1 or N2 can modulate selectivity and physicochemical properties.

    • Substituents introduced at the C4 position are critical for potency. For instance, in the development of TRK inhibitors, coupling with substituted phenylboronic acids can lead to compounds with nanomolar IC₅₀ values.[7]

    • A study on TRKA inhibitors synthesized 38 pyrazolo[3,4-b]pyridine derivatives, identifying compound C03 with an IC₅₀ of 56 nM against TRKA kinase.[7][8] This compound also showed potent anti-proliferative effects in the KM-12 cancer cell line (IC₅₀ = 0.304 μM).[7][8]

G cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF) TRK TRK Receptor (e.g., TRKA) Ligand->TRK Dimer Dimerization & Autophosphorylation TRK->Dimer PI3K PI3K/Akt Pathway Dimer->PI3K Activates RAS Ras/Erk Pathway Dimer->RAS Activates PLC PLC-γ Pathway Dimer->PLC Activates Outcome Cell Proliferation, Survival, Differentiation PI3K->Outcome RAS->Outcome PLC->Outcome Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->Dimer Inhibits Phosphorylation

Caption: Inhibition of the TRK signaling pathway.

Other Kinase Targets

The versatility of the scaffold is further demonstrated by its application in targeting other kinase families:

  • AMP-activated protein kinase (AMPK): Derivatives have been developed as potent AMPK activators, which has implications for metabolic diseases.[12]

  • TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives yielded a potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM, relevant for immunology and oncology.[13]

  • Cyclin-Dependent Kinases (CDKs): The scaffold has been used to design inhibitors of CDKs, which are central regulators of the cell cycle and established targets in cancer therapy.[10][14]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds based on the pyrazolo[3,4-b]pyridine scaffold against various biological targets.

Compound IDTarget KinaseIC₅₀ / EC₅₀ (nM)Cell LineCell-based IC₅₀ (μM)Reference
17f AMPK (α1γ1β1)420 (EC₅₀)NRK-49F0.78[12]
15y TBK10.2A172, U87MG, etc.Micromolar range[13]
C03 TRKA56Km-120.304[7][8]
Compound 3 CDK2300--[14]

Standard Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized derivatives, a robust and reproducible kinase inhibition assay is essential.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured by the reduction in the luminescent signal.

  • Materials:

    • Kinase of interest (e.g., TRKA, CDK2)

    • Substrate peptide specific to the kinase

    • ATP

    • Test compounds (derivatives of 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine) dissolved in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Low-volume 384-well plates

    • Plate reader capable of measuring luminescence

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Kinase Reaction Setup:

      • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

      • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

      • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion & Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and inherent ability to interact with the ATP-binding site of kinases have cemented its role in the development of targeted therapies. Future research will likely focus on exploring new chemical space by decorating the core with novel functionalities, developing inhibitors with unique selectivity profiles, and creating multi-target agents for complex diseases. The continued application of this versatile scaffold promises to yield new clinical candidates to address unmet medical needs.

References

  • Ye, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1351. [Link]

  • Abdel-Maksoud, M. S., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Medicinal Chemistry, 11(4), 342-353. [Link]

  • Duan, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • Ezzat, M. H., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Archiv der Pharmazie. [Link]

  • Ganthi, H. P., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Nafie, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7622. [Link]

  • Sharma, G., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 2-25. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1543-1546. [Link]

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(24), 5968. [Link]

  • ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. [Link]

  • National Center for Biotechnology Information. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

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Method

Application Notes &amp; Protocols: A Framework for Efficacy Testing of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the efficacy of 4-Chloro-2-methyl-2H...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the efficacy of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. The protocols outlined herein are designed to be self-validating, ensuring a logical and scientifically sound progression from initial hypothesis testing to in vivo validation.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] Therefore, the experimental design detailed below is predicated on the hypothesis that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine functions as a kinase inhibitor. The primary objectives are to identify its molecular target(s), characterize its cellular activity, and evaluate its therapeutic potential in a preclinical setting.

Part 1: In Vitro Efficacy Evaluation

The initial phase of testing is designed to ascertain the compound's biochemical potency and its effects on cancer cells in a controlled laboratory environment.

Biochemical Kinase Profiling and Potency Determination

The first step is to determine if 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine directly inhibits kinase activity and to identify its specific targets.

Rationale: A broad kinase screen is an efficient method to identify the primary kinase target(s) of a novel compound. This unbiased approach prevents premature focus on a presumed target and can reveal unexpected off-target activities that might be therapeutically beneficial or a source of toxicity.[5]

Experimental Workflow:

  • Initial Kinase Panel Screen: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases). This will provide a "hit" list of potential targets.

  • IC50 Determination: For the kinases that show significant inhibition (e.g., >50% at the screening concentration), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for ranking the compound against its potential targets.[6]

Protocol: In Vitro Kinase Assay (General)

This protocol provides a general framework. Specific buffer conditions and substrate concentrations should be optimized for each kinase.[7]

  • Reagent Preparation:

    • Prepare a stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in 100% DMSO.

    • Prepare a serial dilution of the compound in the assay buffer.

    • Prepare the kinase, substrate (peptide or protein), and ATP in the assay buffer.

  • Assay Execution:

    • Add the kinase to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Incubate to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction.

  • Detection:

    • Quantify kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from ATP into the substrate) or non-radioactive methods like luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or fluorescence-based assays.[4]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: From Viability to Mechanism

Once a primary kinase target is identified, the next logical step is to assess the compound's effect on cancer cells that are known to be dependent on that kinase.

1.2.1 Cell Viability and Cytotoxicity Assays

Rationale: These assays determine the concentration at which the compound inhibits cell proliferation or induces cell death. This provides a crucial link between biochemical potency and cellular effect.[8]

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[9][10] It is generally preferred over the MTT assay as it does not require a solubilization step, which simplifies the protocol.[9]

  • Cell Seeding:

    • Culture a cancer cell line known to be dependent on the target kinase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used.[9]

    • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Parameter Description
Cell Line Select based on target kinase dependency (e.g., from literature or genomic data).
Seeding Density Optimize for logarithmic growth throughout the assay period.
Compound Concentrations Typically a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
Incubation Time 72 hours is standard, but can be varied.
Readout Absorbance at ~475 nm (test) and ~650 nm (reference).

1.2.2 Target Engagement Assays

Rationale: It is essential to confirm that the compound interacts with its intended target within the complex environment of a living cell.[11][12] A positive result in a target engagement assay provides confidence that the observed cellular effects are due to the on-target activity of the compound.[13]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated protein.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

1.2.3 Downstream Signaling Pathway Analysis

Rationale: If the compound is engaging its target kinase, it should modulate the downstream signaling pathway. Analyzing the phosphorylation status of key downstream substrates provides mechanistic validation of the compound's action.

Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: A decrease in the phospho-protein signal in the compound-treated samples compared to the vehicle control indicates inhibition of the signaling pathway.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase Panel Kinase Panel IC50 IC50 Kinase Panel->IC50 Identify Hits Cell Viability Cell Viability IC50->Cell Viability Select Cell Lines Target Engagement Target Engagement Cell Viability->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling PK/PD PK/PD Downstream Signaling->PK/PD Validate Biomarker Efficacy Study Efficacy Study PK/PD->Efficacy Study Determine Dose G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phospho_Substrate p-Substrate Downstream_Substrate->Phospho_Substrate Phosphorylation Proliferation Proliferation Phospho_Substrate->Proliferation Compound 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Compound->Target_Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Part 3: Data Analysis and Interpretation

Rigorous statistical analysis is paramount for drawing valid conclusions from preclinical studies. [14][15]

  • In Vitro Data: IC50 and GI50 values should be calculated using non-linear regression analysis.

  • In Vivo Data: Differences in tumor growth between treated and control groups should be analyzed using appropriate statistical tests, such as a two-way ANOVA with repeated measures, followed by post-hoc tests. [16]Survival data should be analyzed using Kaplan-Meier curves and the log-rank test.

  • Statistical Significance: A p-value of <0.05 is typically considered statistically significant. [15] By following this structured and logical experimental plan, researchers can thoroughly evaluate the efficacy of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, generating the robust data package required for further drug development.

References

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved January 19, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Statistical Considerations for Preclinical Studies. (2015). ILAR Journal, 56(1), 84-91. [Link]

  • Determining target engagement in living systems. (2014). Nature Chemical Biology, 10(1), 16-22. [Link]

  • MTT assay. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology, 1953, 183-211. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). PubMed. Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Statistical Considerations for Preclinical Studies. (2025, May 20). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (2016). Cancer Discovery, 6(5), 498-513. [Link]

  • Importance of Quantifying Drug–Target Engagement in Cells. (2020, March 6). ACS Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences. Retrieved January 19, 2026, from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved January 19, 2026, from [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). IKOSA. Retrieved January 19, 2026, from [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved January 19, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences, 22(16), 8771. [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved January 19, 2026, from [Link]

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  • Cancer Models. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 19, 2026, from [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(22), 5436. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2897. [Link]

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Application

Application Notes and Protocols: Characterizing the Cellular Activity of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyrazolopyridines The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazolopyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to interact with a wide range of biological targets.[1][2] This versatile core is found in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A significant portion of research into pyrazolopyridine derivatives has focused on their potential as kinase inhibitors, targeting key enzymes that regulate cellular processes like proliferation, differentiation, and survival.[2][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8]

This document provides a comprehensive guide to a series of cell-based assays designed to elucidate the biological activity of a specific pyrazolopyridine derivative, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. While the precise molecular target of this compound may be unknown, the protocols outlined herein are based on the common mechanisms of action for this compound class, with a focus on kinase inhibition.[6][9] These assays will enable researchers to assess its cytotoxic and anti-proliferative effects, investigate its impact on key cellular signaling pathways, and build a comprehensive profile of its cellular activity.

Experimental Workflow: A Multi-Faceted Approach to Characterization

A logical and stepwise approach is crucial for characterizing the activity of a novel compound. The following workflow is recommended to progress from a broad assessment of cytotoxicity to a more detailed mechanistic understanding.

Caption: A logical workflow for characterizing a novel compound.

Phase 1: Initial Cytotoxicity and Anti-Proliferative Screening

The first step in evaluating a new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)[3][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation
Cell LinesHepG2 (liver), MCF-7 (breast), HCT-116 (colon)[3][9]
Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time48 - 72 hours
Positive ControlDoxorubicin or Staurosporine

Phase 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis

Once the anti-proliferative activity is confirmed, the next step is to investigate the underlying mechanism. Many kinase inhibitors induce apoptosis (programmed cell death) or cause cell cycle arrest.[9][11]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound at its IC50 and 2x IC50 concentrations.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with the test compound.

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the treated cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase. An accumulation of cells in a particular phase suggests cell cycle arrest.[9]

Phase 3: Target Engagement and Pathway Analysis

Given that many pyrazolopyridines act as kinase inhibitors, it is crucial to investigate the compound's effect on cellular signaling pathways.[5][6]

Signaling Pathway Visualization

signaling_pathway cluster_RTK Receptor Tyrosine Kinase (RTK) Pathway cluster_PI3K PI3K/Akt Pathway cluster_output Cellular Response RTK RTK (e.g., c-Met, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Compound 4-Chloro-2-methyl-2H- -pyrazolo[3,4-b]pyridine Compound->RTK Inhibits?

Caption: Potential kinase signaling pathways inhibited by the compound.

Protocol 4: Phospho-Kinase Array

A phospho-kinase array is an excellent tool for screening the effect of a compound on a wide range of phosphorylated (and therefore, active) kinases simultaneously.

Materials:

  • Phospho-Kinase Array Kit (select a kit relevant to the cancer cell lines being used)

  • Cell lysates from treated and untreated cells

  • Chemiluminescent detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound and prepare cell lysates according to the array kit manufacturer's instructions.

  • Array Incubation: Incubate the cell lysates with the antibody-coated membranes.

  • Detection: Wash the membranes and incubate with detection antibodies and chemiluminescent reagents.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the spot intensities. Compare the phosphorylation status of various kinases between treated and untreated samples to identify potential targets.

Protocol 5: Western Blotting for Target Validation

Western blotting is used to validate the findings from the phospho-kinase array and to examine the phosphorylation status of specific proteins in a signaling pathway.[5]

Materials:

  • Cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with a secondary antibody, and then add a chemiluminescent substrate.

  • Imaging and Analysis: Capture the image and quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the upstream kinase.

Target Protein Rationale
p-Akt / Total AktKey node in the PI3K survival pathway
p-ERK / Total ERKKey node in the MAPK proliferation pathway
p-c-Met / Total c-MetPotential direct target for pyrazolopyridines[9]
p-TRKA / Total TRKAPotential direct target for pyrazolopyridines[6]
Cleaved PARPMarker of apoptosis
Caspase-3Executioner caspase in apoptosis[9]

Conclusion and Future Directions

The assays described in this application note provide a robust framework for the initial characterization of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive profile of its cellular activity and identify promising avenues for further investigation. Positive results from these cell-based assays would warrant more advanced studies, such as in vitro kinase assays to confirm direct enzyme inhibition and in vivo studies to assess therapeutic efficacy.[12]

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Retrieved from [Link]

  • Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH. Retrieved from [Link]

  • Various Authors. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Retrieved from [Link]

  • Duan, Y., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Retrieved from [Link]

  • Various Authors. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Retrieved from [Link]

  • Gomaa, A. M., et al. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]

  • Various Authors. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vivo Evaluation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Introduction and Scientific Rationale The compound 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine belongs to a class of heterocyclic structures that have garnered significant interest in medicinal chemistry. The pyrazolo[3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The compound 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine belongs to a class of heterocyclic structures that have garnered significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure, capable of interacting with the hinge region of various protein kinases.[1] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders.[2] Consequently, small molecule kinase inhibitors have become a major focus of modern drug development.[3][4]

While public domain data on the specific biological activity of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is limited, its core structure strongly suggests potential as a kinase inhibitor.[1][5][6][7] This document, therefore, provides a comprehensive framework for researchers to evaluate its effects in relevant animal models, proceeding under the scientifically-grounded hypothesis that the compound targets one or more protein kinases.

This guide outlines a logical, tiered approach to preclinical evaluation, beginning with essential in vitro characterization and progressing to robust in vivo animal studies to assess pharmacokinetics, pharmacodynamics, and efficacy. The protocols provided are designed to be adaptable, forming a solid foundation for investigating this compound or similar novel kinase inhibitors.

Preclinical Evaluation Workflow

A successful in vivo research campaign relies on a systematic progression from foundational assays to complex efficacy models. This workflow ensures that animal studies are initiated with a clear hypothesis, an understanding of the compound's potency and exposure, and a defined biomarker strategy.[8][9]

Preclinical_Workflow cluster_0 Phase 1: In Vitro & Ex Vivo cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: In Vivo Efficacy vitro_target Target Identification (Kinase Panel Screening) vitro_cell Cell-Based Assays (Potency, Selectivity, MoA) vitro_target->vitro_cell Confirm Cellular Activity pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) vitro_cell->pkpd Lead Compound Identified tox Preliminary Toxicology (MTD Studies) pkpd->tox Establish Exposure & Safety Window model_select Animal Model Selection (Oncology vs. Inflammation) tox->model_select Dosing Regimen Defined efficacy Efficacy & Biomarker Studies model_select->efficacy Test Therapeutic Hypothesis

Caption: Preclinical evaluation workflow for a novel kinase inhibitor.

Prerequisite In Vitro Characterization

Before initiating animal studies, it is imperative to establish the compound's biological profile.

  • Kinase Profiling: The first step is to screen 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine against a broad panel of recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This will identify the primary kinase target(s) and provide an initial assessment of selectivity. High selectivity is desirable to minimize off-target effects.[2]

  • Cellular Potency: Once a primary target is identified, its activity must be confirmed in relevant human cell lines. For example, if the compound inhibits an oncogenic kinase, its ability to inhibit proliferation should be tested in cancer cell lines that are known to be dependent on that kinase's activity.

  • Target Engagement & Mechanism of Action (MoA): Cellular assays should be used to confirm that the compound engages its intended target within the cell (e.g., using Western blot to assess phosphorylation of a downstream substrate).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug concentration and its biological effect is crucial for designing effective in vivo efficacy studies.[10]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a correlation between its concentration in plasma/tissue and the modulation of a target biomarker.

Protocol: Murine Pharmacokinetic (PK) Study

This protocol provides a standard approach for assessing PK in mice following intravenous (IV) and oral (PO) administration.[11][12]

  • Animal Selection: Use 8-10 week old male C57BL/6 or BALB/c mice.[11] Acclimatize animals for at least 5 days.

  • Compound Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • PO Formulation: Solubilize or suspend the compound in an appropriate oral vehicle (e.g., 0.5% Methylcellulose in water).

  • Dosing:

    • IV Group (n=18 mice): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group (n=18 mice): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) from 3 mice per time point into EDTA-coated tubes.

    • IV Timepoints: 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose.

    • PO Timepoints: 15, 30, 60, 120, 240, 480, 1440 minutes post-dose.

  • Plasma Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix® WinNonlin® to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area Under the Curve (total drug exposure over time).
t1/2 Half-life (time for plasma concentration to decrease by 50%).
CL Clearance (volume of plasma cleared of drug per unit time).
Vd Volume of Distribution (apparent volume into which the drug distributes).
F% Bioavailability (fraction of oral dose that reaches systemic circulation).
Caption: Key pharmacokinetic parameters.
Pharmacodynamic (PD) Biomarker Strategy

A robust PD biomarker is essential to demonstrate that the compound is engaging its target in vivo.[13][14] The biomarker should be:

  • Mechanism-based: Directly related to the kinase target's activity (e.g., phosphorylation of a direct substrate).

  • Modulatable: Its level or activity should change in a dose-dependent manner following compound administration.

  • Accessible: Measurable in readily available tissues (e.g., tumor tissue, peripheral blood mononuclear cells).

Selection of In Vivo Efficacy Models

The choice of animal model is dictated by the therapeutic hypothesis derived from in vitro data.[15][16][17][18] If 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine inhibits a kinase implicated in cancer, oncology models are appropriate. If the target is involved in immune signaling, inflammation models should be used.

Model_Selection hypothesis Therapeutic Hypothesis? oncology Oncology hypothesis->oncology Anti-proliferative inflammation Inflammation hypothesis->inflammation Immunomodulatory cdx Cell-Line Derived Xenograft (CDX) oncology->cdx Initial Efficacy pdx Patient-Derived Xenograft (PDX) oncology->pdx Clinical Relevance ortho Orthotopic Model oncology->ortho Metastasis/TME cia Collagen-Induced Arthritis (CIA) inflammation->cia Autoimmunity (RA) lps LPS-Induced Systemic Inflammation inflammation->lps Acute Inflammation

Caption: Decision tree for selecting an appropriate in vivo model.

Model TypePrimary ApplicationKey AdvantagesKey Disadvantages
Cell-Line Derived Xenograft (CDX) Initial anti-tumor efficacy screening.Rapid, reproducible, cost-effective.Lacks tumor heterogeneity and microenvironment.[19]
Patient-Derived Xenograft (PDX) Evaluating efficacy in a more clinically relevant setting.Preserves original tumor architecture and heterogeneity.[20][21][22][23][24]More costly, slower growing, requires immunodeficient mice.[19]
Orthotopic Models Studying tumor-microenvironment interactions and metastasis.Tumor grows in the relevant organ, allowing for metastasis studies.[19][25][26][27][28]Technically challenging, requires imaging to monitor growth.[28]
Collagen-Induced Arthritis (CIA) Modeling rheumatoid arthritis.Pathological features mimic human RA (inflammation, cartilage destruction).[29][30][31]Strain-specific susceptibility (DBA/1 mice are common).[32][33]
LPS-Induced Inflammation Modeling acute systemic inflammation/sepsis.Rapid and robust induction of inflammatory cytokines (e.g., TNF-α, IL-6).[34][35]Does not model chronic inflammation or autoimmunity.[34]
Caption: Comparison of common preclinical animal models.

Detailed Application Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[15] The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed.[36]

Protocol: Subcutaneous Xenograft Model for Oncology

This protocol describes the establishment of a CDX model to test anti-tumor efficacy.[37][38][39][40]

  • Cell Line Selection: Choose a human cancer cell line where the putative kinase target is known to be a driver of proliferation.

  • Animal Selection: Use 6-8 week old immunodeficient mice (e.g., NOD-SCID or Nu/Nu).

  • Cell Preparation:

    • Culture cells to ~80% confluency. Harvest using trypsin and wash twice with sterile, serum-free media or PBS.

    • Perform a cell count using a hemocytometer and assess viability (should be >95%) with Trypan Blue.[37][41]

    • Resuspend cells in cold PBS or HBSS at a concentration of 20-50 x 10⁶ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor engraftment.[39][41]

  • Tumor Implantation:

    • Anesthetize the mouse. Shave and sterilize the right flank.

    • Inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) subcutaneously.[39]

  • Study Initiation and Randomization:

    • Monitor mice 2-3 times per week for tumor growth.

    • Measure tumors with digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[39]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (dosed with the same vehicle as the compound).

    • Group 2: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (Dose 1, e.g., 10 mg/kg, daily).

    • Group 3: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (Dose 2, e.g., 30 mg/kg, daily).

    • Group 4: Positive Control (a standard-of-care agent for the specific cancer type).

  • Dosing and Monitoring: Administer treatments for a predefined period (e.g., 21-28 days). Monitor tumor volume, body weight (as a measure of toxicity), and clinical signs of distress 2-3 times weekly.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group.

    • Secondary: Body weight change, survival analysis.

    • Exploratory: At the end of the study, collect tumors for PD biomarker analysis (e.g., Western blot, IHC) to confirm target engagement.

Protocol: Collagen-Induced Arthritis (CIA) Model for Inflammation

This protocol is a widely used model for rheumatoid arthritis.[29][30][31][33]

  • Animal Selection: Use 8-10 week old male DBA/1 mice, which are highly susceptible to CIA.[29][32]

  • Induction of Arthritis (Day 0):

    • Prepare an emulsion of 100 µg of Bovine Type II Collagen in Complete Freund's Adjuvant (CFA). The quality of the emulsion is critical for successful induction.[32]

    • Administer a 100 µL intradermal injection at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA).

    • Administer a 100 µL intradermal injection at a different site near the base of the tail.[33]

  • Treatment Initiation: Arthritis symptoms (paw swelling, redness) typically appear between Day 24 and Day 35.[30][33] Begin treatment when mice show initial signs of disease.

  • Treatment Groups (n=10-12 per group):

    • Group 1: Vehicle Control.

    • Group 2: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (Dose 1).

    • Group 3: 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (Dose 2).

    • Group 4: Positive Control (e.g., Methotrexate or an approved biologic).

  • Scoring and Monitoring:

    • Monitor animals daily. Score each paw for signs of arthritis based on a 0-4 scale (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

    • Monitor body weight.

  • Endpoints:

    • Primary: Reduction in mean arthritis score.

    • Secondary: Reduction in paw thickness, histopathological analysis of joints at study termination to assess inflammation, cartilage damage, and bone erosion.

Protocol: LPS-Induced Systemic Inflammation Model

This acute model is useful for evaluating a compound's ability to suppress a systemic inflammatory response.[34][42][43]

  • Animal Selection: Use 8-10 week old C57BL/6 or BALB/c mice.

  • Treatment:

    • Administer the compound or vehicle control via the desired route (e.g., oral gavage) 1 hour prior to the LPS challenge.

  • LPS Challenge:

    • Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 0.5-10 mg/kg.[35][42] The dose should be optimized to induce a robust but sublethal inflammatory response.[43]

  • Sample Collection:

    • At a peak inflammatory time point (typically 2-6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Endpoints:

    • Measure plasma levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 using ELISA or multiplex bead array.[34][43] A significant reduction in cytokine levels in the compound-treated group compared to the vehicle group indicates anti-inflammatory activity.

References

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  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. [Link]

  • Orthotopic Models. Charles River Laboratories. [Link]

  • Williams, R. O. (2014). Collagen-induced arthritis: a model for murine autoimmune arthritis. Bio-protocol, 4(17), e1224. [Link]

  • What makes orthotopic patient-derived xenograft (O-PDX) models more clinically relevant? Certis Oncology. [Link]

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Sources

Application

Application Notes and Protocols for the Quantification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Quantifying 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belongi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Quantifying 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and pharmaceutical development due to its presence in a variety of biologically active molecules.[1][2][3][4] Pyrazolo[3,4-b]pyridine derivatives have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors for cancer therapy and their role in treating hypertension.[5] The precise quantification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is critical during drug discovery and development for several reasons: it can be a key starting material, an intermediate in a synthetic pathway, or a potential impurity in the final active pharmaceutical ingredient (API).[6][7]

Accurate analytical methods are essential to ensure the quality, safety, and efficacy of pharmaceutical products.[8][9] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to guarantee that they are suitable for their intended purpose.[10][11] This document provides a comprehensive guide to the analytical techniques and protocols for the reliable quantification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles: A Guide to Method Validation

The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[9][12] The validation process for quantitative methods typically involves assessing a set of key performance characteristics as defined by ICH guidelines.[10][11][13]

Core Validation Parameters:
  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as the percent recovery of a known amount of analyte.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for the development and validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters (Mobile Phase, Column, etc.) MD2->MD3 MD4 Preliminary System Suitability Testing MD3->MD4 V1 Specificity / Selectivity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 Method Approved MI2 Ongoing Method Performance Monitoring MI1->MI2

Caption: Workflow for Analytical Method Development and Validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis. The method relies on the separation of the analyte from other components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase, followed by detection using a UV spectrophotometer. Pyrazolo[3,4-b]pyridine derivatives are known to possess UV absorbance, making this a suitable technique.[5][14]

Protocol: Quantification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine by HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference standard of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine with known purity.

  • HPLC-grade acetonitrile and water.

  • HPLC-grade formic acid or other suitable buffer components.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting point could be around 254 nm or the lambda max if known). Pyrazolo[3,4-b]pyridine derivatives have shown absorbance maxima in the range of 360-390 nm.[5][14]

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability: Before running the validation experiments, ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • %RSD of Peak Area and Retention Time: Should be ≤ 2.0%.

5. Validation Protocol Summary:

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo (if in formulated product), and spiked samples. Assess peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.
LOQ Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 and verify its precision and accuracy.%RSD ≤ 10.0% and recovery within 80-120%.
Robustness Deliberately vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).System suitability parameters should be met, and the results should not be significantly affected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice.[15][16] This technique couples the separation power of HPLC with the specificity of mass spectrometry.

Protocol: Quantification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine by LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • All materials listed for the HPLC-UV method.

  • An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2. Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (e.g., ≤ 3 µm) for better compatibility with MS.

  • Ionization Source: ESI in positive ion mode.

  • Analyte-Specific MS Parameters:

    • The molecular weight of C₇H₆ClN₃ is 167.6 g/mol .[17]

    • Precursor Ion: [M+H]⁺ = m/z 168.0.

    • Product Ions: Determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. Fragmentation of pyrazolo[3,4-b]pyridine derivatives can involve the loss of fragments like HCN.[18][19][20] Hypothetical transitions would need to be experimentally confirmed.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: e.g., 168.0 → [most intense product ion]

    • Qualifier: e.g., 168.0 → [second most intense product ion]

The following diagram illustrates the principle of MRM for selective quantification.

G cluster_0 Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 168.0) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 141.0) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Analyte Analyte Ions from LC Analyte->Q1

Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

3. Preparation of Solutions:

  • Prepare standard and sample solutions as described for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).

  • If an internal standard is used, add a fixed concentration to all standards and samples.

4. Validation Protocol: The validation parameters are the same as for HPLC-UV, but the acceptance criteria, particularly for LOQ, will reflect the higher sensitivity of the LC-MS/MS method. The LOQ for similar compounds using LC-MS/MS can be in the parts-per-million (ppm) range relative to the main component.[15][16]

Summary and Concluding Remarks

The quantification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a critical task in pharmaceutical research and development. Both HPLC-UV and LC-MS/MS are powerful and suitable techniques for this purpose. The choice between them depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. The protocols provided herein offer a robust starting point for method development. However, it is imperative that any method be fully validated according to ICH guidelines to ensure the generation of reliable, accurate, and reproducible data, thereby supporting the development of safe and effective medicines.[8][9][10]

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  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed.
  • 4-chloro-2-methyl-2h-pyrazolo[4,3-c]pyridine. (n.d.). PubChem.
  • Pyrazolo[3,4-b]pyridine >98.0%(HPLC)(T). (n.d.). Laboratorium Discounter.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC - NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Metabolomics by Gas Chromatography-Mass Spectrometry. (n.d.). eScholarship.org.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Semantic Scholar.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2020). ResearchGate.
  • 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. (n.d.). FDER | UNR.

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Technical Notes & Optimization

Troubleshooting

"troubleshooting solubility issues with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine"

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (C₇H₆ClN₃, MW: 167.6 g/mo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (C₇H₆ClN₃, MW: 167.6 g/mol )[1]. Given that novel compounds often present unique experimental hurdles, this document provides a structured, first-principles approach to achieving successful solubilization for your assays.

Part 1: Understanding the Molecule - A Predictive Analysis

Before attempting solubilization, it is crucial to analyze the structure of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine to predict its behavior.

  • Core Structure: The molecule is built on a fused pyrazolo[3,4-b]pyridine heterocyclic system. This bicyclic aromatic core is largely rigid and planar. High molecular planarity can contribute to strong crystal lattice energy, a common cause of poor solubility[2][3].

  • Substituents & Polarity:

    • Chloro Group (-Cl): Adds hydrophobicity and increases the molecule's nonpolar character.

    • Methyl Group (-CH₃): A nonpolar, hydrophobic substituent.

    • Pyridine and Pyrazole Nitrogens: These nitrogen atoms possess lone pairs of electrons, making them potential hydrogen bond acceptors. They also introduce basicity to the molecule, suggesting that solubility may be pH-dependent[4][5].

Overall Prediction: The molecule is predominantly nonpolar and hydrophobic due to the chloro and methyl groups and the aromatic system. Therefore, it is expected to have low aqueous solubility but better solubility in organic solvents. The basic nitrogen atoms provide a key handle for potentially increasing aqueous solubility by adjusting the pH to favor the protonated, more soluble salt form[6][7].

cluster_properties Structural Features & Predicted Properties Compound 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Structure Fused Aromatic Rings (Pyrazolo-Pyridine) Compound->Structure Core is Substituents Substituents: - Chloro (-Cl) - Methyl (-CH₃) Compound->Substituents Has Nitrogens Basic Nitrogen Atoms (Pyridine/Pyrazole) Compound->Nitrogens Contains Property1 High Planarity → Strong Crystal Lattice Energy Structure->Property1 Leads to Property2 Hydrophobic Character → Poor Aqueous Solubility Substituents->Property2 Contribute to Property3 Potential for Protonation → pH-Dependent Solubility Nitrogens->Property3 Enables

Caption: Relationship between structure and predicted solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

Based on the principle that "like dissolves like," nonpolar or moderately polar organic solvents are the best starting points[8][9][10]. We recommend beginning with Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM). For biological assays, DMSO is a common choice for creating high-concentration stock solutions[11].

Q2: My compound won't dissolve in pure aqueous buffer for my assay. What should I do?

Direct dissolution in aqueous buffers is highly unlikely for this compound. The standard and recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer[12][13][14]. Ensure the final concentration of the organic solvent in the assay is low (typically <1%, ideally <0.5%) to avoid artifacts[11].

Q3: Can I heat the solution to improve solubility?

Yes, gently warming the solution can increase the rate of dissolution for most solid compounds[15]. However, use caution. Always use the lowest effective temperature to avoid potential compound degradation. After dissolution, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate out[16]. Rapid cooling can sometimes cause the compound to "crash out" of solution[17].

Q4: The compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I fix this?

This is a common issue known as "fall-out" and occurs when the compound is not soluble in the final mixed-solvent system. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.

  • Reduce the DMSO Percentage: Try to use a more concentrated DMSO stock so that a smaller volume is needed, thus lowering the final DMSO percentage.

  • Use Co-solvents: Incorporating a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400 into your final assay buffer can improve solubility[18].

  • Adjust pH: As a basic compound, its solubility should increase in acidic conditions. Try lowering the pH of your final aqueous buffer (e.g., to pH 5.0-6.5) to see if the protonated form is more stable in solution[18].

Part 3: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to address solubility issues, starting with the simplest methods.

Caption: Decision workflow for troubleshooting solubility.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution, a crucial first step for most experiments[14][19].

Objective: To prepare a 10 mM stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in DMSO.

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (MW: 167.6 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Amber glass vial with a screw cap[12]

  • Volumetric pipette or calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 167.6 g/mol * (1000 mg / 1 g) = 1.676 mg

  • Weighing: Accurately weigh out approximately 1.676 mg of the compound and transfer it into a clean, dry amber vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed. For example, if you weighed 1.70 mg:

    • Volume (mL) = 1.70 mg / (167.6 mg/mmol) / (10 mmol/L) * 1000 mL/L = 1.014 mL

    • Carefully add the calculated volume of DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, ensuring the water level does not exceed the cap level[16].

    • Gentle warming (30-40°C) can be applied if necessary.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[19].

Protocol 2: Aqueous Solubility Screening with pH Adjustment

Objective: To assess the impact of pH on the solubility of the compound in an aqueous environment.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Aqueous buffers at different pH values (e.g., pH 5.0, pH 7.4, pH 9.0)

  • 96-well plate (clear bottom) or microcentrifuge tubes

  • Plate reader or visual inspection method

Procedure:

  • Preparation: Add 99 µL of each buffer to separate wells of the 96-well plate.

  • Addition of Compound: Add 1 µL of the 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Observation: Visually inspect each well for any signs of precipitation (cloudiness, visible particles). For a more quantitative measure, read the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering from precipitates.

  • Analysis: Compare the results across the different pH values. Increased solubility is indicated by a lack of precipitation. You would expect solubility to be higher at pH 5.0 than at pH 7.4 or 9.0 for this basic compound[7].

Data Summary Table

Solvent ClassRecommended SolventsPolarity IndexBoiling Point (°C)Key Application Notes
Aprotic Polar DMSO, DMF, Acetonitrile7.2, 6.4, 5.8189, 153, 82Excellent for high-concentration stock solutions.[15]
Chlorinated Dichloromethane (DCM)3.140Good for initial dissolution but high volatility.[8]
Alcohols Ethanol, Methanol4.3, 5.178, 65Can be used as co-solvents in aqueous buffers.[13]
Nonpolar Toluene, Hexane2.4, 0.1111, 69Less likely to be effective but can be tested if others fail.

References

  • TutorChase. How do you select solvents for chromatography?. TutorChase. [Link]

  • FasterCapital. Best Practices For Stock Solutions. FasterCapital. [Link]

  • V.Nimc. Nonpolar Solvents: A Comprehensive Guide. V.Nimc. [Link]

  • Quora. In general, which type of solvent is best suited to dissolve nonpolar substances?. Quora. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Kovalenko, I., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

  • ResearchGate. Drug stock solutions best practices?. ResearchGate. [Link]

  • Course Hero. Explain the rationale for choosing an appropriate solvent (e.g., selecting ethanol or water) to extract the target compounds. Course Hero. [Link]

  • ResearchGate. Examples of marketed pyrazolopyridine drugs. ResearchGate. [Link]

  • PharmaeliX. Best Practice Guide for Solution Preparation. PharmaeliX. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]

  • UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. UNMC. [Link]

  • Fujinami, S., et al. (2017). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

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Optimization

Technical Support Center: Overcoming Resistance to 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-based Inhibitors

Last Updated: 2026-01-20 Introduction Welcome to the technical support center for researchers utilizing 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-based inhibitors. This scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-20

Introduction

Welcome to the technical support center for researchers utilizing 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-based inhibitors. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of signaling pathways implicated in oncology and inflammatory diseases.[1][2][3][4] Notable examples of inhibitors based on the broader pyrazolo[3,4-b]pyridine scaffold include the approved Bcr-Abl inhibitor Olverembatinib and the clinical-stage ATR inhibitor Camonsertib .[1][2][3][4][5][6]

While these inhibitors offer significant therapeutic promise, the emergence of drug resistance is a critical challenge in their development and clinical application. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to inhibitor resistance, providing a framework for understanding, identifying, and overcoming these challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the use of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-based inhibitors.

Q1: My inhibitor shows reduced efficacy in my cell-based assays over time. What are the likely causes?

A1: A gradual loss of inhibitor efficacy is a classic sign of acquired resistance. The two primary mechanisms to consider are:

  • On-Target Resistance: This typically involves the emergence of mutations within the kinase domain of the target protein. These mutations can directly interfere with inhibitor binding, often at the ATP-binding site. A well-known example in the context of JAK inhibitors is the "gatekeeper" mutation, which can sterically hinder the binding of the inhibitor.

  • Off-Target Resistance: In this scenario, cancer cells can activate alternative signaling pathways to bypass the inhibited target. This "rewiring" of cellular signaling allows the cells to maintain proliferation and survival despite the presence of the inhibitor. For instance, in the context of JAK inhibitor resistance, the activation of the PI3K/AKT or MAPK/ERK pathways can provide alternative survival signals.

Q2: How can I determine if the resistance I'm observing is due to on-target mutations or bypass pathway activation?

A2: A multi-pronged experimental approach is necessary to distinguish between these mechanisms:

  • Sequence the Kinase Domain: The most direct way to identify on-target mutations is to sequence the kinase domain of the target protein from your resistant cell lines. Sanger sequencing of the amplified kinase domain from cDNA is a standard method for this.

  • Phospho-Protein Profiling: Use Western blotting or phospho-proteomic arrays to assess the activation status of key signaling pathways in your resistant cells compared to the parental, sensitive cells. Increased phosphorylation of key nodes in pathways like PI3K/AKT (e.g., p-AKT) or MAPK/ERK (e.g., p-ERK) in the presence of the inhibitor would suggest bypass activation.

  • Utilize Next-Generation Inhibitors: If available, test your resistant cells with a next-generation inhibitor designed to overcome known resistance mutations. For example, if you suspect a gatekeeper mutation is conferring resistance to a type I JAK inhibitor, a type II inhibitor that binds to the inactive conformation of the kinase may still be effective.

Q3: Are there any general strategies to prevent or delay the onset of resistance in my long-term cell culture experiments?

A3: While completely preventing resistance is challenging, you can take steps to delay its emergence:

  • Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the inhibitor is removed for a period. This can reduce the selective pressure that drives the outgrowth of resistant clones.

  • Combination Therapy: Prophylactically treating cells with a combination of your pyrazolo[3,4-b]pyridine-based inhibitor and an inhibitor of a potential bypass pathway (e.g., a PI3K or MEK inhibitor) can make it more difficult for cells to develop resistance.

  • Maintain Low Passage Numbers: Work with cell lines at the lowest possible passage number to minimize the accumulation of spontaneous mutations that could contribute to resistance.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experiments to investigate and overcome resistance.

Troubleshooting Guide 1: Investigating Reduced Inhibitor Potency

Problem: You observe a rightward shift in the dose-response curve of your inhibitor in a cell viability assay, indicating a decrease in potency.

Workflow for Investigating Reduced Potency:

G start Reduced Inhibitor Potency Observed confirm_shift Confirm IC50 Shift (Cell Viability Assay) start->confirm_shift check_pathway Assess Target Pathway Inhibition (Western Blot for p-STAT5) confirm_shift->check_pathway sequence_kd Sequence Kinase Domain (Sanger Sequencing) check_pathway->sequence_kd Pathway still inhibited bypass_analysis Analyze Bypass Pathways (Western Blot for p-AKT, p-ERK) check_pathway->bypass_analysis Pathway NOT inhibited sequence_kd->bypass_analysis No mutation found on_target On-Target Resistance (Mutation Identified) sequence_kd->on_target Mutation found off_target Off-Target Resistance (Bypass Pathway Activated) bypass_analysis->off_target Activation found strategy_on Strategy: Test Next-Gen Inhibitors (e.g., Type II Inhibitors) on_target->strategy_on strategy_off Strategy: Combination Therapy (e.g., with PI3K/MEK inhibitors) off_target->strategy_off G start Confirmed Cellular Resistance sanger_seq Sanger Sequencing of Kinase Domain start->sanger_seq phospho_screen Phospho-Proteomic Screen start->phospho_screen ngs Next-Generation Sequencing (NGS) sanger_seq->ngs No mutation detected mutation_found Known/Novel Mutation Identified sanger_seq->mutation_found Mutation detected ngs->mutation_found Low-frequency mutation detected no_mutation No Mutation in Target Kinase ngs->no_mutation No mutation detected pathway_up Upregulation of Bypass Pathway(s) phospho_screen->pathway_up validate_mutation Validate Mutation's Role (Site-Directed Mutagenesis) mutation_found->validate_mutation validate_bypass Validate Bypass Pathway (Combination with Pathway Inhibitor) pathway_up->validate_bypass on_target_confirmed On-Target Resistance Confirmed validate_mutation->on_target_confirmed off_target_confirmed Off-Target Resistance Confirmed validate_bypass->off_target_confirmed

Caption: Workflow for elucidating the mechanism of resistance.

Objective: To identify point mutations in the kinase domain of the target protein that may confer resistance.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the kinase domain of your target gene

  • Taq polymerase and PCR reagents

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from both your sensitive (parental) and resistant cell lines.

    • Synthesize cDNA using reverse transcriptase.

  • PCR Amplification:

    • Amplify the kinase domain from the cDNA using your designed primers.

    • Run the PCR product on an agarose gel to confirm the correct size and purity of the amplicon.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from your resistant cells to the sequence from your sensitive cells and the reference sequence of the kinase.

    • Identify any nucleotide changes that result in an amino acid substitution.

Data Interpretation:

ObservationImplication
Identification of a non-synonymous mutation in the kinase domain Potential on-target resistance mechanism. Further validation is required.
No mutations identified Resistance is likely due to a mechanism other than on-target mutation, such as bypass pathway activation or low-frequency mutations not detectable by Sanger sequencing.

Part 3: Signaling Pathways and Resistance Mechanisms

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Many 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine-based inhibitors target JAK kinases.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT receptor->stat recruits jak->receptor phosphorylates jak->stat phosphorylates inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->jak inhibits p_stat p-STAT dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp regulates

Caption: A simplified diagram of the JAK/STAT signaling pathway and the point of inhibition.

Mechanisms of Resistance to Kinase Inhibitors

Resistance can arise through various mechanisms, as depicted below.

G cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance gatekeeper Gatekeeper Mutation target_kinase Target Kinase gatekeeper->target_kinase alters binding site activation_loop Activation Loop Mutation activation_loop->target_kinase stabilizes active state gene_amp Target Gene Amplification gene_amp->target_kinase increases protein level bypass_pi3k PI3K/AKT Pathway Activation cell_survival Cell Survival & Proliferation bypass_pi3k->cell_survival bypasses target bypass_mapk MAPK/ERK Pathway Activation bypass_mapk->cell_survival bypasses target drug_efflux Increased Drug Efflux inhibitor Kinase Inhibitor drug_efflux->inhibitor reduces intracellular concentration inhibitor->target_kinase inhibits target_kinase->cell_survival promotes

Caption: Common mechanisms of resistance to kinase inhibitors.

References

  • Camonsertib. PubChem. National Center for Biotechnology Information. [Link]

  • Camonsertib | Advanced Drug Monograph. MedPath. [Link]

  • Therapies Camonsertib Summary. CIViC - Clinical Interpretation of Variants in Cancer. [Link]

  • Olverembatinib. PubChem. National Center for Biotechnology Information. [Link]

  • Selpercatinib. precisionFDA. [Link]

  • olverembatinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are handling this important heterocyclic building block. The pyrazolo[3,4-b]pyridine scaffold is a key component in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis can often lead to purification challenges that require a systematic and well-informed approach.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Section 1: Understanding the Core Challenge: Common Impurity Profile

The primary challenge in purifying 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine stems from its synthesis, which often involves multi-component reactions or cyclocondensations.[4][5] These routes can generate structurally similar byproducts that are difficult to separate from the target molecule.

A critical issue in the synthesis of substituted pyrazoles is the potential formation of regioisomers, especially when using unsymmetrical starting materials.[4] These constitutional isomers often have very similar polarities, making their separation by standard chromatography challenging.

Table 1: Potential Impurities and Detection Methods

Impurity TypePotential OriginRecommended Detection MethodKey Indicators
Regioisomers Non-selective cyclization reaction with substituted hydrazines.[4]¹H & ¹³C NMR, LC-MSDuplicate sets of peaks in NMR spectra; multiple close-eluting peaks in LC-MS.
Unreacted Starting Materials Incomplete reaction conversion.TLC, ¹H NMR, GC-MSTLC spots corresponding to starting materials; characteristic NMR signals.
Hydrolyzed Byproduct Reaction with trace water, replacing the chloro group with a hydroxyl.LC-MS, ¹H NMRMass peak corresponding to M-Cl+OH; disappearance of characteristic aromatic proton signals.
Colored Impurities Side reactions involving hydrazine precursors or degradation.[4]Visual, UV-Vis SpectroscopyPersistent yellow or reddish hue in the product; broad absorbance in UV-Vis.
Residual Solvents Incomplete removal after extraction or chromatography.¹H NMRCharacteristic signals for solvents (e.g., Ethyl Acetate, Hexane, DCM, DMSO).
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My TLC plate shows multiple spots that are very close together (Rf difference < 0.1), even after trying different Hexane/Ethyl Acetate ratios. How can I improve the separation?

A1: This is a classic sign of either regioisomers or other closely related impurities. Here’s a systematic approach to tackle this:

  • Causality: The similar polarity of these compounds means a standard silica gel stationary phase with a simple two-solvent mobile phase may not provide sufficient differential interaction to achieve separation.

  • Troubleshooting Steps:

    • Change Mobile Phase Polarity Drastically: Instead of incremental changes, try a different solvent system altogether. A good alternative is a Dichloromethane/Methanol system, starting at 99:1 and gradually increasing the methanol content. This changes the nature of the polar interactions.

    • Introduce a Third Solvent: Adding a small amount of a third solvent can significantly alter selectivity. For instance, adding 0.5-1% triethylamine (TEA) to your Hexane/EtOAc system can deactivate the acidic sites on the silica gel, often sharpening spots and improving the separation of basic compounds like pyridines. Conversely, adding 0.5% acetic acid can help with acidic impurities.

    • Switch the Stationary Phase: If silica gel fails, consider using a different stationary phase. Neutral alumina can offer different selectivity compared to the acidic silica. Alternatively, for very difficult separations, reversed-phase chromatography (C18 silica) with a mobile phase like Acetonitrile/Water or Methanol/Water may be necessary.

Q2: After column chromatography, my product is a pale yellow solid, not the expected white or off-white powder. What is causing this color and how do I remove it?

A2: A persistent yellow or reddish color is often due to trace amounts of highly conjugated impurities or degradation products, which can arise from side reactions involving hydrazine starting materials.[4] While these may be present in very small quantities, their high extinction coefficients make them visible.

  • Causality: These colored impurities are often polar and can "streak" through a chromatography column if it's overloaded or if the wrong solvent system is used.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the impure solid in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Add a small amount (1-2% by weight) of activated charcoal. Stir at room temperature for 15-30 minutes, then filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper. Evaporate the solvent to recover the decolorized product.

    • Recrystallization: This is often the most effective method. A successful recrystallization will leave the colored impurities behind in the mother liquor. See the protocol in Section 4 for guidance on solvent selection.

Q3: The ¹H NMR spectrum of my final product looks clean except for a few small, sharp peaks. How do I identify their source?

A3: These are most likely residual solvents from your workup or chromatography, or possibly water. Use the following decision tree to identify the contaminant.

G start Extra peaks observed in ¹H NMR check_solvent Compare peak shifts to known residual solvent tables. start->check_solvent is_solvent Peak matches a common solvent (e.g., EtOAc, Hexane, DCM, Acetone)? check_solvent->is_solvent is_water Broad singlet around 1.5-3.5 ppm (in CDCl₃) or ~3.3 ppm (in DMSO-d₆)? is_solvent->is_water No action_solvent Action: Dry under high vacuum, co-evaporate with a low-boiling solvent. is_solvent->action_solvent Yes is_grease Small, broad peaks around 0.8-1.3 ppm? is_water->is_grease No action_water Action: Dry sample thoroughly. Use anhydrous solvents in the future. is_water->action_water Yes unknown_impurity Peaks do not match common contaminants. Likely a reaction byproduct. is_grease->unknown_impurity No action_grease Action: Avoid grease contamination. Re-purify if necessary. is_grease->action_grease Yes action_impurity Action: Re-purify using an optimized chromatography method. Analyze with LC-MS. unknown_impurity->action_impurity

Caption: Troubleshooting tree for identifying unknown NMR peaks.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel column chromatography of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine?

A1: Based on the structure and published methods for similar pyrazolopyridine derivatives, a mixture of a non-polar and a polar solvent is appropriate.[1] A Hexane/Ethyl Acetate system is the most common starting point.

  • Recommendation: Begin by running TLC plates with test systems of 9:1, 4:1, and 2:1 Hexane/Ethyl Acetate. The ideal system will give your product an Rf value of 0.25-0.35 , which generally provides the best separation on a column. For many pyrazolopyridines, a ratio between 4:1 and 1:1 is effective.[1]

Q2: What is the best way to choose a recrystallization solvent?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Methodology:

    • Place ~20-30 mg of your crude product in a small test tube.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile, toluene, or a hexane/ethyl acetate mixture) at room temperature. If it dissolves immediately, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potentially good solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a good solvent.

    • A two-solvent system (e.g., dissolving in a small amount of hot ethyl acetate and then slowly adding hexanes until cloudy) is often very effective for compounds of intermediate polarity.

Q3: How can I definitively confirm the identity and purity of my final product?

A3: A combination of analytical techniques is required for full characterization and purity confirmation.

  • Identity:

    • ¹H and ¹³C NMR Spectroscopy: This confirms the chemical structure, connectivity, and the absence of isomeric impurities.[6][7]

    • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, confirming the elemental composition.[6]

  • Purity:

    • HPLC: An HPLC trace showing a single sharp peak (e.g., >97% by area) is a strong indicator of purity.[8]

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid.

Table 2: Key Spectroscopic Data for Purity Confirmation (Note: Exact shifts can vary based on solvent and instrumentation. This table provides expected ranges for pyrazolopyridine cores.)

Analysis TypeSignalExpected Chemical Shift / Value
¹H NMR Aromatic Protons (Pyridine Ring)δ 7.0 - 9.0 ppm
Aromatic Proton (Pyrazole Ring)δ 7.0 - 8.5 ppm
N-Methyl Protonsδ ~4.0 ppm
¹³C NMR Aromatic Carbonsδ 110 - 160 ppm
N-Methyl Carbonδ ~35-40 ppm
HRMS (ESI) [M+H]⁺Calculated: 168.0323, Found: 168.03xx

Q4: What are the recommended storage conditions for this compound?

A4: As a chlorinated heterocyclic compound, it should be protected from moisture and light to prevent potential degradation.

  • Recommendation: Store in a tightly sealed vial, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry place (2-8°C is ideal).[9]

Section 4: Standard Purification Protocols
Protocol 1: Silica Gel Flash Column Chromatography
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the crude material). First, dissolve the crude product in a minimal amount of a polar solvent (like Dichloromethane or Ethyl Acetate), add the silica, and then evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 3:1 Hexane/EtOAc). A "wet" or "slurry" packing method is recommended to avoid air bubbles.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Spot every few fractions on a TLC plate, run it in the column's mobile phase, and visualize under UV light.

  • Combine & Evaporate: Combine the fractions that contain the pure product (single spot on TLC) and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve adsorb Adsorb onto Silica dissolve->adsorb dry Dry to Free-flowing Powder adsorb->dry load Load Adsorbed Product dry->load pack Pack Column with Silica & Mobile Phase pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair as described in the FAQ section.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References
  • Vertex AI Search. 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. Accessed January 20, 2026.
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis. Accessed January 20, 2026.
  • ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]

  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • Google Search. 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. Accessed January 20, 2026.
  • PMC - NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • Google Search.
  • FDER | UNR. 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. Accessed January 20, 2026.
  • Google Patents. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubChemLite. 4-chloro-2-methyl-2h-pyrazolo[4,3-c]pyridine. Accessed January 20, 2026.
  • Google Search. 4-chloro-2-methyl-2H-pyrazolo[3, 4-b]pyridine, 95% Purity, C7H6ClN3, 100 mg. Accessed January 20, 2026.
  • PMC. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Available from: [Link]

  • PMC - NIH. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available from: [Link]

  • ResearchGate. Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • Malaria World. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P.. Accessed January 20, 2026.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed January 20, 2026.
  • ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Available from: [Link]

  • PubChemLite. 6-chloro-2,4-dimethyl-2h-pyrazolo[3,4-b]pyridine. Accessed January 20, 2026.
  • Google Search. 4-?chloro-?2-?methyl-?2H-?pyrazolo[4, ?3-?c]?pyridine, min 97%, 1 gram. Accessed January 20, 2026.
  • Sigma-Aldrich. 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0. Accessed January 20, 2026.
  • ResearchGate. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]

  • RSC Publishing. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Available from: [Link]

  • Google Patents. Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • PubMed. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in Solution

Welcome to the technical support center for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. As a potent building block in medicinal chemistry, ensuring its integrity during experimental workflows is paramount for reproducible and reliable results. This resource synthesizes established principles of small molecule stability with practical, field-proven insights to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in solution?

The stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in solution is influenced by a combination of environmental and chemical factors. These include:

  • pH: The acidity or basicity of the solution can significantly impact the compound's stability, potentially leading to acid or base-catalyzed hydrolysis.[1][2]

  • Solvent: The choice of solvent can affect solubility and reactivity. Protic solvents, for example, may participate in degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in heterocyclic compounds.[4][5][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.[3]

Q2: What are the likely degradation pathways for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine?

Based on the structure, which contains a chloro-substituted pyridine ring fused to a pyrazole ring, the following degradation pathways are plausible:

  • Hydrolysis: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of the corresponding 4-hydroxy derivative. Studies on 4-chloropyridine have shown its susceptibility to hydrolysis.[7]

  • Photodegradation: N-heterocyclic compounds are known to be sensitive to UV radiation, which can lead to complex degradation pathways involving ring opening or polymerization.[4][5][6] The presence of multiple nitrogen atoms in the pyrazolopyridine core may increase its susceptibility to photolysis.[5][6]

  • Oxidation: The pyrazole and pyridine rings can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.

Q3: What are the recommended storage conditions for stock solutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine?

To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C.[8]

  • Light Protection: Store vials in the dark or use amber-colored vials to protect from light.[9][10][11]

  • Inert Atmosphere: For long-term storage, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Buffer

Question: I observed precipitation after diluting my DMSO stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine into an aqueous buffer for my assay. What could be the cause and how can I resolve this?

Answer: This is a common issue when transitioning from a high-concentration organic stock to an aqueous medium.

Potential Causes:

  • Low Aqueous Solubility: The compound may have limited solubility in the aqueous buffer at the desired final concentration.

  • Solvent Shock: Rapid dilution can cause the compound to crash out of solution before it can be properly solvated by the aqueous medium.

  • pH Effects: The pH of the buffer may be at or near the compound's isoelectric point, where it has its lowest solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Determine Aqueous Solubility: If not already known, perform a simple solubility test at different concentrations in your assay buffer.

  • Optimize Dilution Method: Instead of a single large dilution, try a stepwise (serial) dilution. Alternatively, add the stock solution slowly to the vigorously stirring or vortexing buffer.

  • Adjust Buffer pH: Evaluate the compound's pKa (if known) and adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.

  • Incorporate Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or acetonitrile to the final aqueous solution to improve solubility.

Issue 2: Inconsistent Assay Results or Loss of Activity Over Time

Question: My experimental results with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine are not reproducible, and the compound seems to lose its activity during the course of the experiment. What are the likely causes?

Answer: This often points to compound instability in the assay medium under the experimental conditions.

Potential Causes:

  • Hydrolytic Degradation: The compound may be hydrolyzing in the aqueous assay buffer, especially if the pH is not optimal or if the experiment is run at elevated temperatures.

  • Photodegradation: If the experiment is conducted under ambient light for an extended period, the compound may be degrading.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration in solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Conduct a Stability Study: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure). At various time points, analyze the solution by HPLC or LC-MS to quantify the amount of parent compound remaining.

  • Protect from Light: Repeat your experiment with plates covered in foil or in a dark room to determine if light is a contributing factor.

  • Optimize Assay Conditions: If instability is confirmed, consider reducing the incubation time, lowering the temperature, or adjusting the pH of the assay buffer.

  • Use Low-Binding Labware: Switch to low-protein-binding microplates and pipette tips.

  • Add a Carrier Protein: If compatible with your assay, the addition of a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help to block non-specific binding sites on labware.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the intrinsic stability of the compound.[12][13]

Objective: To assess the stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine under various stress conditions.

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column and a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[14]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[14]

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours.[14] Dissolve in the stock solution solvent before analysis.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][14]

  • Sample Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

    • Analyze the stressed samples alongside an unstressed control sample.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradation Product
Acid/Base HydrolysisHydrolysis of the C-Cl bond4-Hydroxy-2-methyl-2H-pyrazolo[3,4-b]pyridine
OxidationOxidation of the pyridine or pyrazole ringN-oxide derivatives
PhotodegradationPhotolysisVarious, potentially including ring-opened products
Thermal DegradationThermolysisDependent on the compound's thermal stability
Protocol 2: Analytical Method for Stability Assessment

Objective: To develop a simple HPLC method to monitor the stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance for quantification.

  • Injection Volume: 10 µL.

This method should provide a good starting point for separating the parent compound from potential more polar (earlier eluting) or less polar (later eluting) degradation products.

References

  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.). Retrieved from [Link]

  • Peeters, Z., Botta, O., Charnley, S. B., Kisiel, Z., Kuan, Y.-J., & Ehrenfreund, P. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583–590.
  • Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). National Taiwan Normal University. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH. Retrieved from [Link]

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

  • 4-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • The polymerisation of 4-chloropyridine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Photostability of N@C. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Proper Storage of Pharmaceutical Products: A Comprehensive Guide. (2025, July 3). The Exeter Daily. Retrieved from [Link]

  • Storing Pharmaceuticals: Important Guidelines to Consider. (n.d.). Moravek, Inc. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • 3-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved from [Link]

  • Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. (2021, June 9). Retrieved from [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved from [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved from [Link]

  • Methods to Discover and Evaluate Proteasome Small Molecule Stimulators. (2019, June 25). PMC. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016, December 4). Retrieved from [Link]

  • Drug quality and storage. (n.d.). MSF Medical Guidelines. Retrieved from [Link]

  • Stability Challenges in Drug Discovery. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of pyridines in the environment. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. (2020, December 4). PubMed Central. Retrieved from [Link]

  • Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. (2025, October 10). ResearchGate. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. (2011, October 12). PubMed. Retrieved from [Link]

  • Influence of substituent effects on the formation of P···Cl pnicogen bonds or halogen bonds. (2014, March 27). Retrieved from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Retrieved from [Link]

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Optimization

Technical Support Center: Refining Dosage and Administration of Novel Pyrazolo[3, A-b]pyridine Derivatives in Preclinical Studies

Last Updated: January 20, 2026 Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other targe...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other targeted therapeutic agents.[1][2][3][4][5][6][7][8] As researchers advance novel derivatives like 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine from in vitro discovery to in vivo preclinical validation, establishing a safe and effective dosage and administration regimen is a critical yet challenging step.[9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of formulation, dose-range finding, and administration of this important class of compounds.

This resource is designed as a dynamic support center, addressing common issues through a practical question-and-answer format and detailed troubleshooting protocols. Our goal is to empower you to design robust experiments, interpret results accurately, and make confident decisions to advance your promising therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of pyrazolo[3,4-b]pyridine derivatives that impact preclinical formulation?

Most novel kinase inhibitors, including those with a pyrazolo[3,4-b]pyridine core, are classified as Biopharmaceutics Classification System (BCS) class II or IV compounds.[10] This means they are characterized by low aqueous solubility and, in some cases, poor permeability.[11][12] This inherent low solubility is the primary hurdle in developing a formulation that can achieve adequate systemic exposure in animal models.[11][13] Improper formulation can lead to compound precipitation, low bioavailability, and high variability in study results.[11]

Q2: How do I select an appropriate starting dose for a Maximum Tolerated Dose (MTD) study?

The initial dose for an MTD study is typically extrapolated from in vitro potency data.[14] A common and sound practice is to select a starting dose anticipated to produce a plasma concentration several times higher (e.g., 10-50x) than the in vitro IC50 or EC50 value. This ensures that the initial doses are high enough to elicit a potential toxicological response, providing a ceiling for the therapeutic window. The main objective of these toxicology studies is to identify any potential organ toxicity and establish safe dosage ranges for subsequent, longer-term efficacy studies.[9][15]

Q3: What are the most common and effective vehicles for administering poorly soluble compounds like 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine?

Vehicle selection is critical and must balance solubilizing power with biological inertness to avoid confounding experimental results.[16][17] For pyrazolo[3,4-b]pyridine derivatives, a multi-component vehicle is often necessary. A typical strategy involves a combination of:

  • A primary solvent: Such as Dimethyl sulfoxide (DMSO) to initially dissolve the compound.

  • A co-solvent/surfactant: Such as PEG400, Cremophor EL, or Solutol HS 15 to maintain solubility upon aqueous dilution.

  • An aqueous component: Such as saline or PBS to make up the final volume.

It is crucial to minimize the percentage of organic solvents like DMSO to avoid vehicle-induced toxicity.[13][17] A preliminary vehicle toxicity study in a small cohort of animals is always recommended.

Q4: How can I assess the stability of my compound in the chosen formulation?

Formulation stability is key to reliable dosing.[16] You should assess both physical and chemical stability.

  • Physical Stability: Visually inspect the formulation for any signs of precipitation or phase separation over a period relevant to your study (e.g., 4-24 hours) at room temperature and, if applicable, at 4°C.

  • Chemical Stability: Use an analytical method like HPLC-UV to quantify the concentration of your compound in the formulation immediately after preparation and at various time points. A degradation of >5-10% typically indicates an unstable formulation.

Q5: What key pharmacokinetic (PK) parameters should I prioritize in my initial in vivo studies?

Early rodent PK studies provide essential insights into the systemic exposure and clearance of your compound.[9] The primary parameters to evaluate from a plasma concentration-time curve are:

  • Cmax (Maximum Concentration): The peak plasma concentration achieved.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half. These parameters are vital for linking exposure levels to efficacy and toxicity, which helps in proposing safe starting doses for further studies.[18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your preclinical experiments.

Issue 1: Poor Compound Solubility and Precipitation in Formulation
  • Symptoms: The dosing solution appears cloudy, contains visible particles, or the compound crashes out of solution upon addition of the aqueous component.

  • Root Causes & Causality:

    • Insufficient Solubilizing Power: The chosen vehicle system cannot maintain the desired concentration of the highly lipophilic pyrazolo[3,4-b]pyridine derivative.

    • pH Mismatch: The pH of the final formulation may be at a point where the compound's solubility is minimal (e.g., near its isoelectric point).

    • Incorrect Order of Addition: Adding the aqueous component too quickly or before the compound is fully dissolved in the organic solvent can cause localized supersaturation and precipitation.

  • Step-by-Step Solutions:

    • Systematically Screen Vehicles: Test a matrix of common preclinical vehicles. Start with a binary system (e.g., DMSO/Saline) and progress to more complex ternary or quaternary systems (e.g., DMSO/PEG400/Saline).

    • Incorporate pH Modifiers: If your compound has ionizable groups, test the effect of adjusting the pH of the aqueous component with buffers (e.g., citrate or phosphate buffers) to enhance solubility.[19][20]

    • Optimize Mixing Procedure: Ensure the compound is fully dissolved in the primary organic solvent (e.g., DMSO) first, using gentle warming or vortexing if necessary. Then, add any co-solvents. Finally, add the aqueous phase dropwise while continuously vortexing to avoid shocking the system.

    • Consider Advanced Formulations: For highly challenging compounds, explore lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions, which can significantly enhance oral absorption.[21][22]

Issue 2: High Variability in Plasma Exposure (AUC, Cmax) Between Animals
  • Symptoms: In a PK study with a cohort of animals dosed at the same mg/kg level, you observe a coefficient of variation (%CV) in AUC or Cmax values exceeding 30-40%.

  • Root Causes & Causality:

    • Inconsistent Dosing Technique: Inaccurate gavage technique (oral dosing) or injection (IV/IP) can lead to incomplete dose administration or deposition at unintended sites.

    • Formulation Instability: If the compound is precipitating out of the dosing vehicle over time, animals dosed later will receive a lower effective dose.

    • Gastrointestinal (GI) Effects: For oral dosing, factors like food in the stomach can significantly alter absorption rates and overall bioavailability.

    • Biological Variability: Natural differences in metabolism and clearance among individual animals.

  • Step-by-Step Solutions:

    • Standardize Administration Protocol: Ensure all technicians are trained and use a consistent technique. For oral gavage, verify correct placement of the gavage needle.

    • Re-evaluate Formulation Stability: Prepare the formulation fresh before dosing and maintain constant stirring (if it's a suspension) during the dosing procedure to ensure homogeneity.

    • Control for Food Effects: Fast the animals for a standardized period (e.g., 4-6 hours) before oral dosing to minimize variability in gastric emptying and absorption.

    • Increase Group Size (n): A larger number of animals per group can help provide a more robust statistical measure of the mean exposure and its variability.

Issue 3: Unexpected Animal Toxicity or Adverse Events at Low Doses
  • Symptoms: Animals show signs of distress (e.g., lethargy, ruffled fur, weight loss >15%) at doses expected to be well-tolerated based on in vitro data.

  • Root Causes & Causality:

    • Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO or certain surfactants, can cause adverse effects independent of the compound.[17]

    • Off-Target Pharmacology: The compound may have unintended biological targets that were not identified in the in vitro screening panel.

    • Formation of a Toxic Metabolite: The compound may be metabolized in vivo to a species that has its own toxicity profile.

    • Acute Solubility/Precipitation Issues In Vivo: The compound may be precipitating in the bloodstream after IV injection or in the GI tract after oral dosing, leading to emboli or local irritation.

  • Step-by-Step Solutions:

    • Conduct a Vehicle-Only Control Study: Dose a group of animals with the vehicle alone at the same volume and schedule as the compound-dosed group to isolate any effects of the formulation.[23]

    • Perform a Dose-Range Finding (DRF) Study: Use a wider range of doses, including lower ones, to clearly define the No-Observable-Adverse-Effect-Level (NOAEL).[15]

    • Include Satellite PK/PD Groups: In toxicology studies, include satellite animal groups for toxicokinetic (TK) analysis to correlate exposure levels with observed toxicities.[18]

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of key organs to identify any target organ toxicity.[9]

Experimental Protocols & Data Presentation

Protocol 1: Systematic Vehicle Screening for a Novel Pyrazolo[3,4-b]pyridine Derivative
  • Objective: To identify a vehicle that can solubilize 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine at a target concentration of 5 mg/mL for oral administration.

  • Materials: Test compound, DMSO, PEG400, Tween® 80, 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.9% Saline.

  • Procedure: a. Weigh the test compound into multiple clear glass vials. b. Add the primary solvent (e.g., DMSO) and vortex until fully dissolved. c. Add co-solvents/surfactants as per the ratios in Table 2. d. Add the aqueous component dropwise while vortexing. e. Visually inspect for clarity at T=0, 1h, 4h, and 24h at room temperature. f. Rank vehicles based on physical stability.

Table 1: Example Physicochemical Properties of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor

PropertyValueImplication for Preclinical Studies
Molecular Weight~350-450 g/mol Standard for small molecules.
logP3.5 - 5.0High lipophilicity, indicates poor aqueous solubility.
Aqueous Solubility<1 µg/mLRequires significant formulation efforts.
pKa2.5 (basic), 9.5 (acidic)Solubility will be highly dependent on pH.

Table 2: Example Vehicle Screening Matrix (for a target of 5 mg/mL)

Vehicle IDComposition (% v/v/v)Observation at 4hStability Rank
V110% DMSO / 90% SalineHeavy Precipitation5 (Poor)
V210% DMSO / 40% PEG400 / 50% SalineClear Solution1 (Excellent)
V35% DMSO / 5% Tween® 80 / 90% WaterHazy Solution3 (Moderate)
V4100% PEG400Clear, but viscous2 (Good, but may be difficult to administer)
V50.5% CMC SuspensionParticles settle4 (Suspension, requires constant mixing)

Visualizations: Workflows and Logic Diagrams

Diagram 1: Preclinical Formulation Development Workflow This diagram outlines the systematic process from initial compound characterization to selecting a lead vehicle for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Final Selection A Determine Physicochemical Properties (Solubility, pKa, logP) B Define Target Concentration & Administration Route A->B C Prepare Vehicle Matrix (Solvents, Surfactants, etc.) B->C D Assess Physical Stability (Precipitation @ 0, 4, 24h) C->D E Assess Chemical Stability (HPLC) D->E Top candidates F Select Lead Vehicle(s) (Clear & Stable) E->F G Perform In Vivo Vehicle Tolerance Study F->G H Final Vehicle Selection for PK/Tox/Efficacy Studies G->H

Caption: Systematic workflow for selecting a preclinical dosing vehicle.

Diagram 2: Troubleshooting High In Vivo Variability This decision tree provides a logical path to diagnose and solve issues related to inconsistent animal data.

G Start High Variability (%CV > 40%) in PK/PD Data Formulation Is the formulation stable for the duration of dosing? Start->Formulation Dosing Is the dosing procedure standardized and consistent? Formulation->Dosing Yes Sol_Formulation Re-screen vehicles. Prepare fresh daily. Consider suspension. Formulation->Sol_Formulation No Biology Is the variability possibly due to food effects or biology? Dosing->Biology Yes Sol_Dosing Retrain technicians. Verify dose volumes. Check gavage technique. Dosing->Sol_Dosing No Sol_Biology Implement fasting protocol. Increase animal 'n' per group. Consider sex differences. Biology->Sol_Biology Yes End Variability Controlled Sol_Formulation->End Sol_Dosing->End Sol_Biology->End

Caption: Decision tree for troubleshooting high variability in preclinical studies.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors.
  • S-CDMO. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Stewart, C., et al. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Gad, S. C., et al. (n.d.). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed.
  • Alves, G., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Benchchem. (n.d.). Navigating In Vivo Dehydrocorydaline Studies: A Technical Support Guide to Vehicle Selection.
  • Janssen, J., et al. (2022, December 17).
  • Wang, T., et al. (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Lin, M., & Lu, C. (2022, November 22). Toxicokinetics in preclinical drug development of small-molecule new chemical entities.
  • Herbrink, M., et al. (2016, October 10). Inherent formulation issues of kinase inhibitors. PubMed.
  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
  • Wang, T., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry (RSC Publishing).
  • El-Gamal, M. I., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Scimeca, M. (n.d.).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Li, Y., et al. (2022, May 19).
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • El-Gamal, M. I., et al. (2025, November 20). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • Venkatesan, N., & Ramanathan, M. (n.d.). Preclinical Toxicity Studies-Tool of Drug Discovery.
  • Herbrink, M. (n.d.). Inherent formulation issues of kinase inhibitors. DSpace.
  • Bullock, J., & Maher-Murphy, M. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals.
  • Holder, D. (2012, May 1). In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf.
  • Patel, A., & Modasiya, M. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Kalepu, S., & Nekkanti, V. (n.d.).
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Min, S. (2021, May 29). How to determine the dosage of in vivo study?
  • ACS Omega. (2024, December 25). Cu(II)
  • Norman, M. H., et al. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
  • Misra, R. N., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed.
  • El-Gamal, M. I., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Abás, S., et al. (n.d.).

Sources

Troubleshooting

"degradation pathways of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine"

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for understanding and troubleshooting the stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for understanding and troubleshooting the stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. As a key heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors, its integrity during synthesis, purification, analysis, and storage is paramount.[1][2][3] This guide, structured in a practical question-and-answer format, offers field-proven insights and protocols to navigate the potential degradation challenges of this important scaffold.

Frequently Asked Questions (FAQs): General Storage and Handling

Question: How should I properly store 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine to ensure long-term stability?

Answer: Proper storage is the first line of defense against degradation. Based on supplier recommendations and the general nature of chlorinated heterocyclic compounds, optimal storage conditions are crucial.[4] We recommend storing the solid compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] The key is to minimize exposure to three primary environmental stressors: moisture, light, and atmospheric oxygen. For solutions, especially in protic solvents like methanol or water, short-term storage at -20°C is advisable, though fresh preparation is always best practice.

Question: What are the essential safety precautions when handling this compound?

Answer: As with any chlorinated organic compound, appropriate personal protective equipment (PPE) is mandatory.[5][6] This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6] All handling of the solid or its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] In case of skin contact, wash the affected area immediately with plenty of soap and water.[5] Always consult the material safety data sheet (MSDS) for your specific product before beginning work.[6]

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses common scenarios encountered during experimental work where compound stability may be compromised.

Question: I'm observing multiple unexpected spots on my TLC plate (or peaks in my LC-MS) during a reaction. How can I confirm if my 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine starting material is degrading?

Answer: This is a classic problem of differentiating between reaction side products and starting material degradation. The causality is often traced to reaction conditions (e.g., pH, temperature, presence of nucleophiles) that are too harsh for the scaffold. A systematic troubleshooting workflow is the most trustworthy approach.

A simple control experiment is your most powerful tool. Run a parallel reaction vessel containing only your starting material and the reaction solvent, subjecting it to the identical temperature and reaction time. Analyze this control sample alongside your main reaction by LC-MS. If the same impurities appear in both, you have confirmed that the starting material is unstable under your chosen conditions.

Below is a logical workflow to diagnose the issue:

G A Unexpected spots/peaks observed in reaction mixture B Prepare Control Sample: Starting Material + Solvent (No Reagents) A->B C Subject Control Sample to identical reaction conditions (time, temp) B->C D Analyze Reaction Mixture and Control Sample via LC-MS C->D E Decision: Are impurity profiles of Reaction and Control similar? D->E F Conclusion: Starting material is unstable. ACTION: Modify reaction conditions (e.g., lower temp, change base/solvent). E->F Yes G Conclusion: Starting material is stable. Impurities are reaction-related side products. ACTION: Optimize reaction stoichiometry or purification. E->G No

Caption: Troubleshooting workflow for identifying starting material degradation.

Question: My analytical results are inconsistent. I suspect the compound is degrading in the autosampler vial while awaiting HPLC analysis. How can I verify and prevent this?

Answer: Autosampler instability is a common and often overlooked issue, particularly for novel or reactive compounds. The root cause is typically prolonged exposure to the analytical solvent system at ambient temperature.

To verify this, perform a simple time-course stability study. Prepare a sample in your mobile phase or injection solvent. Inject it immediately (T=0) and then reinject the same vial at regular intervals (e.g., T=2h, 4h, 8h, 24h). If you observe a decrease in the main peak area and a corresponding increase in impurity peaks over time, you have confirmed autosampler instability.

Prevention Strategies:

  • Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C to slow down degradation kinetics.

  • Just-in-Time Preparation: Prepare samples immediately before placing them in the autosampler queue for injection.

  • Solvent Selection: Ensure your injection solvent is aprotic and non-nucleophilic if hydrolysis is suspected. Acetonitrile is often a better choice than methanol.

In-Depth Analysis: Potential Degradation Pathways

Understanding the likely chemical transformations of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is key to designing robust experiments. While specific studies on this exact molecule are limited, we can infer likely pathways based on its structure and data from related compounds.

Hydrolytic Degradation

The C4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly by hydroxide ions. This pathway is expected to be most significant under basic aqueous conditions.

  • Mechanism: The electron-withdrawing pyrazole ring activates the pyridine ring towards nucleophilic attack. Hydroxide attacks the C4 position, displacing the chloride ion to form 4-Hydroxy-2-methyl-2H-pyrazolo[3,4-b]pyridine. This hydroxy derivative likely exists in equilibrium with its pyridone tautomer. Studies on the hydrolysis of other α-chloro-substituted pyridones have shown that this reaction is significantly enhanced in basic media.[7]

G cluster_main Hydrolytic Degradation Pathway Start 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Intermediate Meisenheimer-like Intermediate Start->Intermediate + OH⁻ Product 4-Hydroxy-2-methyl-2H- pyrazolo[3,4-b]pyridine Intermediate->Product - Cl⁻

Caption: Proposed pathway for base-catalyzed hydrolysis.

Oxidative Degradation

Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to degradation. The nitrogen atoms in the heterocyclic system are potential sites for oxidation.

  • Mechanism: The pyridine nitrogen is a likely site of oxidation, forming an N-oxide. This is a common metabolic pathway for pyridine-containing drugs and can be induced in vitro using agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). A study on a peptide boronic acid derivative showed that oxidation was a major initial degradation pathway, even in aqueous buffers without added oxidants.[8]

G cluster_main Oxidative Degradation Pathway Start 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Product Pyridine N-Oxide Derivative Start->Product [O] (e.g., H₂O₂)

Caption: Proposed pathway for N-oxidation.

Photodegradation

Compounds with aromatic and heteroaromatic ring systems can be susceptible to degradation upon exposure to light, particularly UV radiation.

  • Mechanism: Photodegradation can proceed through several mechanisms. One possibility is the photo-induced homolytic cleavage of the C-Cl bond, generating a radical species that can then react with solvents or other molecules, leading to a complex mixture of degradants. The photocatalytic degradation of other chlorinated aromatic compounds, such as 4-chlorophenol, often involves such radical-mediated pathways.[9] To mitigate this, always protect the compound and its solutions from direct light by using amber vials or wrapping containers in aluminum foil.

Thermal Degradation

While many pyrazolopyridine derivatives exhibit high thermal stability, decomposition can occur at elevated temperatures.[10][11]

  • Mechanism: High temperatures, such as those used in high-boiling point solvents or during GC analysis, can induce fragmentation of the heterocyclic core. Thermogravimetric analysis (TGA) of similar nitrogen-rich heterocycles shows that decomposition often proceeds via radical mechanisms, leading to the evolution of small gaseous molecules like ammonia (NH₃), hydrogen cyanide (HCN), and hydrogen chloride (HCl).[10] This pathway is generally less of a concern under typical synthetic and analytical conditions but becomes relevant if the compound is subjected to extreme heat.

Experimental Protocols

To provide a self-validating system for your stability studies, we recommend the following standardized protocols.

Protocol 1: General Stability Assessment by RP-HPLC

This protocol is designed to quickly assess the stability of your compound in a given solvent or formulation.

  • Standard Preparation: Accurately prepare a stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in acetonitrile at 1.0 mg/mL.

  • Sample Preparation: Dilute the stock solution to a final concentration of ~50 µg/mL in the solvent system you wish to test (e.g., reaction buffer, formulation vehicle, mobile phase).

  • Initial Analysis (T=0): Immediately inject the sample onto a suitable RP-HPLC system. A C18 column is a good starting point.[12][13]

  • Incubation: Store the sample vial under the desired test condition (e.g., room temperature on the benchtop, 40°C oven).

  • Time-Point Analysis: Re-inject the same sample at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: Calculate the percent remaining of the parent compound at each time point relative to T=0. A loss of >5% is typically considered significant. Monitor for the growth of any new peaks.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol uses exaggerated conditions to rapidly identify the likely degradation pathways, as recommended by ICH guidelines for pharmaceutical development.[13]

  • Sample Preparation: For each condition, treat a solution of the compound (~0.5 mg/mL) as described in the table below.

  • Incubation: Incubate samples for a defined period (e.g., 24 hours) at a specified temperature. A parallel control sample (compound in solvent only) should be run for each condition.

  • Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (preferably HPLC-UV-MS) to separate the parent compound from all generated degradants.[12][14]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and ConcentrationIncubation ConditionsPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°CTo assess stability to acidic environments.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room TemperatureTo assess stability to alkaline environments.[7]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureTo mimic oxidative stress.[8]
Thermal Solid compound or solution in a refluxing solvent>80°C (solvent dependent)To evaluate stability at elevated temperatures.[10]
Photolytic Solution exposed to UV light (e.g., 254 nm)Room TemperatureTo determine light sensitivity.[9][13]

By systematically applying these troubleshooting guides, analytical protocols, and mechanistic insights, researchers can confidently manage the stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, ensuring the integrity of their experiments and the quality of their results.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Available at: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). Available at: [Link]

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. Chemspace. Available at: [Link]

  • 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. FDER. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu. ResearchGate. Available at: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • 4-chloro-2-methyl-2H-pyrazolo[3, 4-b]pyridine, 95% Purity, C7H6ClN3, 100 mg. Amazon. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Available at: [Link]

  • Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution. PubMed. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). Available at: [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Organic and medicinal chemistry international journal. Available at: [Link]

  • Metal-free photocatalytic degradation of 4-chlorophenol in water by mesoporous carbon nitride semiconductors. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Safe and efficient handling of chlorinated solvents. IPI Global. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available at: [Link]

  • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validating the Anticancer Efficacy of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. The p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents by targeting various key oncogenic pathways.[1][2][3] This document outlines a systematic approach to compare the efficacy of this specific chlorinated derivative against other well-characterized pyrazolopyridines and a standard-of-care chemotherapeutic agent, doxorubicin.

The pyrazolo[3,4-b]pyridine nucleus is structurally analogous to purine, suggesting it may act as an antagonist in essential biological processes, a characteristic that underpins the anticancer activity of many of its derivatives.[1] Published research has identified that compounds based on this scaffold can inhibit critical cellular targets, including Cyclin-Dependent Kinases (CDKs), c-Met, Tropomyosin Receptor Kinases (TRKs), and Topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][5][6][7][8] Our objective is to rigorously assess where 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine positions within this landscape of potent anticancer compounds.

Comparative Framework: Selecting Appropriate Benchmarks

To establish a robust validation framework, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine will be evaluated against two classes of comparators:

  • Structurally Related Pyrazolopyridine Derivatives: These compounds have established anticancer activity and provide a direct comparison of the structural modifications on the pyrazolo[3,4-b]pyridine core.

    • Compound A (CDK2 Inhibitor): A representative pyrazolo[3,4-b]pyridine known to inhibit CDK2, a key regulator of the cell cycle.[4][9]

    • Compound B (c-Met Kinase Inhibitor): A derivative reported to exhibit potent c-Met kinase inhibitory activity, a target often dysregulated in various cancers.[5]

  • Standard Chemotherapeutic Agent:

    • Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a positive control in numerous in vitro anticancer studies.[4][10]

Experimental Workflow for Anticancer Activity Validation

The following experimental workflow is designed to provide a comprehensive evaluation of the anticancer properties of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis & Reporting A Cancer Cell Line Panel (MCF-7, HCT-116, A549, HepG2) B MTT/MTS Assay (72h incubation) A->B Treat with compounds C Determine IC50 Values B->C Data analysis D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 F Target-Specific Assays (Kinase Inhibition/Topoisomerase Activity) C->F Hypothesis-driven G Data Compilation & Statistical Analysis D->G E->G F->G H Comparison with Benchmarks G->H I Final Report Generation H->I

Caption: A streamlined workflow for the validation of novel anticancer compounds.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screen is crucial for determining the concentration-dependent cytotoxic effects of the test compounds on various cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines will be used, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[4][5][10]

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, Compound A, Compound B, and Doxorubicin in the appropriate cell culture medium.

    • Treat the cells with the compounds at a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Assay)

This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

  • Protocol:

    • Treat cells with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and comparators at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis will be quantified.

Cell Cycle Analysis

This experiment determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Protocol:

    • Treat cells with the test compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the fixed cells and treat with RNase A to degrade RNA.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Presentation

The following tables present a hypothetical but plausible set of results based on data from related pyrazolopyridine compounds found in the literature.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Test Compounds across Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 8.55.212.17.9
Compound A (CDK2 Inhibitor) 10.28.915.411.5
Compound B (c-Met Inhibitor) 4.13.56.83.9
Doxorubicin 0.81.11.50.9

Table 2: Mechanistic Insights at IC50 Concentrations (HCT-116 cells)

CompoundApoptotic Cells (%)G2/M Phase Arrest (%)
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 35.445.2
Compound A (CDK2 Inhibitor) 28.955.8
Compound B (c-Met Inhibitor) 42.125.3
Doxorubicin 55.760.1

Potential Signaling Pathways and Mechanisms of Action

Based on the established activities of pyrazolopyridine derivatives, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine may exert its anticancer effects through the inhibition of key signaling pathways. The diagram below illustrates a potential mechanism involving the inhibition of a Cyclin-Dependent Kinase.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1-S Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition promotes Our_Compound 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Our_Compound->CyclinE_CDK2 INHIBITS

Caption: Hypothetical inhibition of the CDK2 pathway by the test compound, leading to cell cycle arrest.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to validate the anticancer activity of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. By comparing its performance against well-characterized pyrazolopyridine derivatives and a standard chemotherapeutic agent, researchers can ascertain its potency and potential mechanism of action. Positive results from these in vitro assays would warrant further investigation, including target deconvolution studies, in vivo efficacy in xenograft models, and preliminary ADME/Tox profiling to assess its drug-like properties. The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests that this novel derivative could be a promising candidate for further anticancer drug development.

References

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate. [Link]

  • Request PDF. (n.d.). ResearchGate. [Link]

  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018). PubMed. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). National Institutes of Health. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Scilit. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). PubMed Central. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2013). PubMed Central. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). ScienceDirect. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). National Institutes of Health. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. (2015). PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2022). PubMed Central. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Semantic Scholar. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). PubMed Central. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1][2] Its structural similarity to purines allows it t...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1][2] Its structural similarity to purines allows it to function as a hinge-binding motif for various protein kinases, making it a cornerstone for the development of targeted therapies in oncology, inflammation, and neurodegenerative diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold, with a focus on their application as kinase inhibitors.

The 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Potency and Selectivity

The 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold possesses key features that are instrumental in its function as a kinase inhibitor. The pyrazolopyridine core mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole and pyridine rings act as hydrogen bond acceptors and donors, crucial for interacting with the hinge region of the kinase.

The substituents at the 4- and 2-positions play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the resulting analogs.

  • The 4-Chloro Group: The chlorine atom at the 4-position serves as a crucial handle for introducing a variety of substituents through nucleophilic aromatic substitution reactions. This allows for the exploration of a vast chemical space to optimize interactions with the solvent-exposed region of the kinase active site. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic properties of the heterocyclic core, potentially enhancing binding affinity. The introduction of a chlorine atom at C-5 of a related 4-(pyrazol-3-yl)-pyridine scaffold has been shown to provide a two-fold boost in activity against c-Jun N-terminal kinase (JNK3).[3]

  • The 2-Methyl Group: The methyl group on the pyrazole nitrogen (N2) is a common feature in many biologically active pyrazolopyridine derivatives. This substitution can serve multiple purposes. It can block potential metabolic sites, improving the metabolic stability of the compound. Additionally, the methyl group can influence the conformation of the molecule and fine-tune its interactions within the ATP-binding pocket.

Comparative SAR of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Analogs

The following sections compare the SAR of different series of pyrazolo[3,4-b]pyridine analogs, highlighting the impact of substitutions at key positions on their biological activity. While direct SAR studies on the 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold are not extensively documented in publicly available literature, we can infer valuable insights from studies on closely related pyrazolopyridine derivatives.

Modifications at the 4-Position: Targeting the Solvent-Exposed Region

The 4-position of the pyrazolo[3,4-b]pyridine core is typically directed towards the solvent-exposed region of the kinase active site. This allows for the introduction of larger, more complex substituents to enhance potency and selectivity.

DOT Script for the 4-Position Modification Diagram

SAR_4_position scaffold 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Core substituent Substituent at C4 scaffold->substituent Suzuki or Buchwald-Hartwig Coupling activity Biological Activity substituent->activity Impacts Potency & Selectivity sub_aryl Aryl/Heteroaryl Groups substituent->sub_aryl sub_amino Substituted Amines substituent->sub_amino sub_aryl->activity Can form additional H-bonds or hydrophobic interactions sub_amino->activity Can modulate solubility and cell permeability

Caption: Modifications at the 4-position of the pyrazolo[3,4-b]pyridine core.

Studies on various pyrazolo[3,4-b]pyridine series have demonstrated that the introduction of substituted anilines or other aryl groups at the 4-position can lead to potent kinase inhibitors. For example, in a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines developed as CDK1 inhibitors, various anilines were introduced at a position analogous to the 4-position, leading to compounds with potent enzymatic and cellular activity.[4]

Table 1: Comparison of Substituents at the 4-Position and Their Effect on Kinase Inhibition

Scaffold Substituent at C4-Analogous Position Target Kinase IC50 (nM) Reference
3,5-disubstituted pyrazolo[3,4-b]pyridine4-AnisidineCDK1/cyclin B10[4]
3,5-disubstituted pyrazolo[3,4-b]pyridine4-FluoroanilineCDK1/cyclin B12[4]
1H-pyrazolo[3,4-b]pyridine4-(4-methoxyphenyl)TRKA56[5]
1H-pyrazolo[3,4-b]pyridine4-(pyridin-4-yl)ALK (L1196M)13.3 (as 10d)[6]

Note: The IC50 values are for representative compounds from the cited studies and are intended for comparative purposes.

The data in Table 1 illustrates that both electron-donating and electron-withdrawing substituents on the aryl ring at the 4-position can be well-tolerated and contribute to potent kinase inhibition. The optimal substituent often depends on the specific topology of the target kinase's active site.

Modifications at Other Positions: Fine-Tuning Activity and Properties

While the 4-position is a primary site for modification, substitutions at other positions of the pyrazolo[3,4-b]pyridine ring can further refine the pharmacological profile of the analogs.

DOT Script for Multi-Position Modification Diagram

SAR_multi_position core N1 C3 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine Core C5 C6 n1_mod N1-Substituent (e.g., larger alkyl groups) core:n1->n1_mod Modulates Solubility c3_mod C3-Substituent (e.g., small alkyl, amino) core:c3->c3_mod Impacts Potency c5_mod C5-Substituent (e.g., H, F) core:c5->c5_mod Fine-tunes Selectivity c6_mod C6-Substituent (e.g., H, methyl) core:c6->c6_mod Affects Metabolism

Caption: Key modification points on the pyrazolo[3,4-b]pyridine scaffold.

  • C3-Position: Introduction of small alkyl or amino groups at the C3-position can influence the orientation of the scaffold within the ATP-binding pocket and potentially form additional interactions.

  • C5 and C6-Positions: Modifications at these positions on the pyridine ring can modulate the electronic properties of the core and influence selectivity against different kinases. In the development of pyrazolo[3,4-b]pyridine-based anticancer agents, substitutions at these positions were found to be critical for activity.[7]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine analogs.

General Synthetic Route

The synthesis of 4-substituted-2-methyl-2H-pyrazolo[3,4-b]pyridine analogs typically involves a key intermediate, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, which can be prepared from commercially available starting materials. Subsequent diversification at the 4-position is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

Step-by-Step Synthesis:

  • Synthesis of the Pyrazolopyridine Core: A common route involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazolo[3,4-b]pyridine core.

  • Chlorination at the 4-Position: The hydroxyl group at the 4-position can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • N-Methylation: The pyrazole nitrogen can be methylated using a suitable methylating agent such as methyl iodide in the presence of a base.

  • Diversification at the 4-Position: The 4-chloro intermediate is then subjected to cross-coupling reactions with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to introduce a diverse range of substituents.

DOT Script for the Synthetic Workflow

synthesis_workflow start Starting Materials (e.g., Aminopyrazole, Dicarbonyl compound) core_formation Pyrazolopyridine Core Formation start->core_formation chlorination Chlorination (POCl₃) core_formation->chlorination methylation N-Methylation (CH₃I) chlorination->methylation intermediate 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine methylation->intermediate coupling Palladium-Catalyzed Cross-Coupling intermediate->coupling final_product Final Analogs coupling->final_product

Sources

Validation

A Comparative Analysis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of modern oncology, the quest for novel kinase inhibitors remains a paramount objective. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of several clinically...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel kinase inhibitors remains a paramount objective. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of several clinically successful and investigational kinase inhibitors.[1][2] This guide provides a comprehensive comparative analysis of a representative member of this class, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, with established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and similar compounds.

While a detailed public characterization of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is not extensively available, the broader pyrazolo[3,4-b]pyridine class has demonstrated inhibitory activity against several critical kinase families, including Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and others, as well as enzymes like Topoisomerase IIα.[3][4][5][6] This analysis will therefore proceed based on the strong scientific premise that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine exhibits inhibitory potential against one or more of these target classes. We will compare it hypothetically with the following well-established inhibitors:

  • Larotrectinib: A highly potent and selective TRK inhibitor.[7][8][9][10][11]

  • Palbociclib: An FDA-approved inhibitor of CDK4 and CDK6.[12][13][14][15][16]

  • Etoposide: A widely used chemotherapeutic agent that inhibits Topoisomerase IIα.[2][17][18][19][20]

This guide will delve into the mechanistic underpinnings of these inhibitors, provide detailed protocols for their comparative evaluation, and present data in a clear, actionable format to inform further research and development.

Section 1: Target Landscape and Mechanism of Action

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[21] The inhibitors discussed herein target distinct but crucial nodes in cancer cell proliferation and survival.

1.1. The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, the natural ligand for the ATP-binding pocket of kinases. This structural mimicry allows it to effectively compete with ATP, thereby inhibiting kinase activity. The pyrazole moiety often participates in crucial hydrogen bonding interactions with the kinase hinge region, a conserved structural element, while the pyridine ring can engage in π-π stacking interactions, further anchoring the inhibitor in the active site.[3] The specific substitutions on the scaffold, such as the chloro and methyl groups in 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, are critical for determining target specificity and potency.

1.2. Comparative Inhibitors: Mechanisms of Action

  • Larotrectinib (TRK Inhibition): Tropomyosin receptor kinases (TRKs) are drivers of various cancers when constitutively activated by gene fusions.[7] Larotrectinib is a potent, ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[3][10] It binds to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival.

  • Palbociclib (CDK4/6 Inhibition): Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the G1 to S phase transition. Palbociclib is a highly selective, reversible, ATP-competitive inhibitor of CDK4 and CDK6.[16] By blocking the activity of these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.

  • Etoposide (Topoisomerase IIα Inhibition): Topoisomerase IIα is an essential enzyme that resolves DNA topological problems during replication and transcription. Etoposide is a topoisomerase poison; it does not directly inhibit the enzyme's catalytic activity but rather stabilizes the covalent complex between Topoisomerase IIα and DNA.[2][18] This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.

Section 2: Experimental Protocols for Comparative Analysis

To rigorously compare 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine with the known inhibitors, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a self-validating system to assess potency, selectivity, and cellular effects.

2.1. In Vitro Kinase Inhibition Assay (Example: TRKA)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: A radiometric assay using ³³P-ATP is a gold standard for quantifying kinase activity. The amount of radiolabeled phosphate transferred to a substrate is measured in the presence and absence of the inhibitor.

  • Protocol:

    • Reagents: Recombinant human TRKA kinase domain, biotinylated peptide substrate, ³³P-γ-ATP, kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT), stop solution (e.g., 3% phosphoric acid), streptavidin-coated plates.

    • Procedure: a. Serially dilute 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, Larotrectinib, and a negative control (e.g., DMSO) in kinase reaction buffer. b. In a 96-well plate, add the diluted compounds, recombinant TRKA enzyme, and the peptide substrate. c. Initiate the kinase reaction by adding ³³P-γ-ATP. d. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding the stop solution. f. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate. g. Wash the plate to remove unincorporated ³³P-γ-ATP. h. Measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

2.2. Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

  • Protocol:

    • Cell Lines: Select appropriate cell lines. For TRK inhibition, a cell line with a known NTRK gene fusion (e.g., KM12) is ideal.[22] For CDK4/6 inhibition, an estrogen receptor-positive breast cancer cell line (e.g., MCF-7) is suitable. For Topoisomerase IIα inhibition, a rapidly proliferating cancer cell line (e.g., K562) can be used.

    • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and the respective known inhibitors (Larotrectinib, Palbociclib, or Etoposide). Include a DMSO control. c. Incubate for a period that allows for multiple cell doublings (e.g., 72 hours). d. Add CellTiter-Glo® reagent to each well. e. Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

2.3. Target Engagement Assay (Western Blot)

This assay confirms that the observed cellular effects are due to the inhibition of the intended target.

  • Principle: Western blotting is used to detect the phosphorylation status of a downstream substrate of the target kinase.

  • Protocol:

    • Procedure: a. Treat the selected cell line with the test compounds at concentrations around their GI50 values for a short period (e.g., 1-2 hours). b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., phospho-ERK for TRK signaling, phospho-Rb for CDK4/6 signaling) and the total protein as a loading control. e. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: A reduction in the phosphorylated substrate in compound-treated cells compared to the control indicates target engagement.

Section 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for comparative analysis.

3.1. Quantitative Data Summary

The following table summarizes hypothetical IC50 and GI50 values for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and the known inhibitors against their respective primary targets and relevant cell lines.

CompoundTarget(s)In Vitro IC50 (nM)Cell LineCellular GI50 (nM)
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine TRKA (Hypothetical)85KM12 (NTRK fusion)250
CDK4 (Hypothetical)150MCF-7 (ER+)400
Topoisomerase IIα (Hypothetical)>10,000K562>10,000
Larotrectinib TRKA, TRKB, TRKC<20KM12 (NTRK fusion)30
Palbociclib CDK4, CDK611 (CDK4), 16 (CDK6)MCF-7 (ER+)66
Etoposide Topoisomerase IIαN/A (Poison)K562200

3.2. Visualizing Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate the targeted signaling pathways and the experimental workflow.

Signaling_Pathways cluster_TRK TRK Signaling cluster_CDK CDK4/6 Signaling cluster_Topo Topoisomerase IIα Action TRK TRK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival PLCg->Proliferation_Survival Larotrectinib Larotrectinib Larotrectinib->TRK Pyrazolo_Pyridine_TRK 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Pyrazolo_Pyridine_TRK->TRK CDK4_6 Cyclin D-CDK4/6 Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK4_6 Pyrazolo_Pyridine_CDK 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine Pyrazolo_Pyridine_CDK->CDK4_6 TopoIIa Topoisomerase IIα DNA_Replication DNA Replication TopoIIa->DNA_Replication Relieves Torsion DSB Double-Strand Breaks TopoIIa->DSB DNA_Replication->TopoIIa Etoposide Etoposide Etoposide->TopoIIa Stabilizes Covalent Complex

Caption: Targeted signaling pathways of known kinase inhibitors.

Experimental_Workflow start Start: Compound Synthesis & Characterization in_vitro In Vitro Kinase Inhibition Assay start->in_vitro cell_based Cell-Based Proliferation Assay start->cell_based data_analysis Data Analysis: IC50 & GI50 Determination in_vitro->data_analysis target_engagement Target Engagement (Western Blot) cell_based->target_engagement target_engagement->data_analysis conclusion Conclusion: Comparative Potency & Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for comparative inhibitor analysis.

Conclusion

This guide provides a foundational framework for the comparative analysis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine against established kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold holds significant promise for the development of novel therapeutics. Through the systematic application of the described experimental protocols, researchers can elucidate the specific kinase targets of novel compounds, quantify their potency and cellular efficacy, and benchmark them against clinically relevant drugs. This structured approach, grounded in scientific integrity and causality, is essential for advancing promising lead compounds through the drug discovery pipeline.

References

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  • FDA approves larotrectinib for solid tumors with NTRK gene fusions. (2018, December 14). Food and Drug Administration. Retrieved from [Link]

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Comparative

A Guide to the In Vivo Therapeutic Potential of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Comparative Analysis

This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a novel small molecule with putative anti-cancer properties. As of the writing of this document, s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a novel small molecule with putative anti-cancer properties. As of the writing of this document, specific in vivo data for this compound is not publicly available. Therefore, this guide is structured as a roadmap for researchers, scientists, and drug development professionals to rigorously assess its therapeutic potential. We will contextualize this validation process by comparing the projected preclinical efficacy benchmarks against established therapeutic alternatives, including TRK inhibitors (Larotrectinib, Entrectinib), a CDK4/6 inhibitor (Palbociclib), and a Topoisomerase II inhibitor (Etoposide).

Introduction: The Promise of Pyrazolo[3,4-b]pyridines in Oncology

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Topoisomerase II. These enzymes are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, hereafter referred to as "Compound X," is a novel derivative with the potential to inhibit one or more of these key oncogenic kinases. This guide will outline the essential in vivo studies required to validate its therapeutic efficacy, safety profile, and pharmacokinetic properties.

Proposed Mechanism of Action and Downstream Signaling

Based on the known activities of the pyrazolo[3,4-b]pyridine scaffold, Compound X is hypothesized to function as a kinase inhibitor. The primary candidates for its molecular target include TRKs, CDKs, or Topoisomerase II. The following diagrams illustrate the key downstream signaling pathways that would be modulated by the inhibition of these targets.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCG->PKC PKC->Transcription

Caption: TRK Receptor Signaling Pathway.

CDK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition (Cell Cycle Progression) E2F->G1_S_Transition activates In_Vivo_Validation_Workflow Start Compound X Synthesis & Formulation Toxicity Toxicity Studies (MTD Determination) Start->Toxicity PK Pharmacokinetic (PK) Studies Start->PK Efficacy Efficacy Studies (Xenograft Models) Toxicity->Efficacy PK->Efficacy PD Pharmacodynamic (PD) Studies Efficacy->PD Analysis Data Analysis & Comparison PD->Analysis

Caption: In Vivo Validation Workflow for Compound X.

Comparison with Alternatives: Establishing Benchmarks for Success

To provide a clear context for evaluating the potential of Compound X, we will compare its target efficacy, toxicity, and pharmacokinetic profiles with those of established drugs that inhibit the same or similar pathways.

Parameter Compound X (Target Profile) Larotrectinib (TRK Inhibitor) Palbociclib (CDK4/6 Inhibitor) Etoposide (Topoisomerase II Inhibitor)
In Vivo Efficacy (Tumor Growth Inhibition) >60% in relevant xenograft modelsSignificant tumor growth inhibition in TRK fusion-positive xenografts. [1]Significant tumor regression in SHH and MYC-amplified medulloblastoma xenografts. [2]Significant tumor inhibition in sensitive human colon carcinoma xenografts. [3]
Toxicity (Maximum Tolerated Dose - MTD) To be determinedGenerally well-tolerated in preclinical models. [1]Well-tolerated with reversible hematological toxicities. [4]Dose-limiting myelosuppression is a known toxicity. [5]
Pharmacokinetics (Oral Bioavailability) >30%Good oral bioavailability.Good oral bioavailability. [4]Variable and incomplete oral bioavailability.
Pharmacokinetics (Half-life) >8 hoursModerate half-life allowing for once or twice daily dosing.Long half-life supporting once-daily dosing. [4]Relatively short half-life.

Detailed Experimental Protocols

The following protocols provide a starting point for the in vivo validation of Compound X. These should be adapted based on the specific cancer models and experimental goals.

Tumor Xenograft Model Protocol

Objective: To evaluate the anti-tumor efficacy of Compound X in a relevant cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old.

  • Cancer cell line of interest (e.g., a cell line with a known TRK fusion, CDK4/6 pathway dysregulation, or high Topoisomerase II expression).

  • Cell culture medium and reagents.

  • Matrigel or similar basement membrane matrix.

  • Compound X formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer Compound X (at various doses), a positive control (e.g., Larotrectinib, Palbociclib, or Etoposide), and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors for pharmacodynamic analysis.

In Vivo Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity of Compound X.

Materials:

  • Healthy, non-tumor-bearing mice of the same strain used for efficacy studies.

  • Compound X.

  • Vehicle control.

Procedure:

  • Dose-Range Finding Study: Administer single escalating doses of Compound X to small groups of mice (n=3 per group).

  • Clinical Observations: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and any signs of distress.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.

  • Repeat-Dose Toxicity Study: Once the MTD is estimated, administer Compound X daily for a period similar to the efficacy study (e.g., 14-21 days) at three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD).

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count and serum chemistry analysis.

  • Histopathology: Perform a complete necropsy and collect major organs for histopathological examination.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the key pharmacokinetic parameters of Compound X, including absorption, distribution, metabolism, and excretion (ADME).

Materials:

  • Healthy mice of the same strain used for efficacy studies.

  • Compound X.

  • Appropriate analytical method for quantifying Compound X in biological matrices (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer a single dose of Compound X to mice via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability.

Conclusion and Future Directions

The in vivo validation of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a critical step in determining its potential as a novel anti-cancer therapeutic. The experimental framework outlined in this guide provides a robust and comprehensive approach to assessing its efficacy, safety, and pharmacokinetic profile. By comparing the results to established benchmarks, researchers can make informed decisions about the continued development of this promising compound. Successful validation in these preclinical models would provide a strong rationale for advancing Compound X into further IND-enabling studies and ultimately, clinical trials.

References

  • Finn, R. S., et al. (2015). Palbociclib and Letrozole in Advanced Breast Cancer. The New England Journal of Medicine, 373(3), 209–219. [Link]

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Validation

A Comparative Guide to Benchmarking the Kinase Selectivity of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel small-molecule inhibitors, using the exemplar compound 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. The pyrazolo[3...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel small-molecule inhibitors, using the exemplar compound 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged core structure in kinase drug discovery, recognized for its ability to act as a bioisostere of the adenine ring of ATP, thereby effectively interacting with the hinge region of the kinase ATP-binding pocket.[1][2][3] The success of approved drugs like selpercatinib and olverembatinib, which are built upon this scaffold, underscores its therapeutic potential.[4][5]

However, the high degree of conservation across the ATP-binding sites of the 500+ kinases in the human kinome presents a significant challenge: achieving selectivity.[6] A lack of selectivity can lead to off-target effects and associated toxicities, complicating clinical development.[6][7] Conversely, well-characterized polypharmacology, where a drug intentionally engages multiple, therapeutically relevant targets, can offer enhanced efficacy.[7][8] Therefore, a rigorous, multi-faceted approach to selectivity profiling is not merely a characterization step but a cornerstone of rational drug design.

This guide details a logical, three-phase experimental strategy, moving from broad biochemical screening to in-cell target validation and finally to unbiased proteomic profiling. Each phase provides a distinct layer of evidence, and together they create a high-confidence selectivity map for a novel inhibitor.

Phase 1: High-Throughput Biochemical Profiling — Establishing the Kinome-Wide Landscape

The foundational step in any selectivity assessment is to understand the compound's intrinsic inhibitory activity against a large, representative panel of purified kinases. This approach provides a rapid, cost-effective method to identify primary targets, uncover broad selectivity patterns, and inform initial structure-activity relationships (SAR).[9][10]

Causality of Experimental Choice:

We begin with a broad biochemical screen to cast the widest possible net. This method isolates the interaction between the compound and a panel of purified kinases, removing the complexities of cellular uptake, efflux, and metabolism. This allows for a direct comparison of inhibitory potency across a significant portion of the kinome under standardized assay conditions. Commercial services or pre-formatted kits, such as the ADP-Glo™ Kinase Assay, provide a robust and validated platform for this purpose.[9][11]

Experimental Protocol: Large-Panel Kinase Activity Screen (ADP-Glo™ Assay Format)
  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in 100% DMSO. Create a working concentration (e.g., 100 µM) for screening.

  • Assay Plate Setup: Utilize a multi-well plate (e.g., 384-well) format. Dispense the test compound to a final concentration of 1 µM into the assay wells containing kinase reaction buffer. Include vehicle control (DMSO) and a known potent inhibitor for each kinase as positive controls.

  • Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate/ATP mix to each well to initiate the phosphorylation reaction.[12] Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant and comparable data.[13]

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control for each kinase.

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background))

Visualization: High-Throughput Kinase Screening Workflow```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (10 mM in DMSO) Dispense Dispense Compound (e.g., 1 µM final) Compound->Dispense KinasePanel Kinase Panel Plates (Enzyme + Substrate) KinasePanel->Dispense Incubate Initiate & Incubate (Kinase Reaction) Dispense->Incubate Terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate->Terminate Detect Add Detection Reagent (Convert ADP to Light) Terminate->Detect Read Read Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate Profile Generate Selectivity Profile Calculate->Profile

Caption: Workflow for determining target engagement using CETSA.

Hypothetical Data: CETSA and ITDRFCETSA Results
TargetTm (Vehicle)Tm (10 µM Cmpd)Thermal Shift (ΔTm)ITDRFCETSA IC50
CDK2 52.5°C58.0°C+5.5°C 150 nM
GSK3β 55.0°C59.5°C+4.5°C 210 nM
HPK1 49.0°C50.5°C+1.5°C1.2 µM
MAPK161.0°C61.2°C+0.2°C>30 µM

This hypothetical CETSA data validates CDK2 and GSK3β as strong intracellular targets, showing significant thermal stabilization and potent cellular IC50 values. HPK1 shows weaker engagement, and MAPK1 is confirmed as a non-target in the cellular context.

Phase 3: Chemical Proteomics — Unbiased Target Deconvolution

While panel screens are broad, they are inherently biased towards the kinases included in the panel. Chemical proteomics techniques, such as the Kinobeads platform, offer an unbiased, affinity-based approach to identify the full spectrum of protein targets directly from a native cell lysate. [14][15]

Causality of Experimental Choice:

The Kinobeads assay is performed as a competitive binding experiment. A mixture of non-selective kinase inhibitors is immobilized on beads to capture a large portion of the kinome from a cell lysate. [16]By pre-incubating the lysate with our free test compound, we can identify its specific targets by observing which kinases are competed off the beads in a dose-dependent manner. This method is crucial for discovering unexpected off-targets that were not present in the initial biochemical panel and for confirming on-targets in a competitive format using endogenous, post-translationally modified proteins. [14][17]

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation: Prepare a large-scale native cell lysate from a relevant cell line or a combination of cell lines to maximize kinome coverage. [16]2. Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (or vehicle) for a set time (e.g., 1 hour).

  • Kinobeads Enrichment: Add the Kinobeads slurry to each lysate aliquot and incubate to allow for the affinity capture of kinases not bound by the free compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, plot its relative abundance in the pulldown versus the free compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of compound required to prevent 50% of the kinase from binding to the beads.

Visualization: Kinobeads Competition Binding Workflow

G cluster_prep Lysate & Compound Incubation cluster_pulldown Affinity Pulldown cluster_analysis MS Analysis Lysate Prepare Native Cell Lysate Incubate Incubate Lysate with Dose-Response of Cmpd Lysate->Incubate AddBeads Add Kinobeads Incubate->AddBeads Enrich Enrich Unbound Kinases AddBeads->Enrich Wash Wash Beads Enrich->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Proteins & Determine EC50 LCMS->Quantify

Caption: Workflow for unbiased target profiling using Kinobeads.

Synthesizing the Data: A Final Comparative Analysis

The true power of this three-phase approach lies in the integration of data from each orthogonal method. By comparing the results, we can build a high-confidence profile of the compound's selectivity and mechanism of action.

Consolidated Selectivity Profile of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
TargetBiochemical IC50Cellular (CETSA) IC50Proteomic (Kinobeads) EC50Conclusion
CDK2 25 nM150 nM180 nMValidated Primary On-Target
GSK3β 30 nM210 nM250 nMValidated Primary On-Target
HPK1 120 nM1.2 µM1.5 µMValidated Secondary Target
DDR1 Not in PanelNot Tested450 nM Newly Identified Off-Target
ABL1>10 µM>30 µM>30 µMConfirmed Non-Target

Interpretation of Results:

  • On-Target Validation: The data from all three phases consistently identify CDK2 and GSK3β as primary targets. The shift in potency from biochemical (nM) to cellular (low µM) is expected and reflects factors like cell permeability and intracellular ATP competition.

  • Discovery of Novel Off-Targets: The Kinobeads experiment was critical in identifying DDR1 as a previously unknown off-target with sub-micromolar potency. This target was not included in the initial screening panel, highlighting the importance of an unbiased approach. [17]* Building a Complete Picture: The combined data provides a robust and actionable selectivity profile. We can confidently state that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a potent dual inhibitor of CDK2 and GSK3β, with a notable off-target activity on DDR1. This knowledge is crucial for interpreting results from cellular phenotype assays and for guiding future medicinal chemistry efforts to either eliminate the DDR1 activity or explore its potential therapeutic benefit.

By systematically applying these complementary methodologies, researchers can move beyond simple IC50 values to build a deep and functionally relevant understanding of a kinase inhibitor's selectivity, ensuring a more confident and informed progression through the drug discovery pipeline.

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of modern drug discovery, particularly in oncology, protein kinases remain premier therapeutic targets.[1] The pyrazolo[3,4-b]pyridine sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain premier therapeutic targets.[1] The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure, forming the core of numerous inhibitors targeting a wide range of kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Topoisomerase II.[2][3][4][5][6] This guide focuses on a representative molecule, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (hereafter referred to as "CMPP"), to establish a rigorous, data-driven framework for assessing its kinase cross-reactivity.

Achieving inhibitor selectivity is a formidable challenge due to the highly conserved ATP-binding pocket across the human kinome.[7][8][9][10] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][11] Therefore, a comprehensive and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of strategic drug development. This guide provides an objective comparison of methodologies and presents a hypothetical, yet plausible, cross-reactivity profile for CMPP against established kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Designing a Robust Cross-Reactivity Study

The goal is to build a self-validating experimental plan that moves from broad screening to deep mechanistic validation. Our strategy for profiling CMPP involves a tiered approach, starting with a wide net (kinome scanning) and progressively focusing on confirming and quantifying key interactions in a cellular context.

Rationale for Comparator Compound Selection

To contextualize the selectivity profile of CMPP, we must compare it against benchmarks with known properties. The choice of comparators should reflect a spectrum of selectivity:

  • Staurosporine: A notoriously promiscuous kinase inhibitor. It serves as a positive control for broad kinase inhibition, establishing the upper limit of cross-reactivity.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for clinical use. It represents a clinically successful example of controlled polypharmacology.

  • Larotrectinib: A highly selective TRK inhibitor.[12] It serves as a benchmark for a highly specific, "clean" inhibitor profile, representing the ideal for targeted therapy.

The Multi-Pronged Assay Strategy

No single assay can provide a complete picture of a compound's selectivity. We will employ an orthogonal, three-pronged approach to build a trustworthy dataset:

  • Broad-Panel Kinome Scanning: To rapidly assess interactions across the human kinome in vitro.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement within the complex milieu of a living cell, providing crucial data on bioavailability and target accessibility.[13][14][15][16]

  • Orthogonal Dose-Response Enzymatic Assays: To validate primary targets and significant off-targets identified in the initial screen with precise IC50 determination.

This integrated workflow ensures that our findings are not artifacts of a single experimental system.

Caption: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Part 2: Experimental Methodologies

Protocol: Kinome-Wide Competition Binding Assay

This initial screen provides a broad view of the inhibitor's interactions across the kinome. We will utilize a well-established platform like the Eurofins DiscoverX KINOMEscan® scanMAX® panel, which covers over 468 kinases.[17][18]

Principle: This is an in vitro competition binding assay. An immobilized kinase is incubated with a tagged ligand that binds to the active site. The test compound (CMPP) is added, and its ability to displace the tagged ligand is measured, typically via qPCR. A reduction in the tagged ligand signal indicates that the test compound has bound to the kinase.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize CMPP, Staurosporine, Sunitinib, and Larotrectinib in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Prepare a working solution for a final assay concentration of 1 µM for each compound. This concentration is a standard starting point for identifying meaningful interactions.[19]

  • Assay Execution (as per Manufacturer's Protocol):

    • Kinases are individually expressed as fusions with a DNA tag.

    • The kinase-DNA tag fusion is affinity-captured on a solid support.

    • The test compound and a reference ligand are added.

    • After equilibration, unbound material is washed away.

    • The amount of kinase-ligand complex remaining is measured by quantifying the DNA tag using qPCR.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl) , where a lower percentage indicates stronger binding. %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100 A common threshold for a significant "hit" is %Ctrl < 35.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a compound engages its intended target inside intact cells.[15][20] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14]

Principle: Intact cells are treated with the compound, then heated. Unfolded, aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry. Increased thermal stability in the presence of the compound confirms target engagement.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., MV4-11, an AML cell line where a hypothetical target like FLT3 is relevant) to ~80% confluency.

  • Compound Treatment: Treat cells with CMPP (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., FLT3) and a control protein (e.g., GAPDH) using Western Blotting.

  • Data Analysis: Plot the band intensity for the target protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.

Part 3: Comparative Data Analysis (Hypothetical Results)

The following data are illustrative, designed to demonstrate how results would be interpreted and compared.

Table 1: Kinome Scan Results (% Control at 1 µM)

This table summarizes hypothetical binding data for CMPP and comparator compounds against a selection of kinases. A lower value signifies stronger binding. Hits (%Ctrl < 35) are highlighted.

Kinase TargetCMPP Staurosporine Sunitinib Larotrectinib Kinase Family
TRKA 5 1 652 RTK
TRKB 8 1 723 RTK
TRKC 12 2 704 RTK
FLT3 28 4 15 95RTK
VEGFR2 853 8 98RTK
CDK2 921 30 100CMGC
SRC 455 25 91TK
ABL1 986 8899TK

Interpretation:

  • CMPP: This hypothetical profile suggests CMPP is a potent inhibitor of TRK family kinases (TRKA/B/C) and shows a secondary, but significant, interaction with FLT3. It appears highly selective against other kinases like VEGFR2, CDK2, and ABL1.

  • Staurosporine: As expected, it shows potent, indiscriminate binding across all tested kinases, confirming its promiscuous nature.

  • Sunitinib: The data reflects its known multi-targeted profile, with strong hits on VEGFR2, FLT3, SRC, and CDK2.

  • Larotrectinib: The profile demonstrates exceptional selectivity, with potent binding only to the TRK family kinases, serving as the "gold standard" for a clean inhibitor.

Table 2: IC50 Values for Validated Hits (nM)

Following the kinome scan, dose-response assays would be performed to determine the potency (IC50) for the primary hits.

Kinase TargetCMPP IC50 (nM) Larotrectinib IC50 (nM)
TRKA 56< 20
TRKB 75< 20
TRKC 98< 20
FLT3 450> 10,000

Interpretation:

The IC50 data confirms the kinome scan results. CMPP is a potent, nanomolar inhibitor of TRKA, with slightly less potency against TRKB and TRKC.[12] The off-target activity on FLT3 is confirmed but is significantly weaker (nearly 8-fold less potent) than its primary TRKA target. This quantitative data is crucial for predicting the therapeutic window and potential off-target effects at therapeutic concentrations.

Part 4: Visualizing Pathways and Relationships

Understanding the potential impact of cross-reactivity requires placing the targets within their biological context.

Signaling_Pathway cluster_TRK Primary Target Pathway cluster_FLT3 Off-Target Pathway TRKA TRKA PI3K_Akt PI3K/Akt Pathway TRKA->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway TRKA->Ras_MAPK Activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Proliferation Proliferation Ras_MAPK->Proliferation Promotes FLT3 FLT3 STAT5 STAT5 Pathway FLT3->STAT5 Activates STAT5->Proliferation Promotes CMPP CMPP CMPP->TRKA Inhibits (Potent) CMPP->FLT3 Inhibits (Weak)

Caption: Potential signaling impact of CMPP's on- and off-target activities.

Conclusion and Forward Look

This guide outlines a comprehensive, multi-tiered strategy for evaluating the cross-reactivity of the novel kinase inhibitor, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (CMPP). The hypothetical data presented positions CMPP as a potent and relatively selective TRK inhibitor with weak, secondary activity against FLT3.

This profile is favorable when compared to the promiscuous Staurosporine and the multi-targeted Sunitinib, and while not as "clean" as the highly selective Larotrectinib, it represents a promising starting point for a lead optimization campaign. The key takeaway for drug development professionals is the necessity of an integrated, orthogonal approach. Relying on a single in vitro screen is insufficient; validation of target engagement in a cellular context via methods like CETSA is critical to making informed decisions.[16]

Future work would involve cellular assays to determine if the weak FLT3 inhibition translates to a functional effect at concentrations required for TRK inhibition, and subsequent structure-activity relationship (SAR) studies to further enhance selectivity and potency.

References

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Validation

A Comparative Analysis of the Therapeutic Index of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and Its Analogs in Preclinical Research

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of a specific derivative, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, in comparison to other structurally related analogs. The therapeutic index, a critical parameter in drug development, represents the ratio between the toxic dose and the therapeutic dose of a drug, offering a quantitative measure of its safety margin.[4]

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the causal relationships behind experimental design, uphold the principles of self-validating protocols, and be grounded in authoritative scientific literature.

Introduction to Pyrazolo[3,4-b]pyridines and the Significance of Therapeutic Index

The 1H-pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases, making it a versatile scaffold for interacting with various biological targets.[5] Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[2][3][6] 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a specific analog within this class. While detailed public data on its therapeutic index is limited, we can establish a robust methodology for its evaluation by examining related compounds.

The therapeutic index is a cornerstone of drug development, as a narrow TI indicates that the dose required for therapeutic effect is close to the dose that causes toxicity, posing a significant clinical challenge.[7] A key objective in drug discovery is to identify compounds with a wide therapeutic index, ensuring both efficacy and patient safety.[4]

Conceptual Framework for Therapeutic Index Determination

The determination of a therapeutic index is a multi-faceted process involving both in vitro and in vivo studies to establish efficacy and toxicity profiles.

Efficacy Assessment (ED50/EC50)

The effective dose 50 (ED50) or effective concentration 50 (EC50) is the concentration of a drug that produces a therapeutic effect in 50% of the population or a 50% maximal response in a cellular assay. For a compound like 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, which belongs to a class with known anticancer properties, efficacy is often initially assessed through in vitro cytotoxicity against cancer cell lines.

Toxicity Assessment (LD50/TD50)

The lethal dose 50 (LD50) or toxic dose 50 (TD50) is the dose of a drug that is lethal to 50% of a test population or causes toxicity in 50% of the population, respectively. These values are typically determined through in vivo studies in animal models.

Calculating the Therapeutic Index

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose:

TI = LD50 / ED50 or TI = TD50 / ED50

A higher TI is indicative of a safer drug.

Experimental Workflow for Evaluating Therapeutic Index

The following sections detail the step-by-step methodologies for assessing the therapeutic index of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and its alternatives.

In Vitro Efficacy Assessment: Cytotoxicity Assays

The initial step is to determine the in vitro efficacy of the compounds against relevant cancer cell lines. This provides the EC50 value, a crucial component of the TI calculation.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture the selected cancer cell lines (e.g., A549 - lung, HCT-116 - colon) in appropriate media and conditions until they reach 80-90% confluency.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and its analogs. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the EC50 value.

Diagram: In Vitro Cytotoxicity Workflow

G cluster_0 Cell Preparation cluster_1 Treatment & Incubation cluster_2 MTT Assay & Data Analysis Culture Cancer Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Compound Serial Dilutions Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate EC50 Read->Analyze

Caption: Workflow for determining the EC50 value using an MTT assay.

Mechanism of Action Studies

Understanding the mechanism of action can provide context for the observed efficacy. For pyrazolo[3,4-b]pyridines, known mechanisms include kinase inhibition and topoisomerase inhibition.[1][8]

Example Protocol: Topoisomerase IIα Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the reaction mixtures. Include a known inhibitor (e.g., etoposide) as a positive control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase IIα will result in a decrease in the amount of relaxed DNA.

Diagram: Signaling Pathway Inhibition

G Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Topoisomerase_IIa Topoisomerase IIα Pyrazolo_Pyridine->Topoisomerase_IIa Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_IIa->DNA_Replication Regulates Apoptosis Apoptosis Topoisomerase_IIa->Apoptosis Induces (when inhibited)

Caption: Inhibition of Topoisomerase IIα by a pyrazolo[3,4-b]pyridine derivative.

In Vivo Toxicity Assessment: Acute Toxicity Studies

To determine the LD50, acute toxicity studies are conducted in animal models, typically rodents.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Calculation: Continue this sequential dosing until enough data points are collected to calculate the LD50 using appropriate statistical methods (e.g., Probit analysis).

Comparative Data Analysis

The following tables present hypothetical yet representative data for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and two alternative pyrazolo[3,4-b]pyridine analogs. This data is for illustrative purposes to demonstrate the evaluation process.

Table 1: In Vitro Efficacy (EC50) Against Cancer Cell Lines

CompoundEC50 (µM) - A549 (Lung Cancer)EC50 (µM) - HCT-116 (Colon Cancer)
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 5.23.8
Alternative 1 (e.g., Compound 8c from[1]) 1.50.72[9]
Alternative 2 (e.g., a TRK inhibitor analog[10]) 8.912.4

Table 2: In Vivo Acute Toxicity (LD50) in Mice

CompoundLD50 (mg/kg, oral)
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 250
Alternative 1 100
Alternative 2 500

Table 3: Calculated Therapeutic Index

CompoundTherapeutic Index (LD50/EC50 - HCT-116)
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine 65.8
Alternative 1 138.9
Alternative 2 40.3

Interpretation and Discussion

Based on the illustrative data:

  • Alternative 1 demonstrates the highest potency in vitro (lowest EC50). However, it also exhibits greater toxicity (lower LD50). Despite this, it possesses the most favorable therapeutic index, suggesting a potentially wider safety margin at therapeutic doses.

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine shows moderate efficacy and toxicity, resulting in a good therapeutic index.

  • Alternative 2 is the least toxic compound but also the least potent, leading to the narrowest therapeutic index.

This analysis underscores the importance of considering both efficacy and toxicity in parallel. A compound with high potency is not necessarily superior if it is accompanied by high toxicity that results in a narrow therapeutic window.

Conclusion

The evaluation of the therapeutic index is a critical and multi-step process in drug discovery and development. While specific data for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is not extensively available in the public domain, this guide provides a comprehensive and scientifically grounded framework for its assessment and comparison with other pyrazolo[3,4-b]pyridine analogs. By systematically determining in vitro efficacy and in vivo toxicity, researchers can make informed decisions about which lead compounds to advance in the drug development pipeline, ultimately aiming for novel therapeutics with both high efficacy and a favorable safety profile.

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Sources

Comparative

A Head-to-Head Comparison of Novel Pyrazolo[3,4-b]pyridine-Based Mps1 Inhibitors and Established CDK4/6 Inhibitors in Oncology

In the landscape of precision oncology, the targeting of cell cycle kinases has emerged as a cornerstone of modern cancer therapy. While established drugs like CDK4/6 inhibitors have revolutionized the treatment of certa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of precision oncology, the targeting of cell cycle kinases has emerged as a cornerstone of modern cancer therapy. While established drugs like CDK4/6 inhibitors have revolutionized the treatment of certain cancers, the quest for novel agents with improved efficacy and distinct mechanisms of action is relentless. This guide provides a detailed head-to-head comparison of a promising investigational agent, a pyrazolo[3,4-b]pyridine-based Mps1 inhibitor, with the established CDK4/6 inhibitors, Palbociclib and Abemaciclib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.

Introduction to the Targets: Mps1 and CDK4/6

Cell cycle progression is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key players in this process are cyclin-dependent kinases (CDKs) and mitotic checkpoint kinases like Monopolar spindle kinase 1 (Mps1).

  • Mps1 (Monopolar Spindle Kinase 1): A key component of the spindle assembly checkpoint (SAC), Mps1 ensures the fidelity of chromosome segregation during mitosis.[1] Its over-expression in various cancers makes it an attractive therapeutic target. Inhibition of Mps1 leads to mitotic arrest and subsequent cell death in cancer cells.

  • CDK4/6 (Cyclin-Dependent Kinase 4 and 6): These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle.[2] By phosphorylating the retinoblastoma protein (Rb), they initiate the process of DNA replication. Inhibitors of CDK4/6 induce a G1 cell cycle arrest, thereby halting tumor cell proliferation.

Mechanism of Action: A Tale of Two Checkpoints

The pyrazolo[3,4-b]pyridine-based Mps1 inhibitor and CDK4/6 inhibitors target distinct phases of the cell cycle, leading to different cellular outcomes.

Pyrazolo[3,4-b]pyridine-Based Mps1 Inhibitor

This class of compounds acts as ATP-competitive inhibitors of Mps1 kinase.[1] By blocking the kinase activity of Mps1, they disrupt the spindle assembly checkpoint, leading to premature exit from mitosis, chromosome missegregation, and ultimately, apoptotic cell death.

Mps1_Inhibitor_Pathway cluster_0 Mitosis cluster_1 Mps1 Inhibition Mps1_active Active Mps1 SAC Spindle Assembly Checkpoint Mps1_active->SAC Activates Anaphase Proper Chromosome Segregation Mps1_inhibitor Pyrazolo[3,4-b]pyridine Mps1 Inhibitor Mps1_inactive Inactive Mps1 Mps1_inhibitor->Mps1_inactive Inhibits SAC_inactive Inactive SAC Mps1_inactive->SAC_inactive Leads to Mitotic_catastrophe Mitotic Catastrophe & Apoptosis SAC_inactive->Mitotic_catastrophe Results in

Caption: Mps1 inhibitor signaling pathway.

Established CDK4/6 Inhibitors (Palbociclib, Abemaciclib)

Palbociclib and Abemaciclib are selective, reversible inhibitors of CDK4 and CDK6. By preventing the phosphorylation of Rb, they maintain the Rb-E2F complex, which in turn blocks the transcription of genes required for S-phase entry. This results in a G1-phase cell cycle arrest.

CDK46_Inhibitor_Pathway cluster_0 G1 Phase Progression cluster_1 CDK4/6 Inhibition CyclinD_CDK46 Cyclin D-CDK4/6 pRb p-Rb CyclinD_CDK46->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Binds & Inhibits S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates G1_S_transition G1-S Transition S_phase_genes->G1_S_transition CDK46_inhibitor Palbociclib/ Abemaciclib CyclinD_CDK46_inactive Inactive Cyclin D-CDK4/6 CDK46_inhibitor->CyclinD_CDK46_inactive Inhibits Rb_active Active Rb CyclinD_CDK46_inactive->Rb_active Maintains G1_arrest G1 Arrest Rb_active->G1_arrest Leads to

Caption: CDK4/6 inhibitor signaling pathway.

Preclinical Performance: A Comparative Analysis

The preclinical efficacy of the investigational Mps1 inhibitor and the established CDK4/6 inhibitors has been evaluated in various cancer cell lines and in vivo models.

In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the compounds in representative cancer cell lines.

CompoundTargetCell LineIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Mps1 Inhibitor (Compound 31) Mps1MDA-MB-4682.596 (kinase inhibition)[1]
MV4-11Potent Inhibition[1]
Palbociclib (Ibrance) CDK4/6MDA-MB-468180[2]
Abemaciclib (Verzenio) CDK4/6MDA-MB-46833[2]

Data presented is a compilation from cited sources and may vary based on experimental conditions.

The pyrazolo[3,4-b]pyridine-based Mps1 inhibitor demonstrates potent kinase inhibition at a low nanomolar concentration.[1] While a direct comparison of kinase IC50 to cellular IC50 requires caution, the data suggests a high on-target potency.

In Vivo Efficacy

In a MDA-MB-468 xenograft mouse model, the pyrazolo[3,4-b]pyridine Mps1 inhibitor (Compound 31) demonstrated significant antitumor efficacy with no obvious toxicity.[1] Both Palbociclib and Abemaciclib have also shown robust tumor growth inhibition in various breast cancer xenograft models, which has been foundational to their clinical development and approval.

Experimental Protocols

The following are standardized protocols for key experiments used in the evaluation of these kinase inhibitors.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of its target kinase.

Kinase_Assay_Workflow Start Start Prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_reagents Incubate Incubate Kinase and Inhibitor Prepare_reagents->Incubate Initiate_reaction Add Substrate and ATP Incubate->Initiate_reaction Incubate_reaction Incubate at 37°C Initiate_reaction->Incubate_reaction Stop_reaction Stop Reaction Incubate_reaction->Stop_reaction Detect_signal Detect Phosphorylated Substrate (e.g., Luminescence) Stop_reaction->Detect_signal Analyze_data Calculate IC50 Detect_signal->Analyze_data End End Analyze_data->End

Caption: General kinase inhibition assay workflow.

Protocol:

  • Reagent Preparation: Recombinant Mps1 or CDK4/6-cyclin D1 enzyme, a suitable peptide substrate, ATP, and the test compound are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Reaction Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Signal Detection: The amount of phosphorylated substrate is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal is read on a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine-based Mps1 inhibitor represents a novel and potent approach to targeting cell cycle dysregulation in cancer. Its distinct mechanism of action, focused on the mitotic checkpoint, offers a potential therapeutic window, particularly in cancers that are resistant or refractory to G1-phase inhibitors. While CDK4/6 inhibitors have established a significant clinical benefit, the emergence of resistance necessitates the development of new therapeutic strategies.

A head-to-head comparison of preclinical data suggests that Mps1 inhibitors can achieve potent anticancer effects, warranting further investigation. Future studies should focus on elucidating the precise molecular determinants of sensitivity to Mps1 inhibition, exploring combination therapies with established agents, and advancing the most promising candidates into clinical trials. The continued exploration of novel pyrazolopyridine derivatives and other kinase inhibitors will undoubtedly expand the arsenal of targeted therapies for cancer patients.

References

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10.4236/ojmc.2012.23010. [Link]

  • Various Authors. (2023). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Substances. [Link]

  • Zhang, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Abida, W., et al. (2020). A Review of the Development and Use of CDK4/6 Inhibitors in Oncology. Annals of Oncology, 31(11), 1489-1500. [Link]

  • El-Sayed, N. A. E. F., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 1. [Link]

  • Alvarez-Machancoses, O., & Iañez, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6237. [Link]

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 725-734. [Link]

  • ClinicalTrials.gov. (2000). Pyrazoloacridine Followed by Radiation Therapy in Treating Adults With Newly Diagnosed Supratorial Glioblastoma Multiforme. [Link]

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Validation

A Comparative Guide to Confirming Target Engagement of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in Cellular Models

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds its intended target within the complex milieu of a cell is a cornerstone of preclinical development. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds its intended target within the complex milieu of a cell is a cornerstone of preclinical development. This guide provides an in-depth comparison of two robust, label-free methodologies for confirming the cellular target engagement of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heterocyclic compound representative of a scaffold frequently employed in kinase inhibitor discovery.[1][2][3] While the specific target of this molecule may vary, the principles and techniques discussed herein are broadly applicable. For the purpose of this guide, we will consider a hypothetical scenario where "Target X," a cellular kinase, is the putative target.

This guide will navigate the causality behind experimental choices, presenting self-validating protocols and grounding key claims in authoritative sources. We will compare the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, followed by an essential downstream functional assay to correlate target binding with cellular activity.

Section 1: The Principle of Target Engagement and Method Selection

Target engagement assays are designed to measure the direct physical interaction between a drug and its protein target within a cellular environment.[4] This confirmation is critical to ensure that the observed phenotypic effects of a compound are a direct result of its interaction with the intended target.[5][6] The choice of assay depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput.

Here, we compare two powerful techniques:

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[7][8][9]

  • Drug Affinity Responsive Target Stability (DARTS): This assay is based on the concept that a small molecule binding to a protein can protect it from proteolytic degradation.[10][11][12][13]

Both methods are advantageous as they do not require modification of the compound, thus preserving its native binding characteristics.[12][14]

Logical Workflow for Target Engagement Confirmation

The following diagram illustrates a logical workflow for confirming the target engagement of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Target Engagement Workflow cluster_0 Biophysical Confirmation of Binding cluster_1 Functional Confirmation of Activity CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay Downstream Kinase Activity Assay CETSA->Kinase_Assay Correlate Binding with Function DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Kinase_Assay Correlate Binding with Function

Caption: A logical workflow for confirming target engagement, starting with biophysical assays and followed by functional validation.

Section 2: Comparative Analysis of CETSA and DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein.[7][8][9]Ligand binding protects the target protein from proteolysis.[10][11][12][13]
Experimental Steps 1. Treat cells with compound. 2. Heat cell lysates or intact cells to a range of temperatures. 3. Separate soluble and aggregated proteins. 4. Detect soluble target protein by Western blot.[7][8]1. Treat cell lysate with compound. 2. Digest with a protease (e.g., pronase, trypsin). 3. Stop digestion. 4. Analyze protein degradation by SDS-PAGE or Western blot.[10][11]
Strengths - Can be performed in intact cells, providing a more physiologically relevant context.[9][15] - Applicable to a wide range of targets, including membrane proteins.[15]- Relatively quick and straightforward protocol.[12][14] - Does not require specialized equipment for heating.
Limitations - Requires careful optimization of the heating step.[16] - Some proteins may not exhibit a clear thermal shift upon ligand binding.- Primarily performed on cell lysates, which may not fully recapitulate the cellular environment.[13] - The choice and concentration of protease are critical and require optimization.[10]
Key Consideration The melting temperature of the target protein must be within a detectable range.The target protein must be susceptible to proteolysis in its unbound state.

Section 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[7][8][9]

Objective: To determine if 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine increases the thermal stability of Target X in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 70-80% confluency.

    • Treat cells with varying concentrations of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody for Target X.[17][18][19]

    • A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

Data Interpretation: A positive result is indicated by a higher amount of soluble Target X at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples. This generates a "thermal shift" in the melting curve.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol is based on established DARTS procedures.[10][11][12][13]

Objective: To determine if 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine protects Target X from proteolytic degradation in cell lysates.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) containing protease inhibitors.[13]

    • Clarify the lysate by centrifugation and determine the protein concentration. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).[10]

  • Compound Incubation:

    • Incubate the cell lysate with varying concentrations of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine or vehicle (DMSO) for 1 hour at room temperature.[11]

  • Protease Digestion:

    • Add a protease, such as pronase or trypsin, to the lysates at an optimized concentration.[11] The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the vehicle-treated sample.[10]

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.[14]

  • SDS-PAGE and Western Blot Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody for Target X.[10][11] A non-target protein should be used as a negative control to demonstrate the specificity of the protection.

Data Interpretation: A positive result is indicated by a stronger band for Target X in the compound-treated lanes compared to the vehicle-treated lane, demonstrating protection from proteolysis.

Section 4: Downstream Functional Validation - Kinase Activity Assay

Confirming that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine binds to Target X is the first step. The next is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of its kinase activity.[20]

Signaling Pathway Context

Kinases are crucial components of signaling pathways that regulate a multitude of cellular processes.[21] The inhibition of a kinase is expected to modulate the phosphorylation of its downstream substrates.

Kinase Signaling Pathway Compound 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine TargetX Target X (Kinase) Compound->TargetX Binds and Inhibits pSubstrate Phosphorylated Substrate TargetX->pSubstrate Phosphorylates Substrate Downstream Substrate CellularResponse Cellular Response pSubstrate->CellularResponse Initiates

Caption: A simplified diagram showing the inhibition of a kinase (Target X) by the compound, leading to a decrease in substrate phosphorylation.

Protocol 3: In-Cell Western or Luminescence-Based Kinase Assay

Objective: To measure the inhibitory effect of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on the activity of Target X in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat cells with a serial dilution of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine for a defined period. Include a positive control inhibitor if available.[21][22][23]

  • Lysis and Detection:

    • Lyse the cells and measure the levels of the phosphorylated downstream substrate of Target X using a phospho-specific antibody in an ELISA, In-Cell Western, or a luminescence-based assay format that quantifies ADP production as a measure of kinase activity.[21][22][24]

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal or total protein content.

    • Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

Data Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate confirms that the binding of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine to Target X results in the functional inhibition of its kinase activity.

Section 5: Conclusion and Future Directions

This guide has provided a comparative framework for confirming the cellular target engagement of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. Both CETSA and DARTS are powerful, label-free methods for demonstrating direct target binding. The choice between them will depend on the specific characteristics of the target protein and the experimental context.

Crucially, biophysical confirmation of target engagement should always be linked to a functional cellular outcome. By integrating target engagement studies with downstream functional assays, researchers can build a robust and compelling case for the mechanism of action of their compound, a critical step in the journey of drug discovery and development.[6]

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. [Link]

  • Target identification using drug affinity responsive target stability (DARTS) - PMC - NIH. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • BioAssay Systems Kinase. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Target Engagement Assays - DiscoverX. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. - ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Determining target engagement in living systems - PMC - NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Western Blot Protocol | OriGene Technologies Inc.. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]

  • 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a heterocyclic compound often utilized in pharmaceutical research and development. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding that empowers you to manage this chemical waste with confidence and precision.

I. Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a solid compound with the following key hazard classifications:

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.
Serious Eye Irritation (Category 2)GHS07H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)GHS07H335: May cause respiratory irritation.
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed.

This data is synthesized from various supplier Safety Data Sheets (SDS).

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested. These hazards dictate the stringent personal protective equipment (PPE) and handling procedures that must be followed.

II. Immediate Safety and Personal Protective Equipment (PPE)

Your first line of defense is a proactive approach to safety. Adherence to proper PPE protocols is non-negotiable.

A. Engineering Controls: All handling and preparation for the disposal of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure the fume hood has adequate airflow.

B. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Double-gloving with powder-free nitrile gloves is recommended.[2] This provides a robust barrier against dermal absorption.[1][2] Should the outer glove become contaminated, it can be safely removed and replaced without compromising the inner layer of protection.[2]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Lab Coat/Gown: A long-sleeved, buttoned lab coat is essential to protect your skin and personal clothing from contamination.[1] For larger quantities or in the event of a spill, a chemical-resistant gown is advisable.

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is typically not required. However, in the case of a spill or when handling larger quantities where dust or aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is necessary.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

DisposalWorkflow Disposal Decision Workflow for 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_spill Spill Response cluster_final_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type spill Spill Occurs fume_hood->spill solid_waste Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid container_solid Select Labeled, Compatible Solid Waste Container solid_waste->container_solid container_liquid Select Labeled, Compatible Liquid Waste Container liquid_waste->container_liquid segregation Segregate from Incompatible Wastes (e.g., strong oxidizers) container_solid->segregation container_liquid->segregation storage Store in Satellite Accumulation Area segregation->storage assess_spill Assess Spill Size & Risk spill->assess_spill small_spill Minor Spill assess_spill->small_spill < 1g, manageable large_spill Major Spill assess_spill->large_spill > 1g or unmanageable cleanup_small Cleanup with Spill Kit small_spill->cleanup_small evacuate Evacuate & Alert EHS large_spill->evacuate spill_waste Collect Spill Debris in Labeled Container cleanup_small->spill_waste spill_waste->storage pickup Arrange for Hazardous Waste Pickup with EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for handling and disposing of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

III. Step-by-Step Disposal Procedures

A. Waste Container Selection and Labeling:

  • Container Compatibility: All chemical waste must be collected in containers that are compatible with the waste they contain. For solid 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and contaminated solid waste (e.g., weighing paper, gloves, pipette tips), a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[4][5] For liquid waste containing this compound, use a glass or compatible plastic bottle.[6] Never use food-grade containers.[4]

  • Labeling: Proper labeling is critical for safety and regulatory compliance. The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine".[7][8] If it is a solution, list all components and their approximate percentages.[4] The label should also include the date the waste was first added to the container.

B. Collection of Solid Waste:

  • Pure Compound: Unused or expired 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine should be disposed of in its original container if possible, with a hazardous waste label affixed. If transferring, do so carefully within a fume hood to avoid generating dust.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed directly into the designated solid hazardous waste container.

  • Empty Containers: The original container of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being discarded as regular lab glass. The rinsate must be collected as hazardous liquid waste.[5]

C. Collection of Liquid Waste:

  • Solutions: Collect all solutions containing 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in a designated hazardous waste container.

  • Segregation: It is crucial to segregate waste streams to prevent dangerous reactions. Do not mix 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine waste with incompatible chemicals, particularly strong oxidizing agents.[9][10] Maintain separate waste containers for different classes of chemicals (e.g., halogenated and non-halogenated solvents).[11]

D. Storage of Hazardous Waste:

  • Satellite Accumulation Area (SAA): Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[7][12]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4][8] Do not leave funnels in open containers.

E. Arranging for Final Disposal:

Once the waste container is full (leaving about 10% headspace for expansion) or if the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Follow your institution's specific procedures for requesting a waste pickup.

IV. Spill Management Procedures

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

A. Minor Spill (less than 1 gram of solid, contained):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section II.

  • Cleanup:

    • Gently cover the spill with an absorbent material from a chemical spill kit to prevent the solid from becoming airborne.[13][14]

    • Carefully sweep the absorbed material into a plastic dustpan, taking care not to create dust.[13][14]

    • Place the collected material into a designated hazardous waste bag or container.[14][15]

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., methanol or acetone), then with soap and water. Place all cleanup materials into the hazardous waste container.[13]

  • Label and Dispose: Seal and label the spill cleanup waste as "Hazardous Waste - Spill Debris of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine" and dispose of it through the hazardous waste stream.[15]

B. Major Spill (more than 1 gram, or any spill you are not comfortable cleaning up):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.[15]

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Do Not Attempt to Clean Up: Allow trained emergency personnel to handle the cleanup.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, contributing to a culture of safety and environmental responsibility within your laboratory.

References

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. When handling novel or specialized reagents like 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. When handling novel or specialized reagents like 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, a thorough and proactive approach to safety is not just a regulatory requirement—it is a scientific necessity. This guide is structured to provide you with the essential, actionable information needed to handle this compound with confidence and care, ensuring the integrity of your work and the safety of your team.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this class of compounds are related to irritation and potential toxicity upon exposure.[3] Based on data from close structural analogs, we can anticipate the following risks.[4][5]

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[4][5]Dermal (Skin Contact)
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage.[4][5]Ocular (Eye Contact)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or aerosols can lead to coughing and irritation of the respiratory tract.[5]Inhalation
Acute Toxicity (Oral) May be harmful if swallowed.[4]Ingestion

It is crucial to handle this compound as a substance of unknown toxicity, applying stringent controls to minimize any potential for exposure.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is mandatory to prevent exposure through the primary routes identified above. The following table outlines the minimum required PPE for handling 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Protection TypeSpecific RecommendationsRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields are mandatory.[4] A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Standard prescription glasses are insufficient.[7] Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact.No single glove material is impervious to all chemicals indefinitely.[6] For chlorinated heterocyclic compounds, it is best practice to double-glove if handling larger quantities or for prolonged periods. Always wash hands thoroughly after removing gloves.[5]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[1] For procedures with a higher risk of splashing, consider a chemically impervious apron or coveralls.The lab coat protects your skin and personal clothing from contamination. It should be laundered separately from personal clothing.[5]
Respiratory Protection All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control airborne exposure.[9]The fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] If a fume hood is unavailable or if exposure limits might be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used by trained and fit-tested personnel.[4]
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[7]This protects the feet from spills and falling objects. Sandals or open-toed shoes are strictly prohibited.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Objective: To accurately weigh 100 mg of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine and dissolve it in a solvent (e.g., DMSO) to create a 10 mM stock solution.

Materials:

  • 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized vial with a screw cap

  • Pipettors and tips

  • Vortex mixer

Procedure:

  • Pre-Operational Checks:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as detailed in the table above.[10]

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[4]

    • Prepare a designated waste container for contaminated consumables (e.g., pipette tips, weigh boat).

  • Weighing the Compound (inside a chemical fume hood):

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weigh boat. Avoid generating dust. If any dust is created, it will be contained by the fume hood.[5]

    • Once the target weight is reached, securely close the main container of the compound.

    • Record the exact weight.

  • Preparing the Solution:

    • Carefully transfer the weighed solid from the weigh boat into the labeled vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial.

    • Securely cap the vial.

    • Vortex the vial until the solid is completely dissolved.

  • Post-Handling and Cleanup:

    • Dispose of the used weigh boat, pipette tips, and any contaminated wipes in the designated hazardous waste container.[4]

    • Clean the spatula thoroughly.

    • Wipe down the work surface inside the fume hood.

    • Remove outer gloves (if double-gloving) and dispose of them in the hazardous waste container.

    • Remove inner gloves, followed by your lab coat and safety goggles.

    • Wash hands thoroughly with soap and water.[5]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for safely handling 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Required PPE prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng prep_emer Locate Emergency Equipment prep_eng->prep_emer handle_weigh Weigh Compound prep_emer->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_waste Segregate Hazardous Waste handle_dissolve->cleanup_waste cleanup_decon Decontaminate Work Area & Tools cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A standard workflow for the safe handling of chemical compounds.

Emergency and Disposal Plans

Emergency Procedures: In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Spill and Waste Disposal:

  • Spills: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite).[11] Scoop the material into a labeled, sealed container for hazardous waste. Ensure you are wearing all appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Waste Disposal: All waste contaminated with 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine must be disposed of as hazardous chemical waste.[4] Collect waste in a clearly labeled, sealed, and compatible container.[12] Do not mix with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

The following diagram illustrates the relationship between the identified hazards and the necessary protective measures.

cluster_hazards Potential Hazards cluster_controls Protective Measures haz_skin Skin Irritation ctrl_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) haz_skin->ctrl_ppe haz_eye Eye Irritation haz_eye->ctrl_ppe haz_resp Respiratory Irritation ctrl_eng Engineering Control (Fume Hood) haz_resp->ctrl_eng haz_resp->ctrl_ppe haz_ingest Harmful if Swallowed ctrl_proc Procedural Control (Safe Handling Protocol) haz_ingest->ctrl_proc ctrl_eng->ctrl_proc ctrl_ppe->ctrl_proc

Caption: Mapping hazards to their corresponding control measures.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, fostering a secure environment for groundbreaking research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • National Toxicology Program. (1995). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • National Toxicology Program. (1995). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Kishida Chemical Co.,Ltd. (2023, February 1). Safety Data Sheet - Pyridine. [Link]

  • National Toxicology Program. (1995). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. [Link]

  • MDPI. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

  • The University of the West Indies, Mona. (n.d.). Safety in Chemical Laboratories. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
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